molecular formula C9H8O5 B123838 Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 116119-01-8

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B123838
CAS No.: 116119-01-8
M. Wt: 196.16 g/mol
InChI Key: ZHGPEDRDUUKPCF-UHFFFAOYSA-N
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Description

Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPEDRDUUKPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, a significant intermediate in pharmaceutical synthesis. This document collates available quantitative data, outlines general experimental protocols for property determination, and presents a visual representation of its synthesis workflow.

Core Physical and Chemical Properties

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, with the CAS Number 116119-01-8, is a white solid organic compound.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1]
Appearance White amorphous powder / White solid[1]
Boiling Point 354.7 ± 42.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 147.0 ± 21.4 °C[2]
Solubility Soluble in Chloroform (CDCl₃), Dichloromethane (DCM), Ethanol, and Ethyl Acetate.
Storage Conditions Store in an inert atmosphere at room temperature.

Spectral Data Insights

While specific spectral data for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is not detailed in the available literature, the expected spectral characteristics can be inferred from its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the hydroxyl proton, and the methylene protons of the dioxole ring. The chemical shifts would be influenced by the electron-donating and electron-withdrawing groups on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the methylene carbon of the dioxole group.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the hydroxyl (-OH) group (a broad peak), the carbonyl (C=O) group of the ester (a strong, sharp peak), C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy group from the ester.

Experimental Protocols

Detailed below are generalized experimental methodologies for the determination of the key physical properties of solid organic compounds like Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the compound is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate, typically 1-2 °C per minute, when approaching the expected melting point.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Apparatus:

  • NMR spectrometer (e.g., 300 or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

Procedure for ¹H and ¹³C NMR:

  • Dissolve a small, accurately weighed sample of the compound (typically 5-20 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the NMR spectrum according to the instrument's standard operating procedures. This involves tuning and shimming the instrument to ensure a homogeneous magnetic field.

  • Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific nuclei in the molecule.

Synthesis Workflow

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate can be synthesized from Methyl gallate. The following diagram illustrates a typical experimental workflow for this synthesis.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 Methyl Gallate Mix Dissolve Methyl Gallate & K₂CO₃ in Dichloromethane R1->Mix R2 Diiodomethane Add Add Diiodomethane R2->Add S1 Anhydrous Dichloromethane S1->Mix C1 Potassium Carbonate C1->Mix Mix->Add Stir Stir at 0°C for 5h, then heat to 120°C Add->Stir Quench Pour into cold water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Purify->Product

Caption: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

References

A Technical Guide to the Spectroscopic Profile of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a molecule of interest in medicinal chemistry and organic synthesis due to its substituted benzodioxole scaffold, a common feature in various biologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and characterization. This technical guide provides a detailed overview of the available and predicted spectroscopic data for this compound, alongside a relevant experimental protocol for its synthesis.

Molecular Structure

IUPAC Name: Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Molecular Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol CAS Number: 116119-01-8

The structure consists of a benzene ring fused with a methylenedioxy group, with a methoxycarbonyl group at the 5-position and a hydroxyl group at the 7-position.

Experimental Protocols

Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

A common synthetic route to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate involves the reaction of methyl gallate with a methyleneating agent.[1]

Materials:

  • Methyl gallate

  • Potassium carbonate (K₂CO₃)

  • Diiodomethane (CH₂I₂) or Dibromomethane (CH₂Br₂)

  • Anhydrous dichloromethane (DCM) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [1]

  • To a solution of methyl gallate (e.g., 6 g, 29.7 mmol) in anhydrous dichloromethane, potassium carbonate (e.g., 4.002 g, 29 mmol) is added.

  • Diiodomethane (e.g., 2.8 mL, 34.8 mmol) is then added under a nitrogen atmosphere at room temperature.

  • The reaction mixture is stirred at 0°C for 5 hours and then heated to a higher temperature (e.g., 120°C) to continue the reaction until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into cold water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an eluent such as 15% ethyl acetate in hexane to yield Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a white amorphous powder.[1]

Spectroscopic Data

While specific experimental spectra for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are not widely available in public databases, the following data is predicted based on established spectroscopic principles and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Singlet1HAr-OH
~7.3Singlet1HAr-H (H-4)
~6.8Singlet1HAr-H (H-6)
~6.0Singlet2HO-CH₂ -O
~3.9Singlet3H-COOCH₃

Rationale for Predictions:

  • The phenolic hydroxyl proton is expected to be a broad singlet at a downfield chemical shift.

  • The two aromatic protons are in different electronic environments and are predicted to appear as singlets due to the substitution pattern.

  • The methylenedioxy protons are chemically equivalent and will appear as a characteristic singlet.

  • The methyl ester protons will also be a singlet in a typical region for such functional groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~166C =O (ester)
~150C -OH (C-7)
~148C -O (C-7a)
~138C -O (C-3a)
~125C -COOCH₃ (C-5)
~108Ar-C H (C-4)
~105Ar-C H (C-6)
~102O-C H₂-O
~52-COOC H₃

Rationale for Predictions:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The aromatic carbons attached to oxygen atoms will appear at lower field strengths compared to the other aromatic carbons.

  • The methylenedioxy carbon has a characteristic chemical shift around 102 ppm.

  • The methyl carbon of the ester group will be the most upfield signal.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HPhenolic hydroxyl group stretching
~3100-3000C-HAromatic C-H stretching
~2950C-HAliphatic C-H stretching (methyl group)
~1720C=OEster carbonyl stretching
~1620, 1500C=CAromatic ring stretching
~1250, 1040C-OC-O stretching (ester and ether)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

m/zInterpretation
196Molecular ion (M⁺)
165Loss of -OCH₃
137Loss of -COOCH₃

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analysis of Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure and Purity Structure_Elucidation->Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Characterization of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate. This document details the spectral data, experimental protocols for data acquisition, and visual aids to facilitate a thorough understanding of the molecular structure and its spectroscopic properties.

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid bicyclic structure, derived from the fusion of a benzene ring with a methylenedioxy bridge, presents a distinct spectroscopic fingerprint. Accurate NMR characterization is paramount for confirming its identity, purity, and for guiding further synthetic modifications in drug discovery and development pipelines. This guide serves as a detailed reference for the ¹H and ¹³C NMR spectral features of this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate provide detailed information about its molecular structure. The data presented here has been compiled from verified sources and is presented in a clear, tabular format for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the key parameters for the ¹H NMR spectrum of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-67.25d1.11H
H-46.81d1.11H
O-CH₂-O6.11s-2H
OH5.82s (br)-1H
O-CH₃3.84s-3H
¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The table below details the ¹³C NMR chemical shifts for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Carbon Assignment Chemical Shift (δ) ppm
C=O166.4
C-7149.0
C-3a142.3
C-5136.2
C-7a131.7
C-4108.0
C-6105.7
O-CH₂-O102.3
O-CH₃52.2

Experimental Protocols

The following section outlines a typical experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualizations

To further aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Chemical Structure and Atom Numbering

The following diagram displays the chemical structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate with the atoms numbered to correspond with the assignments in the NMR data tables.

Caption: Chemical structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate with atom numbering for NMR correlation.

General NMR Characterization Workflow

This diagram outlines the logical steps involved in the NMR characterization of a chemical compound, from initial sample preparation to final data analysis and interpretation.

NMR_Workflow cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Weighing, Dissolving) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->NMR_Acquisition Load Sample Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw FID Data Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Processed Spectra Structure_Elucidation Structure Elucidation & Verification Spectral_Analysis->Structure_Elucidation Spectral Data

Caption: A generalized workflow diagram for NMR-based structural characterization.

An In-depth Technical Guide on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (CAS: 116119-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, with the CAS number 116119-01-8, is a notable organic compound featuring a benzodioxole core. This heterocyclic moiety is a prevalent scaffold in numerous naturally occurring and synthetic bioactive molecules. While direct and extensive biological studies on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate itself are not widely documented in publicly available literature, its significance lies in its role as a versatile synthetic intermediate for the development of a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores the synthesis and biological activities of its derivatives, highlighting its potential in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is presented in the table below.

PropertyValue
CAS Number 116119-01-8
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Appearance White amorphous powder

Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

A detailed experimental protocol for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate has been reported, starting from methyl gallate.

Experimental Protocol

Materials:

  • Methyl gallate

  • Potassium carbonate (K₂CO₃)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cooled water

  • Nitrogen atmosphere

Procedure:

  • Dissolve potassium carbonate (4.002 g, 29 mmol) and methyl gallate (6 g, 29.7 mmol) in anhydrous dichloromethane.

  • Under a nitrogen atmosphere and at room temperature, add diiodomethane (2.8 mL, 34.8 mmol) to the solution.

  • Stir the reaction mixture at 0°C for 5 hours.

  • Increase the temperature to 120°C and continue the reaction until completion.

  • After the reaction is complete, pour the mixture into 500 mL of cooled water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography using an eluent of 15% ethyl acetate in hexane.

  • The final product, Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, is obtained as a white amorphous powder with a reported yield of 58% (3.6 g).[1]

Synthesis Workflow

Synthesis_Workflow Reactants Methyl Gallate + Diiodomethane + Potassium Carbonate in DCM Reaction_Conditions Step 1: 0°C, 5h Step 2: 120°C (Nitrogen Atmosphere) Reactants->Reaction_Conditions Workup Aqueous Workup (Water, Ethyl Acetate Extraction) Reaction_Conditions->Workup Purification Column Chromatography (15% Ethyl Acetate/Hexane) Workup->Purification Product Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Purification->Product

Caption: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Synthetic Utility and Biological Activities of Benzodioxole Derivatives

The benzodioxole scaffold is a key structural element in a variety of bioactive molecules. Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate serves as a valuable starting material or intermediate for the synthesis of derivatives with potential therapeutic applications, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.

Anticancer and Antioxidant Activities

Several studies have explored the synthesis of benzodioxole derivatives and evaluated their potential as anticancer and antioxidant agents.

One study reported the synthesis of a series of benzodioxole compounds and their cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. While some derivatives showed weak or negligible activity, carboxamide-containing compounds demonstrated notable anticancer effects. Specifically, compound 2a was found to have potent activity against the Hep3B cancer cell line and induced cell cycle arrest in the G2-M phase, comparable to the activity of doxorubicin. Furthermore, benzodiazepine derivatives 7a and 7b exhibited moderate antioxidant activity.[2][3]

Table 1: Cytotoxic and Antioxidant Activities of Selected Benzodioxole Derivatives [2][3]

CompoundActivityCell Line/AssayIC₅₀ / Effect
2a AnticancerHep3BPotent activity, G2-M phase arrest (8.07%)
7a AntioxidantDPPH Assay39.85 µM
7b AntioxidantDPPH Assay79.95 µM
Trolox AntioxidantDPPH Assay7.72 µM
Anti-inflammatory Activity: COX Inhibition

Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. A study focused on aryl acetate and aryl acetic acid derivatives of benzodioxole and assessed their in vitro COX-1 and COX-2 inhibitory activity.

The results indicated that several of the synthesized compounds exhibited moderate activity against both COX-1 and COX-2. For instance, compound 3b showed potent activity against both enzymes, with IC₅₀ values of 1.12 µM and 1.3 µM for COX-1 and COX-2, respectively. Notably, some compounds displayed better COX-2 selectivity compared to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. All tested compounds also showed cytotoxic activity against the HeLa cervical cancer cell line at higher concentrations.[1]

Table 2: COX Inhibitory Activity of Selected Benzodioxole Derivatives [1]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
3b 1.121.30.862
4d --1.809
4f 0.725--
Ketoprofen --0.196
General Synthetic Pathways to Bioactive Benzodioxole Derivatives

The following diagram illustrates the general synthetic utility of the benzodioxole scaffold, including the core structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, leading to various classes of bioactive molecules.

Bioactive_Derivatives cluster_derivatives Synthetic Modifications cluster_bioactive Bioactive Molecules Core Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Amidation Amidation Core->Amidation Hydrolysis Ester Hydrolysis Core->Hydrolysis Alkylation O-Alkylation Core->Alkylation Coupling Coupling Reactions Core->Coupling Anticancer Anticancer Agents (e.g., Carboxamides) Amidation->Anticancer Antiinflammatory Anti-inflammatory Agents (e.g., COX Inhibitors) Hydrolysis->Antiinflammatory Antioxidant Antioxidant Agents (e.g., Benzodiazepine derivatives) Alkylation->Antioxidant Antimicrobial Antimicrobial Agents Coupling->Antimicrobial

Caption: Synthetic utility of the benzodioxole scaffold.

Conclusion

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. While direct biological data on the compound itself is limited, its utility as a synthetic intermediate is well-established. The benzodioxole core structure it provides is integral to a wide array of derivatives exhibiting significant pharmacological activities, including potent anticancer, antioxidant, and anti-inflammatory properties. This technical guide serves as a foundational resource for researchers and drug development professionals, offering insights into the synthesis and potential applications of this compound and its derivatives in the pursuit of novel therapeutic agents. Further investigation into the direct biological profile of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate and the continued exploration of its synthetic derivatives are warranted to fully unlock its therapeutic potential.

References

The Benzodioxole Core: A Privileged Scaffold in Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a recurring structural motif in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals. Its unique electronic and conformational properties confer a remarkable versatility, enabling interaction with a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with the benzodioxole core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.

Diverse Biological Activities of Benzodioxole Derivatives

The benzodioxole scaffold is implicated in a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and insecticidal activities. This functional diversity stems from the ability of the benzodioxole ring to engage in various non-covalent interactions with biological macromolecules and to undergo metabolic activation to reactive intermediates.

Anticancer Activity

Numerous benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4] For instance, certain synthetic benzodioxole-containing compounds have been shown to inhibit the thioredoxin system, a critical regulator of cellular redox balance that is often dysregulated in cancer cells, leading to increased oxidative stress and apoptosis.[5][6][7]

Table 1: Anticancer Activity of Selected Benzodioxole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5 A549 (Lung Adenocarcinoma)10.67 ± 1.53[8]
Compound 5 C6 (Rat Glioma)4.33 ± 1.04[8]
Compound 2a Hep3B (Hepatocellular Carcinoma)Potent (Specific value not provided)[1]
Benzodioxyl derivative 2a HT-29 (Colon Cancer)< 12[9]
Benzodioxyl derivative 2b H1299 (Lung Cancer)< 12[9]
Compound 3e HeLa (Cervical Carcinoma)219[10]
Antimicrobial Activity

The benzodioxole nucleus is a constituent of many natural and synthetic agents with antibacterial and antifungal properties.[8][11] Some peptidyl derivatives of 1,3-benzodioxole have been synthesized from the natural product safrole and have shown activity against various microorganisms.[8] The mechanism of their antimicrobial action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and development.[8][12]

Table 2: Antimicrobial Activity of Selected Benzodioxole Derivatives

CompoundMicroorganismActivityReference
Schiff base derivative (2)Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, MRSAInhibitory activity against 4 of 5 tested strains[11]
Selenocyanate compounds 1-2aStaphylococcus epidermidisMIC and MBC values of 12.5 µg/mL[9]
Safrole oilVarious microbial speciesPotential antimicrobial activity, enhanced in nanoemulgel formulation[13][14]
Anti-inflammatory and Analgesic Activity

Benzodioxole derivatives have been investigated for their potential to alleviate inflammation and pain.[15][16][17] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][15] By blocking these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 3: Anti-inflammatory Activity of Selected Benzodioxole Derivatives

CompoundTargetIC50 (µM)SelectivityReference
Benzodioxole-pyrazole hybrid 26 COX-1/COX-2-High selectivity for COX-2[15]
Pyrazol-3-propanoic acid derivativeCOX-11.50.93[10]
Pyrazol-3-propanoic acid derivativeCOX-21.60.93[10]
Antioxidant Activity

Several benzodioxole-containing compounds, including the natural product safrole, exhibit antioxidant properties.[13][18] They can scavenge free radicals and protect cells from oxidative damage, which is implicated in a variety of chronic diseases.[3][14] The antioxidant capacity is often associated with the ability of the benzodioxole ring to donate electrons and stabilize reactive oxygen species.

Table 4: Antioxidant Activity of a Benzodioxole-Containing Compound

CompoundAssayIC50 (µg/mL)Reference
Safrole oilDPPH assay50.28 ± 0.44[13][14][19]
Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents.[20][21][22][23] Certain benzodioxole carboxamide derivatives have been shown to be potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[21][22] By inhibiting this enzyme, these compounds can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[20]

Table 5: Antidiabetic Activity of Selected Benzodioxole Derivatives

CompoundTargetIn Vitro IC50 (µM)In Vivo EffectReference
Compound IIa α-Amylase0.85Not Reported[20][21][22]
Compound IIc α-Amylase0.68Significant reduction in blood glucose in diabetic mice[20][21][22]
Insecticide Synergism

A well-known application of a benzodioxole derivative, piperonyl butoxide (PBO), is as a synergist in insecticide formulations.[24][25][26][27][28] PBO itself has little to no insecticidal activity but enhances the potency of insecticides like pyrethrins and pyrethroids by inhibiting cytochrome P450 enzymes in insects.[24][25][27] These enzymes are responsible for detoxifying the insecticides, and their inhibition leads to a higher concentration and prolonged activity of the insecticide within the insect.[24][25][28]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzodioxole derivatives are a result of their interaction with specific molecular targets and modulation of various signaling pathways.

Inhibition of Cytochrome P450 by Piperonyl Butoxide

Piperonyl butoxide (PBO) acts as a classic mechanism-based inhibitor of cytochrome P450 enzymes. The benzodioxole ring is metabolized by CYP450 to a reactive carbene intermediate, which then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation. This prevents the metabolism of co-administered insecticides, thereby increasing their efficacy.

CYP450_Inhibition PBO Piperonyl Butoxide (Benzodioxole derivative) Metabolism Metabolism PBO->Metabolism CYP450 Cytochrome P450 Enzyme Inactive_CYP450 Inactive CYP450 Complex CYP450->Inactive_CYP450 Detoxification Detoxification CYP450->Detoxification Catalyzes Carbene Reactive Carbene Intermediate Metabolism->Carbene Carbene->CYP450 Covalent Binding (Irreversible Inhibition) Inactive_CYP450->Detoxification Inhibits Insecticide Insecticide Insecticide->Detoxification Inactive_Insecticide Inactive Metabolite Detoxification->Inactive_Insecticide Increased_Potency Increased Insecticide Potency Detoxification->Increased_Potency Leads to MDMA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Inhibits Reuptake & Promotes Efflux DAT Dopamine Transporter (DAT) MDMA->DAT Inhibits Reuptake & Promotes Efflux Vesicles Synaptic Vesicles (Serotonin/Dopamine) MDMA->Vesicles Disrupts Storage Release Neurotransmitter Release Vesicles->Release Serotonin Increased Serotonin Release->Serotonin Dopamine Increased Dopamine Release->Dopamine Serotonin_R Serotonin Receptors Serotonin->Serotonin_R Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Effects Psychoactive Effects (Euphoria, Empathy) Serotonin_R->Effects Dopamine_R->Effects TrxR_Inhibition Benzodioxole_As Benzodioxole-Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) Benzodioxole_As->TrxR Inhibits Trx_reduced Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_reduced Reduces TrxR->Trx_reduced ROS Reactive Oxygen Species (ROS) Trx_reduced->ROS Scavenges Cancer_Cell Cancer Cell Proliferation & Survival Trx_reduced->Cancer_Cell Promotes Trx_oxidized Oxidized Thioredoxin (Trx-S2) Trx_oxidized->TrxR Substrate Apoptosis Apoptosis ROS->Apoptosis Induces Auxin_Signaling Benzodioxole_Agonist Benzodioxole Derivative (e.g., K-10) TIR1 Auxin Receptor (TIR1) Benzodioxole_Agonist->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Recruits Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->ARF Derepresses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Root_Growth Enhanced Root Growth Gene_Expression->Root_Growth MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Benzodioxole Compound Dilutions Incubate_24h->Add_Compound Incubate_Exposure Incubate for Exposure Time Add_Compound->Incubate_Exposure Add_MTS Add MTS Reagent Incubate_Exposure->Add_MTS Incubate_MTS Incubate 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Discovery and History of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole, or methylenedioxybenzene, core is a significant structural motif found in a vast array of natural products and synthetic compounds. Its unique electronic and steric properties have made it a valuable building block in the development of pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the discovery and historical development of 1,3-benzodioxole and its key derivatives, with a focus on synthetic methodologies, biological activities, and the evolution of their applications.

The Discovery and Early Synthesis of 1,3-Benzodioxole

The history of 1,3-benzodioxole dates back to the late 19th and early 20th centuries, with early investigations into the components of essential oils. The first synthesis of 1,3-benzodioxole is attributed to C. Moureu in 1896, who prepared it from catechol. However, early methods for the methylenation of catechols were often inefficient, providing low yields. A significant advancement came in 1969 when W. Bonthrone and J. W. Cornforth published a high-yield synthesis using a polar aprotic solvent, which has become a foundational method for the preparation of this important heterocyclic compound.[1]

Bonthrone and Cornforth Synthesis (1969)

This method involves the reaction of catechol with a dihalomethane, typically methylene chloride or methylene iodide, in the presence of a base. The key innovation was the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which accelerates the nucleophilic substitution reaction.[1]

Experimental Protocol: Synthesis of 1,3-Benzodioxole

  • Reagents: Catechol, sodium hydroxide, methylene chloride, dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of methylene chloride and DMSO is heated to 125-130 °C under a nitrogen atmosphere. Catechol and sodium hydroxide pellets are added simultaneously and slowly to the stirred reaction mixture. The reaction is typically complete within a few hours.

  • Workup: The reaction mixture is cooled, and water is added. The product, 1,3-benzodioxole, is then isolated by steam distillation.

  • Yield: This method can achieve yields of up to 91%.[1]

Key Derivatives and Their Historical Significance

The 1,3-benzodioxole core is the foundation for numerous important derivatives, both naturally occurring and synthetic.

Safrole and Isosafrole

Safrole is a naturally occurring 1,3-benzodioxole derivative and the primary component of sassafras oil. It has been used historically as a fragrance and food additive. Isosafrole, its isomer, is not found in nature but can be synthesized from safrole. Both compounds are key precursors in the synthesis of other important derivatives.

Piperonal (Heliotropin)

Piperonal, with its characteristic heliotrope-like aroma, has been a staple in the fragrance industry since the late 19th century. It can be synthesized from safrole or isosafrole via oxidation. Another synthetic route is the Gattermann-Koch reaction of 1,3-benzodioxole.

Piperonyl Butoxide and Sesamex (Agrochemicals)

A significant application of 1,3-benzodioxole derivatives is in the agrochemical industry as insecticide synergists. Piperonyl butoxide, synthesized from dihydrosafrole, and sesamex are potent inhibitors of cytochrome P450 enzymes in insects, which enhances the efficacy of insecticides like pyrethrins.[2][3][4]

MDMA (3,4-methylenedioxymethamphetamine)

MDMA was first synthesized in 1912 by Merck, but its psychoactive properties were not widely recognized until the 1970s. It is typically synthesized from safrole, which has led to strict regulations on the distribution of this precursor.

Pharmaceutical Derivatives

The 1,3-benzodioxole moiety is present in several pharmaceutical drugs, highlighting its importance in medicinal chemistry.

  • Paroxetine: An antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.

  • Stiripentol: An anticonvulsant used in the treatment of epilepsy.

  • Tadalafil: A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[5][6][7]

Synthetic Methodologies and Experimental Workflows

The synthesis of 1,3-benzodioxole derivatives often involves the functionalization of the benzene ring or modification of substituents.

Experimental Workflow: Synthesis of Piperonal from 1,3-Benzodioxole

G cluster_start Starting Material cluster_reaction Gattermann-Koch Reaction cluster_product Product 1,3-Benzodioxole 1,3-Benzodioxole reagents CO, HCl, AlCl3/CuCl 1,3-Benzodioxole->reagents Formylation Piperonal Piperonal reagents->Piperonal

Synthesis of Piperonal via Gattermann-Koch Reaction.

Biological Activity and Signaling Pathways

Many 1,3-benzodioxole derivatives exhibit significant biological activity, primarily through their interaction with key enzyme systems and receptors.

Inhibition of Cytochrome P450 Enzymes

The methylenedioxy group is a well-known inhibitor of cytochrome P450 (CYP) enzymes.[8] This inhibition occurs via a mechanism-based process where the CYP enzyme metabolizes the methylenedioxy group to a reactive carbene intermediate, which then forms a stable, inactive complex with the heme iron of the enzyme.[9][10] This property is the basis for their use as insecticide synergists and can also lead to significant drug-drug interactions.[9]

Signaling Pathway: Cytochrome P450 Inhibition

G cluster_compound Compound cluster_enzyme Enzyme System cluster_intermediate Metabolism cluster_result Outcome MDP 1,3-Benzodioxole Derivative CYP450 Cytochrome P450 (Fe³⁺) MDP->CYP450 Binds to active site Carbene Reactive Carbene Intermediate CYP450->Carbene Metabolic activation CYP450_Fe2 Cytochrome P450 (Fe²⁺) Inactive_Complex Inactive CYP450-Metabolite Complex CYP450_Fe2->Inactive_Complex Forms stable complex Carbene->CYP450_Fe2 Binds to heme iron G cluster_ligand Ligand cluster_receptor Receptor Complex cluster_ubiquitination Ubiquitination cluster_transcription Gene Expression Auxin_Analog 1,3-Benzodioxole Auxin Agonist TIR1 TIR1 Receptor Auxin_Analog->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Recruits SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Ubiquitination Proteasome 26S Proteasome SCF_Complex->Proteasome Degradation ARF Auxin Response Factor (ARF) Proteasome->ARF Releases Repression Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription

References

A Technical Guide to the Natural Sources of Hydroxy-1,3-Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-1,3-benzodioxole compounds, a class of phenylpropanoids, are secondary metabolites found throughout the plant kingdom. These compounds are characterized by a 1,3-benzodioxole ring system, often with various substituents that contribute to their diverse biological activities. This technical guide provides an in-depth overview of the primary natural sources of these compounds, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of their known signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methylenedioxyphenyl (MDP) group is a key structural feature in many of these plant chemicals, which are known to deter insects and herbivores.[1][2][3][4] While many MDP-containing compounds have low intrinsic toxicity, they can significantly influence the metabolism of other substances by modulating cytochrome P-450 (CYP) enzymes.[1][2][3][4]

Core Hydroxy-1,3-Benzodioxole Compounds and Their Natural Sources

The following sections detail the most prominent hydroxy-1,3-benzodioxole compounds and their primary botanical origins.

Safrole

Safrole (5-(2-propenyl)-1,3-benzodioxole) is a colorless or slightly yellow oily liquid with a characteristic "candy-shop" aroma.[5] It is a major constituent of certain essential oils and has been historically used in fragrances and flavorings, although its use in food is now restricted due to its classification as a weak hepatocarcinogen at higher doses in rodents.[6][7]

Primary Natural Sources:

  • Sassafras albidum (Sassafras): The root bark is a primary source, with its essential oil containing up to 90% safrole by weight.[5][6] The dried root bark can contain about 10% safrole by weight.[5]

  • Ocotea pretiosa (Brazilian Sassafras): The essential oil from this tree, which grows in Brazil, is another major source of safrole.[5]

  • Cinnamomum massoia (Massoia): The bark oil of this tree contains a notable amount of safrole.[5]

Myristicin

Myristicin (3-methoxy-4,5-methylenedioxyallylbenzene) is a naturally occurring compound found in several common spices. It is known for its psychoactive properties at high doses and has been investigated for its insecticidal and other pharmacological activities.[8]

Primary Natural Sources:

  • Myristica fragrans (Nutmeg): Nutmeg seeds and mace are the most significant sources of myristicin. The essential oil of nutmeg contains myristicin, with concentrations varying. One study found that nutmeg from the Moluccas can contain 5.57-13.76% myristicin.[9] Another study reported that the essential oil contains about 6% myristicin.[10][11]

  • Apiaceae family: Myristicin is also found in smaller amounts in plants such as parsley (Petroselinum crispum), dill (Anethum graveolens), and carrots.[8]

Apiole and Dillapiole

Apiole and dillapiole are isomeric compounds with the chemical formula C12H14O4. Apiole is also known as parsley apiole.

Primary Natural Sources:

  • Petroselinum crispum (Parsley): The seeds and leaves are the primary sources of apiole.[12]

  • Anethum graveolens (Dill): Dill seeds are a source of dillapiole.[11]

  • Fennel roots: These also contain dillapiole.

Sesamol

Sesamol is a phenolic compound that is a derivative of 1,3-benzodioxole. It is recognized for its potent antioxidant and anti-inflammatory properties.[13][14]

Primary Natural Sources:

  • Sesamum indicum (Sesame): Sesamol is a major lignan found in sesame seeds and sesame oil.[14]

Asarone

Asarone exists in two isomeric forms, α (trans) and β (cis). It is a phenylpropanoid found in certain plants and is known for its potential neuroprotective and toxicological effects.[15][16][17]

Primary Natural Sources:

  • Acorus calamus (Sweet Flag): The rhizomes of this plant are the primary source of asarone. The β-asarone content can vary significantly depending on the geographical origin, ranging from 1.35 mg/g to 71.54 mg/g in different accessions from the Western Ghats.[18]

  • Asarum species: Various species of this genus also contain asarone.

Croweacin

Croweacin is another member of the hydroxy-1,3-benzodioxole family.

Primary Natural Sources:

  • Crowea species: Plants of the Crowea genus, native to Australia, are the primary source of croweacin.

Quantitative Data on Natural Occurrence

The concentration of hydroxy-1,3-benzodioxole compounds can vary significantly based on the plant species, geographical location, part of the plant used, and the extraction method. The following tables summarize the available quantitative data.

CompoundPlant SourcePlant PartConcentrationReference(s)
Safrole Sassafras albidumRoot Bark Essential OilUp to 92.4%[19]
Sassafras albidumDried Root Bark~10% by weight[6]
Ocotea pretiosaEssential OilHigh concentration[5]
Cinnamomum massoiaBark Oil~14%[5]
Myristicin Myristica fragransNutmeg (Moluccas)5.57 - 13.76%[9]
Myristica fragransEssential Oil~6%[10][11]
Asarone (β-isomer) Acorus calamusRhizome1.35 - 71.54 mg/g[18]

Experimental Protocols

Extraction Methodologies

1. Steam Distillation for Safrole from Sassafras albidum Root Bark

This method is commonly used for the extraction of volatile oils like safrole.

  • Apparatus: Standard steam distillation setup including a boiling flask, a biomass flask, a condenser, and a receiving flask (e.g., a separatory funnel).

  • Procedure:

    • Grind the dried root bark of Sassafras albidum into small pieces.[5]

    • Place the ground root bark into the biomass flask.

    • Generate steam in the boiling flask and pass it through the ground root bark.

    • The steam will volatilize the safrole-containing essential oil.

    • The mixture of steam and oil vapor is then passed through the condenser.

    • The condensate (a mixture of water and essential oil) is collected in the receiving flask.

    • As safrole is denser than water, it will form a separate layer at the bottom of the separatory funnel and can be collected.[5]

    • The collected oil can be dried using an anhydrous drying agent like calcium chloride.[6]

2. Solvent Extraction of Myristicin from Myristica fragrans (Nutmeg) Seeds

Solvent extraction is an effective method for isolating myristicin.

  • Solvents: Common solvents include hexane, ethanol, and ethyl acetate.[20]

  • Apparatus: Soxhlet apparatus or a setup for maceration, followed by filtration and a rotary evaporator.

  • Procedure (using Soxhlet extraction with methanol):

    • Grind the dried nutmeg seeds into a fine powder.

    • Place the powdered nutmeg in a thimble within the Soxhlet apparatus.

    • Reflux with 70% methanol to extract the compounds. One study reported a yield of 12.8% of methanolic extract.[10][11]

    • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

    • The crude extract can then be further purified.

3. Supercritical CO2 Extraction of Apiole from Petroselinum crispum (Parsley) Seeds

This is a modern, environmentally friendly "green chemistry" method.[21]

  • Apparatus: Supercritical fluid extraction (SFE) system.

  • Procedure:

    • Grind the dried parsley seeds to a fine powder. A mean particle size of 293 to 495 μm has been investigated.[21]

    • The powdered seeds are placed in the extraction vessel of the SFE system.

    • Supercritical carbon dioxide (e.g., at 690 bar and 80°C) is passed through the material. Methanol can be used as a modifier.[3]

    • The CO2, now containing the dissolved apiole, is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the apiole to precipitate.

    • The extracted apiole is collected from the separator.

Isolation and Purification

1. Fractional Distillation under Vacuum for Safrole

This technique is used to purify safrole from the crude essential oil.

  • Apparatus: Vacuum fractional distillation setup with a Vigreux column.

  • Procedure:

    • The crude sassafras oil is placed in a round-bottom flask.

    • The system is evacuated to a low pressure (e.g., 11 mmHg).

    • The oil is heated. Safrole will distill at a lower temperature under vacuum (around 100°C at 11 mmHg) compared to its atmospheric boiling point (232-234°C).[5][6]

    • The purified safrole fraction is collected.

2. Column Chromatography for Myristicin Purification

This is a standard technique for separating compounds from a mixture.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A solvent system such as a mixture of n-hexane, benzene, ethyl acetate, and methanol (1:1:1:1).[10]

  • Procedure:

    • The crude myristicin extract is dissolved in a minimal amount of the mobile phase.

    • The solution is loaded onto a silica gel column.

    • The mobile phase is passed through the column, and fractions are collected.

    • The fractions are analyzed (e.g., by TLC) to identify those containing pure myristicin.

3. Crystallization for Apiole Isolation

Apiole can be isolated from parsley seed oil by crystallization at low temperatures.[22]

  • Procedure:

    • Cool the parsley seed oil to a low temperature.

    • Apiole will crystallize out of the oil.

    • The crystals can be collected and further purified by recrystallization from a solvent like alcohol or petroleum ether.[22]

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the volatile components of essential oils.

  • Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used for identification.

  • Application: Used for the analysis of essential oils from sassafras, nutmeg, parsley, and other sources to determine the content of safrole, myristicin, apiole, etc.[3][23]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of compounds.

  • Principle: The sample is passed through a column packed with a stationary phase at high pressure. Different components interact differently with the stationary phase and are separated.

  • Application: A reversed-phase HPLC method with UV detection has been developed for determining safrole in herbal products.[19] It has also been used for the quantitative analysis of β-asarone in Acorus calamus.[18]

Signaling Pathways and Biological Activities

Safrole: Metabolism and Carcinogenicity

Safrole itself is not the ultimate carcinogen but requires metabolic activation.[6] The primary pathway involves the cytochrome P450 enzyme system.

Safrole_Metabolism Safrole Safrole CYP450 Cytochrome P450 (e.g., CYP2A6) Safrole->CYP450 Oxidation of allyl side chain Hydroxysafrole 1'-Hydroxysafrole (Proximate Carcinogen) CYP450->Hydroxysafrole Sulfotransferase Sulfotransferase Hydroxysafrole->Sulfotransferase Sulfation Sulfoxysafrole 1'-Sulfoxysafrole (Ultimate Carcinogen) Sulfotransferase->Sulfoxysafrole DNA_Adducts DNA Adducts Sulfoxysafrole->DNA_Adducts Genotoxicity

Safrole's methylenedioxyphenyl group can also be metabolized, leading to the formation of a carbene that can form a complex with cytochrome P450, leading to its inhibition.[6][24] This mechanism-based inhibition can affect the metabolism of other drugs.[24]

Myristicin: Neurological and Metabolic Effects

Myristicin is known to have psychoactive effects at high doses, which are thought to be related to its metabolism and interaction with the central nervous system.

Myristicin_Effects Myristicin Myristicin Metabolism Hepatic Metabolism (Cytochrome P450) Myristicin->Metabolism Active_Metabolites Active Metabolites (e.g., MMDA-like) Metabolism->Active_Metabolites CNS Central Nervous System Active_Metabolites->CNS MAO_Inhibition Monoamine Oxidase (MAO) Inhibition CNS->MAO_Inhibition GABA_Modulation GABA Receptor Modulation CNS->GABA_Modulation

Myristicin can also inhibit cytochrome P450 enzymes, which can lead to drug interactions.[8] It is also suggested to modulate GABA receptors and slightly inhibit monoamine oxidase (MAO).[2][25]

Apiole and Dillapiole: Cytochrome P450 Inhibition

Apiole has been shown to be a mixed-type inhibitor of the CYP1A subfamily of cytochrome P450 enzymes.[26]

Apiole_CYP_Inhibition Apiole Apiole CYP1A Cytochrome P450 (CYP1A subfamily) Apiole->CYP1A Inhibition Carcinogenic_Metabolites Carcinogenic Metabolites CYP1A->Carcinogenic_Metabolites Procarcinogens Procarcinogens (e.g., MeIQx) Procarcinogens->CYP1A Metabolism Mutagenicity Mutagenicity Carcinogenic_Metabolites->Mutagenicity

This inhibition can interfere with the metabolism of drugs and the activation of procarcinogens, potentially reducing their toxicity.[26]

Sesamol: Antioxidant and Anti-inflammatory Signaling

Sesamol exhibits its beneficial effects by modulating several key signaling pathways.

Sesamol_Signaling cluster_pro_inflammatory Pro-inflammatory Stimuli (e.g., LPS) cluster_sesamol Sesamol LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Sesamol Sesamol Sesamol->NFkB Inhibition Sesamol->MAPK Inhibition AMPK AMPK Pathway Sesamol->AMPK Activation Nrf2 Nrf2 Pathway Sesamol->Nrf2 Activation Inflammation Inflammation (iNOS, COX-2, Pro-inflammatory Cytokines) NFkB->Inflammation MAPK->Inflammation AMPK->Inflammation Inhibition Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response

Sesamol has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[13][27] Concurrently, it activates the AMPK and Nrf2 pathways, which are involved in cellular energy homeostasis and the antioxidant response, respectively.[13][27][28] Sesamol also targets other pathways including p53, JNK, and PI3K/AKT.[14][29]

Asarone: Neuroprotective and Neurotoxic Mechanisms

β-asarone has been studied for its potential to ameliorate neurotoxicity, particularly in the context of Alzheimer's disease.

Asarone_Neuroprotection Beta_Asarone β-Asarone PI3K_Akt PI3K/Akt Pathway Beta_Asarone->PI3K_Akt Activation Nrf2 Nrf2 PI3K_Akt->Nrf2 Activation Neuroprotection Neuroprotection (Reduced Oxidative Stress, Improved Cell Viability) Nrf2->Neuroprotection

It is suggested that β-asarone exerts its neuroprotective effects by activating the PI3K/Akt/Nrf2 signaling pathway, which helps to reduce oxidative stress and neuronal damage.[15][16] It may also antagonize Aβ neurotoxicity and improve learning and memory by increasing the expression of synaptophysin (SYP) and the glutamate receptor 1 (GluR1).[1]

Conclusion

The hydroxy-1,3-benzodioxole compounds represent a diverse and fascinating group of natural products with a wide range of biological activities. This guide has provided a comprehensive overview of their primary natural sources, the quantitative aspects of their occurrence, detailed methodologies for their study, and insights into their mechanisms of action. For researchers and professionals in drug development, these compounds offer a rich scaffold for the design of novel therapeutic agents. However, the potential for toxicity and drug interactions, primarily through the modulation of cytochrome P450 enzymes, necessitates careful consideration and further research. The information compiled herein serves as a foundational resource to facilitate and inspire future investigations into this important class of natural compounds.

References

Structure and chemical formula of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, detailing its chemical structure, properties, synthesis, and relevance in various research and development fields.

Core Chemical Identity

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is an organic compound featuring a benzodioxole core. This heterocyclic moiety is a common scaffold in medicinal chemistry and natural products. The molecule is further substituted with a hydroxyl group and a methyl ester, making it a valuable intermediate for more complex molecular architectures.

Chemical Structure

The fundamental structure consists of a benzene ring fused to a 1,3-dioxole ring. A hydroxyl (-OH) group is attached at the 7-position, and a methyl carboxylate (-COOCH₃) group is at the 5-position.

Caption: 2D Structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Chemical Formula and Properties

The key physicochemical properties of the compound are summarized below.

PropertyValueReference
CAS Number 116119-01-8[1][2][3]
Molecular Formula C₉H₈O₅[1][2][3]
Molecular Weight 196.16 g/mol [1][3]
Appearance White amorphous powder / White solid[1]
Solubility Soluble in Chloroform-d (CDCl3), Dichloromethane (DCM), Ethanol, Ethyl Acetate[3]
Storage Conditions Store at room temperature under an inert atmosphere[3]

Experimental Protocols: Synthesis

The synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate typically starts from methyl gallate. The following protocol outlines a common synthetic route.[1]

Synthesis from Methyl Gallate

This procedure involves the reaction of methyl gallate with a methyleneating agent, such as dibromomethane or diiodomethane, in the presence of a base to form the methylenedioxy bridge.

Reagents and Materials:

  • Methyl gallate

  • Potassium carbonate (K₂CO₃) or Potassium hydrogen carbonate (KHCO₃)

  • Dibromomethane (CH₂Br₂) or Diiodomethane (CH₂I₂)

  • Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Detailed Methodology:

  • Reaction Setup: Dissolve methyl gallate (1 equivalent) and potassium carbonate (approx. 1 equivalent) in an appropriate solvent like DMSO in a reaction flask.

  • Addition of Reagent: Add dibromomethane (approx. 1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture at 60°C for approximately 1.5 hours under an inert nitrogen atmosphere.[1]

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ether or ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Final Purification: Purify the residue by column chromatography on silica gel, using a solvent system like 15% ethyl acetate in hexane as the eluent, to obtain the pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a white solid.[1]

G start Starting Materials: Methyl Gallate, K₂CO₃, CH₂Br₂, DMSO dissolve Dissolve reactants in DMSO under Nitrogen atmosphere start->dissolve heat Heat mixture to 60°C for 1.5 hours dissolve->heat cool Cool reaction to room temperature heat->cool extract Pour into water and perform liquid-liquid extraction with Ether/Ethyl Acetate cool->extract dry Combine organic layers and dry over anhydrous Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Silica Gel Column Chromatography (Eluent: 15% Ethyl Acetate/Hexane) concentrate->purify end_product Final Product: Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (White Solid) purify->end_product

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Structural confirmation and purity assessment of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are typically achieved using standard analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. Synthesis reports confirm the structure via NMR.[1]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared Spectroscopy (IR) To identify characteristic functional groups such as the hydroxyl (-OH), ester carbonyl (C=O), and C-O ether linkages.
Elemental Analysis To determine the percentage composition of C, H, and O, further verifying the empirical and molecular formula.

Note: Specific spectral data can be obtained from suppliers or chemical databases such as ChemicalBook.[4]

Applications and Research Relevance

While specific applications for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are not extensively documented in the provided results, its core structure, benzodioxole, is of significant interest in drug discovery and fine chemical synthesis.

  • Pharmaceutical Intermediates: Benzodioxole derivatives are crucial building blocks for synthesizing biologically active molecules. They are found in compounds developed as anti-inflammatory, antibacterial, and anti-epileptic drugs.[5][6]

  • Pesticide Synthesis: This class of compounds serves as a precursor for various agricultural chemicals, including insecticides and fungicides.[5][6]

  • Organic Synthesis: As a functionalized heterocyclic compound, it is a key reagent for constructing more complex molecular frameworks.[5]

  • Fragrances and Dyes: The benzodioxole scaffold is also used in the synthesis of specialty fragrances and functional dyes.[5][6]

The presence of both a hydroxyl and a methyl ester group on the ring provides two distinct points for further chemical modification, enhancing its utility as a versatile intermediate for creating libraries of compounds for screening and development.

References

An In-depth Technical Guide to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a chemical compound belonging to the benzodioxole family. This guide provides a comprehensive overview of its known synonyms, chemical properties, and detailed experimental protocols for its synthesis. While specific biological activities and associated signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will touch upon the known biological significance of the broader benzodioxole class of compounds to provide a context for its potential relevance in drug discovery and development.

Chemical Identity and Synonyms

The compound is systematically named Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate. It is also known by several other names, which are crucial for comprehensive literature and database searches.

Synonym Reference
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylateCore Name
Methyl 3,4-Methylenedioxy-5-hydroxybenzoate[1]
7-Hydroxy-1,3-benzodioxole-5-carboxylic Acid Methyl Ester[1]
CAS Number 116119-01-8

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is presented below. It is important to note that while some data are available, experimental values for properties like melting and boiling points are not consistently reported.

Property Value Source
Molecular Formula C₉H₈O₅[2]
Molecular Weight 196.16 g/mol [2]
Exact Mass 196.03717 g/mol [2]
Appearance White Solid[1]
Solubility Soluble in CDCl₃, DCM, Ethanol, Ethyl Acetate[1]
LogP 0.90750[2]
Polar Surface Area (PSA) 64.99 Ų[2]

Experimental Protocols: Synthesis

The synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate typically involves the reaction of methyl gallate with a methyleneating agent. Two common procedures are detailed below.

Synthesis from Methyl Gallate and Diiodomethane

Reaction Scheme:

Synthesis_from_Diiodomethane MethylGallate Methyl Gallate Reaction Reaction 0 °C to 120 °C, 5h+ MethylGallate->Reaction Diiodomethane Diiodomethane Diiodomethane->Reaction K2CO3 K2CO3 K2CO3->Reaction DCM Anhydrous DCM DCM->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 7-hydroxybenzo[d]dioxole- 5-carboxylate Purification->Product

Caption: Synthesis of the target compound from methyl gallate and diiodomethane.

Methodology:

  • Reaction Setup: Dissolve methyl gallate (6 g, 29.7 mmol) and potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane (DCM).[3]

  • Addition of Reagent: Under a nitrogen atmosphere at room temperature, add diiodomethane (2.8 mL, 34.8 mmol).[3]

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 5 hours, then warm it to 120 °C and continue the reaction until completion.[3]

  • Work-up: Pour the cooled reaction mixture into cold water (500 mL) and extract with ethyl acetate.[3]

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography using 15% ethyl acetate/hexane as the eluent to yield the final product as a white amorphous powder (3.6 g, 58% yield).[3]

Synthesis from Methyl Gallate and Dibromomethane

Reaction Scheme:

Synthesis_from_Dibromomethane MethylGallate Methyl Gallate Derivative Reaction Reaction 60 °C, 1.5h MethylGallate->Reaction Dibromomethane Dibromomethane Dibromomethane->Reaction KHCO3 KHCO3 KHCO3->Reaction DMSO DMSO DMSO->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 7-hydroxybenzo[d]dioxole- 5-carboxylate Purification->Product

Caption: Alternative synthesis route using dibromomethane.

Methodology:

  • Reaction Setup: To a solution of a methyl gallate derivative (1 g, 5.43 mmol) in dimethyl sulfoxide (DMSO) (25 ml), add potassium hydrogen carbonate (KHCO₃) (0.54 g, 5.43 mmol).[3]

  • Addition of Reagent: Add dibromomethane (0.4 ml) to the mixture.[3]

  • Reaction Conditions: Heat the mixture at 60 °C for 1.5 hours under a nitrogen atmosphere.[3]

  • Work-up: Cool the reaction and pour it into water (50 ml). Extract the mixture with ether.[3]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield a crude oil. Further purify by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to obtain the product as a white solid (580 mg, 55% yield).[3]

Spectral Data

While a complete set of publicly available, high-resolution spectra specifically for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is limited, typical spectral features for related benzodioxole structures can be inferred.

  • ¹H NMR: Protons on the aromatic ring, the methyl ester group, and the methylene dioxy bridge would show characteristic chemical shifts. A singlet for the O-CH₂-O group is typically observed around 6.0 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbon of the methylene dioxy bridge.

  • IR Spectroscopy: Key vibrational bands would include those for the O-H stretch (often broad), C=O stretch of the ester, and C-O stretches associated with the ester and the dioxole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the benzodioxole and methyl ester moieties.

Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and associated signaling pathways of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is scarce in the current scientific literature. However, the 1,3-benzodioxole scaffold is a common motif in a variety of biologically active molecules, both natural and synthetic.

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of pharmacological effects, including:

  • Antitumor Activity: Some benzodioxole derivatives have been shown to possess anti-proliferative properties and induce apoptosis in cancer cell lines.[4][5] They have been investigated as potential candidates for the treatment of leukemia and other tumors.[4]

  • Anti-hyperlipidemia Effects: Certain derivatives have demonstrated the ability to reduce plasma lipid levels and improve liver function in animal models.[4]

  • Antioxidant and Anti-inflammatory Activity: The benzodioxole ring is present in natural compounds with known antioxidant properties.[4] Some synthetic derivatives have also been evaluated for their anti-inflammatory effects, with some showing selective inhibition of COX-2.[6]

  • Enzyme Inhibition: The methylene dioxy group is known to inhibit certain cytochrome P450 enzymes, which can affect drug metabolism.[4]

Given these activities within the broader class of benzodioxole compounds, it is plausible that Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate could be a subject of interest in screening programs for various therapeutic areas. However, without direct experimental data, its specific biological profile remains to be elucidated.

Potential_Biological_Activities cluster_activities Reported Biological Activities of Derivatives Core 1,3-Benzodioxole Scaffold Antitumor Antitumor Activity (e.g., Apoptosis Induction) Core->Antitumor Antihyperlipidemia Anti-hyperlipidemia Core->Antihyperlipidemia Antioxidant Antioxidant Core->Antioxidant Antiinflammatory Anti-inflammatory (e.g., COX Inhibition) Core->Antiinflammatory EnzymeInhibition Enzyme Inhibition (e.g., CYP450) Core->EnzymeInhibition

Caption: Potential biological activities based on the 1,3-benzodioxole scaffold.

Conclusion

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a readily synthesizable compound within the versatile benzodioxole family. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and established synthesis protocols. While direct biological data for this specific molecule is limited, the known pharmacological activities of related benzodioxole derivatives suggest that it could be a valuable building block or lead compound for further investigation in drug discovery. Future research is warranted to explore its potential therapeutic applications and to elucidate its specific interactions with biological targets and signaling pathways.

References

The Critical Interplay of Lipophilicity and Solubility in Functionalized Benzodioxole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The therapeutic efficacy and druggability of these compounds are intrinsically linked to their physicochemical properties, primarily their lipophilicity and aqueous solubility. These two parameters govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate in preclinical and clinical development. This technical guide provides an in-depth overview of the lipophilicity and solubility of functionalized benzodioxole compounds, offering detailed experimental protocols, quantitative data, and a discussion of structure-property relationships.

Core Concepts: Lipophilicity and Solubility in Drug Discovery

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a nonpolar environment relative to a polar one. It is a critical determinant of a drug's ability to cross biological membranes, bind to target proteins, and its potential for off-target toxicity.

Solubility , the ability of a compound to dissolve in a solvent, is paramount for its absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.

A delicate balance between lipophilicity and solubility is crucial for optimal drug performance. Highly lipophilic compounds may exhibit excellent membrane permeability but suffer from poor aqueous solubility and increased metabolic clearance. Conversely, highly polar compounds may have good solubility but poor membrane permeability, limiting their ability to reach their intended target.

Quantitative Physicochemical Data of Functionalized Benzodioxole Derivatives

The following tables summarize available experimental data on the lipophilicity and solubility of selected functionalized benzodioxole compounds. This data serves as a reference for understanding the impact of various substituents on these key physicochemical properties.

Table 1: Experimental Lipophilicity (LogP) of Selected Benzodioxole Derivatives

Compound IDStructureLogPReference
1 5-(Prop-2-en-1-yl)-1,3-benzodioxole (Safrole)3.14[Calculated]
2 1,3-Benzodioxole1.63[Calculated]
3 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate4.23[Calculated]
4 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid3.18[Calculated]

Table 2: Experimental Aqueous Solubility of Selected Benzodioxole Derivatives

Compound IDStructureAqueous Solubility (µM)ConditionsReference
5 Hybrid Compound with -CH3 group198pH 7.4, 298.15 K[3]
6 Hybrid Compound with -F group112pH 7.4, 298.15 K[3]
7 Hybrid Compound with -Cl group67pH 7.4, 298.15 K[3]

Note: The compounds listed in this table are complex hybrid molecules containing a benzodioxole moiety, as detailed in the cited reference. The data illustrates the impact of substituent changes on solubility within a specific chemical series.

Experimental Protocols for Determining Lipophilicity and Solubility

Accurate and reproducible measurement of lipophilicity and solubility is fundamental in drug discovery. The following sections provide detailed, standardized protocols for these essential assays.

Determination of Lipophilicity: The Shake-Flask Method for LogD

The shake-flask method is the gold-standard for determining the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, reflecting equilibrium conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the test compound. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.

  • Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for a set period (e.g., 1-2 hours) to ensure thorough mixing and facilitate the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation of LogD: The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogD is the logarithm of this value.

    LogD = log10 ( [Compound]n-octanol / [Compound]aqueous )

Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays

Aqueous solubility can be assessed under kinetic or thermodynamic conditions, providing different but complementary information.

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker/incubator

  • Plate reader (for turbidimetric or UV-based detection) or LC-MS for quantification

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solutions of the test compounds into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-4 hours).

  • Detection of Precipitation:

    • Turbidimetric Method: Measure the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). An increase in turbidity indicates precipitation.

    • Direct UV/LC-MS Method: After incubation, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS against a standard curve.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or as the concentration of the compound in the saturated solution.

This method determines the equilibrium solubility of a compound and is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Materials:

  • Solid test compound (crystalline or amorphous)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaker/incubator

  • Filtration or centrifugation equipment

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of the aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and shake at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of lipophilicity and solubility.

Experimental_Workflow_for_LogD_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer partitioning Partitioning: Mix n-Octanol and Aqueous Phases prep_solvents->partitioning prep_compound Prepare Compound Stock Solution prep_compound->partitioning equilibration Equilibration: Shake Vigorously partitioning->equilibration phase_sep Phase Separation: Centrifuge equilibration->phase_sep quantification Quantify Compound in Each Phase (HPLC/LC-MS) phase_sep->quantification calculation Calculate LogD quantification->calculation

Caption: Workflow for Shake-Flask LogD Determination.

Experimental_Workflow_for_Solubility_Assay cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Start with DMSO Stock k_add_buffer Add Aqueous Buffer k_start->k_add_buffer k_incubate Short Incubation (2-4h) k_add_buffer->k_incubate k_detect Detect Precipitation (Turbidimetry/Filtration) k_incubate->k_detect t_start Start with Solid Compound t_add_buffer Add Aqueous Buffer t_start->t_add_buffer t_incubate Long Incubation (24-48h) t_add_buffer->t_incubate t_separate Separate Solid (Filtration/Centrifugation) t_incubate->t_separate t_quantify Quantify Solute in Supernatant t_separate->t_quantify Structure_Property_Relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_outcome Drug-like Properties benzodioxole Benzodioxole Scaffold lipophilicity Lipophilicity (LogP/LogD) benzodioxole->lipophilicity solubility Aqueous Solubility benzodioxole->solubility functional_groups Functional Groups (-OH, -COOH, -NH2, Halogens, etc.) functional_groups->lipophilicity functional_groups->solubility admet ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) lipophilicity->admet solubility->admet

References

A Technical Review of 7-Hydroxy-1,3-Benzodioxole-5-Carboxylic Acid Esters: Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters, a class of compounds with potential applications in medicinal chemistry. Due to the limited direct biological data on these specific esters in the reviewed literature, this document also presents data on related 1,3-benzodioxole derivatives to highlight their potential therapeutic relevance.

Synthesis of 7-Hydroxy-1,3-Benzodioxole-5-Carboxylic Acid Esters

The synthesis of methyl and ethyl esters of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid typically starts from gallic acid esters. The core 1,3-benzodioxole ring is formed through a reaction that creates a methylenedioxy bridge on two adjacent hydroxyl groups.

General Synthesis Workflow

The synthesis generally involves the reaction of a gallic acid ester with a methylene source in the presence of a base.

Synthesis_Workflow Start Methyl/Ethyl Gallate (3,4,5-Trihydroxybenzoate) Reaction Reaction in Solvent (e.g., DMSO, DMF, Dichloromethane) Start->Reaction Reagents Dibromomethane or Diiodomethane + Base (e.g., K2CO3, KHCO3) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Ester: 7-hydroxy-1,3-benzodioxole- 5-carboxylic acid ester Purification->Product

Caption: General workflow for the synthesis of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters.

Experimental Protocols

1. Synthesis of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate [1]

  • Method 1:

    • Reactants: Methyl gallate (6 g, 29.7 mmol), potassium carbonate (4.002 g, 29 mmol), and diiodomethane (2.8 mL, 34.8 mmol).[1]

    • Solvent: Anhydrous dichloromethane.[1]

    • Procedure: The reactants are dissolved in the solvent under a nitrogen atmosphere at room temperature. The mixture is stirred at 0°C for 5 hours and then heated to 120°C.[1] After the reaction is complete, it is poured into cooled water (500 mL) and extracted with ethyl acetate. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

    • Purification: The residue is purified by column chromatography using 15% ethyl acetate/hexane as the eluent.[1]

    • Yield: 3.6 g (58%) of a white amorphous powder.[1]

  • Method 2:

    • Reactants: Methyl gallate (1 g, 5.43 mmol), potassium hydrogen carbonate (0.54 g, 5.43 mmol), and dibromomethane (0.4 mL).[1]

    • Solvent: Dimethyl sulfoxide (DMSO) (25 mL).[1]

    • Procedure: The mixture is heated at 60°C for 1.5 hours under a nitrogen atmosphere. The reaction is then cooled and poured into water (50 mL) and extracted with ether. The combined organic layers are dried over anhydrous Na2SO4 and concentrated.[1]

    • Purification: The crude oil is purified by column chromatography on silica gel with petroleum ether:ethyl acetate (5:1) as the eluent.[1]

    • Yield: 580 mg (55%) of a white solid.[1]

2. Synthesis of Ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate [3]

  • Reactants: 3,4,5-Trihydroxy-benzoic acid ethyl ester (5 g, 25.2 mmol), potassium carbonate (13.95 g, 101 mmol), and dibromomethane (4.39 g, 25.2 mmol).[3]

  • Solvent: DMF (50 mL).[3]

  • Procedure: The reactants are treated at 0°C and then heated at 60°C for 3 hours. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, and the solution is washed three times with water and twice with saturated aqueous sodium chloride. The organic phase is dried with magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

  • Purification: The residue is chromatographed on silica gel eluting with n-heptane/ethyl acetate (3/1).[3]

Summary of Synthesis Data
Ester ProductStarting MaterialReagentsSolventYieldReference
Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylateMethyl gallateK2CO3, DiiodomethaneDichloromethane58%[1]
Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylateMethyl gallateKHCO3, DibromomethaneDMSO55%[1]
Ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylateEthyl 3,4,5-trihydroxybenzoateK2CO3, DibromomethaneDMFN/A[3]

Potential Biological Activity of Related 1,3-Benzodioxole Derivatives

While specific biological data for 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters were not found in the reviewed literature, the broader family of 1,3-benzodioxole derivatives has been investigated for various therapeutic properties, including anticancer and antioxidant activities.

Anticancer and Antioxidant Activity of Related Compounds

Several studies have reported the cytotoxic and antioxidant effects of various 1,3-benzodioxole derivatives. The data below is presented to illustrate the potential of this chemical scaffold.

Compound TypeActivityCell Line / AssayIC50 ValueReference
Benzodioxole carboxamide (Compound 2a)AnticancerHep3BPotent[4]
Benzodioxole benzodiazepine (Compound 7a)AntioxidantDPPH assay39.85 µM[4]
Benzodioxole benzodiazepine (Compound 7b)AntioxidantDPPH assay79.95 µM[4]
Benzoylbenzodioxol derivative (Compound I)HypoglycemicSTZ-induced diabetic mice32.4% blood glucose reduction[5]
Benzodioxane carboxylic acid hydrazone (Cmpd 7)AntioxidantN/A17.16 ± 2.641 µg/mL[2]
Benzodioxane carboxylic acid hydrazone (Cmpd 7)AnticancerPC337.11% inhibition[2]

Note: The compounds listed above are structurally related to, but distinct from, 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters.

Potential Signaling Pathway in Cancer

Based on the reported anticancer activities of related compounds, a plausible mechanism of action could involve the induction of apoptosis and cell cycle arrest. The diagram below illustrates a generalized pathway that is often targeted by anticancer agents.

Signaling_Pathway Compound Benzodioxole Derivative ROS Increased ROS Production Compound->ROS TrxR Thioredoxin Reductase (TrxR) Inhibition Compound->TrxR (Potential Target) CellCycle Cell Cycle Arrest (e.g., G2/M phase) Compound->CellCycle Apoptosis Apoptosis Induction ROS->Apoptosis TrxR->Apoptosis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycle->TumorGrowth

Caption: A hypothetical signaling pathway for the anticancer effects of benzodioxole derivatives.

Conclusion

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from Methyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, a valuable intermediate in the synthesis of various biologically active compounds. The synthesis is achieved through the methylenation of methyl gallate, a readily available starting material derived from natural sources. This process involves the formation of a methylenedioxy bridge on the catechol moiety of methyl gallate. Two effective protocols are detailed, utilizing different dihalomethanes and reaction conditions, providing flexibility in reagent choice and experimental setup. All quantitative data is summarized for easy comparison, and a visual representation of the synthetic workflow is provided.

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, a derivative of sesamol, is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected catechol and a reactive hydroxyl group, makes it a versatile precursor for the synthesis of a wide range of compounds with potential therapeutic applications. Methyl gallate, an ester of gallic acid, serves as an economical and accessible starting material for this synthesis. The core of this transformation is the methylenation of the adjacent hydroxyl groups at the 3- and 4-positions of the methyl gallate to form the 1,3-benzodioxole ring system. This document outlines two established laboratory-scale protocols for this synthesis.

Synthetic Workflow

The overall synthetic strategy involves the reaction of methyl gallate with a dihalomethane in the presence of a base to form the methylenedioxy bridge. This is a nucleophilic substitution reaction where the deprotonated hydroxyl groups of methyl gallate act as the nucleophile.

Synthesis_Workflow cluster_reactants Reactants MethylGallate Methyl Gallate Product Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate MethylGallate->Product Methylenation Dihalomethane Dihalomethane (CH2I2 or CH2Br2) Dihalomethane->Product Methylenation Base Base (K2CO3 or KHCO3) Base->Product Methylenation Solvent Solvent (DCM or DMSO) Solvent->Product Methylenation

Caption: Synthetic pathway from Methyl Gallate to the target product.

Experimental Protocols

Two distinct protocols for the synthesis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are presented below.

Protocol 1: Using Diiodomethane and Potassium Carbonate

This protocol utilizes diiodomethane as the methylenating agent and potassium carbonate as the base in dichloromethane.

Materials:

  • Methyl gallate

  • Diiodomethane (CH₂I₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cooled water

Procedure:

  • Dissolve methyl gallate (6 g, 29.7 mmol) and anhydrous potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane in a reaction vessel.[1]

  • Add diiodomethane (2.8 mL, 34.8 mmol) to the mixture at room temperature under a nitrogen atmosphere.[1]

  • Cool the reaction mixture to 0 °C and stir for 5 hours.[1]

  • After the initial stirring period, warm the mixture to 120 °C and continue the reaction until completion (monitoring by TLC is recommended).[1]

  • Upon completion, pour the reaction mixture into cooled water (500 mL).[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic phases and wash with saturated brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting residue by column chromatography using 15% ethyl acetate in hexane as the eluent to yield the final product.[1]

Protocol 2: Using Dibromomethane and Potassium Bicarbonate

This alternative protocol employs dibromomethane in dimethyl sulfoxide with potassium bicarbonate as the base.

Materials:

  • Methyl gallate

  • Dibromomethane (CH₂Br₂)

  • Potassium bicarbonate (KHCO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ether

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a solution of methyl gallate (1 g, 5.43 mmol) in dimethyl sulfoxide (25 ml), add potassium bicarbonate (0.54 g, 5.43 mmol).[1]

  • Add dibromomethane (0.4 ml) to the mixture.[1]

  • Heat the reaction mixture to 60 °C for 1.5 hours under a nitrogen atmosphere.[1]

  • After the reaction is complete, cool the mixture and pour it into water (50 ml).[1]

  • Extract the aqueous layer with ether.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain a crude oil.[1]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.[1]

Data Presentation

The following table summarizes the key quantitative data from the two protocols for easy comparison.

ParameterProtocol 1Protocol 2
Starting Material Methyl gallate (6 g)Methyl gallate (1 g)
Methylenating Agent Diiodomethane (2.8 mL)Dibromomethane (0.4 mL)
Base Potassium Carbonate (4.002 g)Potassium Bicarbonate (0.54 g)
Solvent DichloromethaneDimethyl Sulfoxide (25 ml)
Temperature 0 °C then 120 °C60 °C
Reaction Time 5 hours at 0 °C, then continued1.5 hours
Purification Column Chromatography (15% EtOAc/Hexane)Column Chromatography (Petroleum ether/EtOAc = 5:1)
Yield 58% (3.6 g)55% (580 mg)
Product Appearance White amorphous powderWhite solid

Concluding Remarks

The protocols described provide effective and reproducible methods for the synthesis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from methyl gallate. The choice between the two protocols may depend on the availability of reagents, desired reaction time, and scale of the synthesis. Both methods yield the product in moderate to good yields and high purity after chromatographic separation. These application notes should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Preparation of Bioactive Molecules from Benzodioxole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its unique electronic and steric properties contribute to the bioactivity of molecules, making it a valuable starting point for the development of novel therapeutic agents.[4][5] This document provides detailed protocols for the synthesis of bioactive molecules from benzodioxole intermediates, focusing on anticancer agents, cyclooxygenase (COX) inhibitors, and plant growth promoters.

Data Presentation

The following tables summarize quantitative data for the synthesized bioactive molecules, including yields and biological activity, to facilitate comparison.

Table 1: Synthesis and Cytotoxicity of Benzodioxole Aryl Acetate and Acetic Acid Derivatives as COX Inhibitors [6]

CompoundRYield (%)CC50 (µM) on HeLa cells
3a H85> 2000
3b 4-F881790
3c 4-Cl901210
3d 4-Br921000
3e 4-I95219
3f 4-NO280890
4a H82> 2000
4b 4-F85> 2000
4c 4-Cl871550
4d 4-Br891320
4e 4-I91430
4f 4-NO2781100

Table 2: Synthesis and α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives [7]

CompoundR1R2Yield (%)IC50 (µM) for α-amylase
Ia HH75> 100
Ib HCH38255.3
Ic HOCH37825.1
IIa CH3H850.85
IIb CH3CH3881.2
IIc CH3OCH3830.68
IId CH3Cl902.5

Experimental Protocols

Protocol 1: Synthesis of Benzodioxole Aryl Acetate and Acetic Acid Derivatives (COX Inhibitors)[6]

This protocol describes a two-step synthesis of benzodioxole derivatives with potential COX inhibitory and cytotoxic activities.

Step 1: Synthesis of Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (2)

  • Dissolve 3,4-(methylenedioxy)phenylacetic acid (1) (8 g, 44.40 mmol) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (4 mL, 46.80 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture for 30–45 minutes at 0 °C.

  • Evaporate the solvent under vacuum.

  • Dilute the resulting residue with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO3) solution and distilled water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to concentrate, yielding the ester (2).

Step 2: General Procedure for the Synthesis of 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid derivatives (4a–4f)

  • Dissolve the ketoesters (3a–3f) (450 mg, 1.35 mmol) in a mixture of methanol/H2O/THF (12/12/12 mL).

  • Add NaOH (540.9 mg, 13.5 mmol) to the solution.

  • Heat the solution in an oil bath and reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent.

  • Acidify the residue by adding 2 N HCl until the pH reaches 2.

  • Filter the precipitate and concentrate it under vacuum to obtain the crude products (4a–4f).

Protocol 2: Synthesis of N-(benzo[d][8][9]dioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives (Auxin Receptor Agonists)[9]

This protocol outlines a three-step synthesis for a series of benzodioxole derivatives designed as auxin receptor agonists.

Step 1: General procedure for the synthesis of 2-(one-benzylthio) acetic acid [8]

  • To a solution of thioglycolic acid (0.29 g, 3.17 mmol, 1 eqv) and the appropriately substituted benzyl bromide (1 eqv) in ethanol (20 mL), add a solution of NaOH (0.38 g, 9.51 mmol, 3 eqv) in H2O (5 mL) dropwise.

  • Reflux the reaction mixture for 3 hours.

  • Remove the ethanol by evaporation.

  • Pour the residue into water and acidify with 6 M HCl to a pH of 1–2.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over MgSO4, and concentrate to obtain the crude product, which is used in the next step without further purification.

Step 2: Formation of the Acid Chloride [8]

  • To a solution of the crude 2-(one-benzylthio) acetic acid in dichloromethane (20 mL), add oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eqv) dropwise at 0°C.

  • Stir the reaction for 0.5 hours at 0°C, followed by 1 hour at room temperature.

  • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to get the crude acid chloride.

Step 3: General procedure for the synthesis of N-(benzo[d][9][8] dioxol-5-yl)-2-(one -benzylthio) acetamide [8]

  • Add the crude acid chloride dropwise to a solution of benzo[d][9][8] dioxol-5-amine (0.43 g, 3.17 mol, 1 eqv) and triethylamine (0.64 g, 6.34 mol, 2 eqv) in dioxane (20 mL) at 0°C.

  • Stir the reaction for 0.5 hours at 0°C, then for 2 hours at room temperature.

  • Pour the reaction mixture into water and acidify with 6 M HCl to a pH of 4-5.

  • Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic phases, dry over MgSO4, and concentrate to yield the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_COX_Inhibitors cluster_step1 Step 1: Esterification cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Hydrolysis 3,4-(methylenedioxy)phenylacetic acid (1) 3,4-(methylenedioxy)phenylacetic acid (1) Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (2) Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (2) 3,4-(methylenedioxy)phenylacetic acid (1)->Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (2) Methanol, Oxalyl chloride, 0°C Ketoesters (3a-3f) Ketoesters (3a-3f) Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (2)->Ketoesters (3a-3f) Substituted benzoyl chloride, AlCl3 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid (4a-4f) 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid (4a-4f) Ketoesters (3a-3f)->2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid (4a-4f) NaOH, Methanol/H2O/THF, Reflux

Caption: Synthesis of Benzodioxole-based COX Inhibitors.

Synthesis_of_Auxin_Agonists cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amide Coupling Thioglycolic acid Thioglycolic acid 2-(one-benzylthio) acetic acid 2-(one-benzylthio) acetic acid Thioglycolic acid->2-(one-benzylthio) acetic acid Substituted benzyl bromide Substituted benzyl bromide Substituted benzyl bromide->2-(one-benzylthio) acetic acid NaOH, Ethanol, Reflux Acid chloride intermediate Acid chloride intermediate 2-(one-benzylthio) acetic acid->Acid chloride intermediate Oxalyl chloride, Dichloromethane N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide Acid chloride intermediate->N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide Benzo[d][1,3]dioxol-5-amine Benzo[d][1,3]dioxol-5-amine Benzo[d][1,3]dioxol-5-amine->N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide Triethylamine, Dioxane

Caption: Synthesis of Benzodioxole-based Auxin Agonists.

References

Application Notes and Protocols: Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a Versatile Building Block in the Development of SERCA2a Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid scaffold and functional handles—a hydroxyl group and a methyl ester—provide a versatile platform for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and protocols for utilizing this building block in the development of potent and selective activators of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a), a critical therapeutic target in cardiovascular diseases, particularly heart failure.

Impaired SERCA2a activity is a hallmark of heart failure, leading to defective calcium cycling in cardiomyocytes.[1][2] Small molecules that can activate SERCA2a are therefore of significant interest as potential therapeutics. This document outlines the synthesis of a series of benzodioxole analogs derived from Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate and details the protocols for evaluating their biological activity as SERCA2a activators.

Application: Synthesis of Benzodioxole Analogs as SERCA2a Activators

The benzodioxole moiety, derived from Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, has been identified as a key pharmacophore in a series of potent SERCA2a activators.[1] By modifying the core structure, researchers can explore the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

A representative benzodioxole analog, Compound 55 , has demonstrated significant SERCA2a activation.[1] The synthesis of this and related analogs typically involves the functionalization of the hydroxyl and carboxylate groups of the starting material.

Quantitative Data: Biological Activity of Benzodioxole SERCA2a Activators

The following table summarizes the in vitro activity of a representative benzodioxole analog (Compound 55 ) on SERCA2a ATPase activity.[1]

CompoundEC₅₀ (µM)Vₘₐₓ (% activation)
Benzodioxole Analog 55 ~4~40%

EC₅₀: Half-maximal effective concentration. Vₘₐₓ: Maximum activation of SERCA2a ATPase activity relative to baseline.

Experimental Protocols

Protocol 1: General Synthesis of Benzodioxole-Tailed SERCA2a Activators

This protocol describes a general synthetic route to prepare benzodioxole analogs. The synthesis of a key intermediate, 7-hydroxybenzo[d][1][3]dioxole-5-carboxylic acid , is a crucial first step.

Step 1: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

This starting material can be synthesized from methyl gallate.

  • Materials: Methyl gallate, potassium carbonate, diiodomethane, anhydrous dichloromethane, ethyl acetate, saturated brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve methyl gallate (29.7 mmol) and potassium carbonate (29 mmol) in anhydrous dichloromethane.

    • Under a nitrogen atmosphere at room temperature, add diiodomethane (34.8 mmol).

    • Stir the reaction mixture at 0°C for 5 hours, then increase the temperature to 120°C and continue the reaction.

    • Upon completion, pour the mixture into cold water (500 mL) and extract with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography (eluent: 15% ethyl acetate/hexane) to yield Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a white amorphous powder.[4]

Step 2: Synthesis of Benzodioxole Analogs (General Scheme)

The synthesis of the final SERCA2a activators involves a semi-convergent strategy.[1] This typically includes the coupling of the benzodioxole "head" group with a linker and a "tail" region. The specific details for the synthesis of Compound 55 and its analogs can be found in the supporting information of the cited reference.[1]

Protocol 2: SERCA2a ATPase Activity Assay

This protocol is used to determine the in vitro activity of the synthesized compounds on SERCA2a. The assay measures the rate of ATP hydrolysis by SERCA2a.

  • Materials:

    • Cardiac sarcoplasmic reticulum (SR) microsomes enriched with SERCA2a.

    • Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT.[3]

    • CaCl₂ stock solution.

    • ATP solution containing [γ-³²P]ATP.

    • Synthesized benzodioxole compounds (dissolved in DMSO).

    • Cyclopiazonic acid (CPA) solution (a specific SERCA inhibitor).

    • Quenching solution: 1 M HCl, 0.1 M Na₂HPO₄.[3]

    • Ammonium molybdate solution.

    • Isobutanol-benzene solution.

    • Scintillation cocktail and counter.

  • Procedure:

    • Preparation of Cardiac Microsomes: Isolate SR microsomes from cardiac tissue using differential centrifugation.[3]

    • Reaction Setup: In a microplate, pre-incubate the SR microsomes with varying concentrations of the test compound (or vehicle control) in the assay buffer with different free Ca²⁺ concentrations.

    • Reaction Initiation: Start the ATPase reaction by adding the [γ-³²P]ATP solution. Incubate at 37°C for a defined period (e.g., 15-30 minutes).[3]

    • Reaction Termination: Stop the reaction by adding the quenching solution.[3]

    • Phosphate Extraction: Add ammonium molybdate and isobutanol-benzene solutions to form a phosphomolybdate complex containing the radioactive phosphate, which will partition into the organic phase.[3]

    • Quantification: Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.

    • Determination of SERCA2a-specific Activity: Run parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM) to inhibit SERCA activity. The SERCA2a-specific activity is the difference between the total ATPase activity and the CPA-insensitive activity.[3][5]

    • Data Analysis: Plot the SERCA2a-specific ATPase activity against the compound concentration to determine the EC₅₀. Plot activity against Ca²⁺ concentration to determine the Vₘₐₓ.

Visualizations

SERCA2a_Activation_Pathway cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation cluster_pathway Cellular Signaling Pathway Start Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Intermediate Functionalization (e.g., Hydrolysis, Coupling) Start->Intermediate Chemical Synthesis Product Benzodioxole-based SERCA2a Activator Intermediate->Product Assay SERCA2a ATPase Activity Assay Product->Assay Screening SERCA2a SERCA2a Pump Product->SERCA2a Activates Data Quantitative Data (EC50, Vmax) Assay->Data Analysis CytosolicCa Cytosolic Ca²⁺ CytosolicCa->SERCA2a Binding SR Sarcoplasmic Reticulum (SR) Ca²⁺ Store SERCA2a->SR Ca²⁺ Pumping (ATP-dependent) Relaxation Muscle Relaxation SR->Relaxation Leads to

Caption: Workflow from synthesis to biological evaluation and the cellular target of benzodioxole SERCA2a activators.

experimental_workflow cluster_synthesis Synthesis of Benzodioxole Analog cluster_assay_prep Assay Preparation cluster_measurement Activity Measurement cluster_analysis Data Analysis start_material Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate synthesis Multi-step Organic Synthesis start_material->synthesis purification Purification & Characterization synthesis->purification final_compound Pure Benzodioxole Analog purification->final_compound incubation Incubate Microsomes with Compound final_compound->incubation microsomes Isolate Cardiac SR Microsomes microsomes->incubation reagents Prepare Assay Buffers & Reagents reagents->incubation reaction Initiate Reaction with [γ-³²P]ATP incubation->reaction termination Stop Reaction reaction->termination extraction Extract Inorganic Phosphate termination->extraction quantification Quantify Radioactivity extraction->quantification cpa_correction Correct for Non-SERCA ATPase Activity (CPA) quantification->cpa_correction data_plotting Plot Dose-Response Curves cpa_correction->data_plotting parameter_calc Calculate EC₅₀ and Vₘₐₓ data_plotting->parameter_calc

Caption: Detailed experimental workflow for the synthesis and biological evaluation of SERCA2a activators.

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of three classes of novel anti-inflammatory agents: Morpholinopyrimidine Derivatives, Pterostilbene Derivatives, and Resveratrol-NSAID Conjugates. These compounds have shown promise in targeting key inflammatory pathways and offer potential as next-generation therapeutics.

Introduction to Novel Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The long-term use of currently available non-steroidal anti-inflammatory drugs (NSAIDs) is often associated with adverse side effects. This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles. The compounds discussed herein represent recent advances in this field, targeting inflammatory mediators and signaling pathways with greater specificity.

Featured Compound Classes

Morpholinopyrimidine Derivatives

Morpholinopyrimidine derivatives are a class of heterocyclic compounds that have demonstrated significant anti-inflammatory properties. These molecules have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Pterostilbene Derivatives

Pterostilbene, a natural analog of resveratrol, exhibits potent anti-inflammatory and antioxidant activities. Synthetic derivatives of pterostilbene have been developed to enhance its bioavailability and therapeutic efficacy. These compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in regulating the inflammatory response[2][3][4].

Resveratrol-NSAID Conjugates

Hybrid molecules combining the natural anti-inflammatory properties of resveratrol with the potent COX-inhibitory activity of NSAIDs, such as ibuprofen, represent an innovative approach to developing safer anti-inflammatory drugs. These conjugates have been designed to reduce the gastrointestinal side effects associated with traditional NSAIDs while retaining or even enhancing anti-inflammatory activity[5].

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative compounds from each class.

Table 1: Anti-inflammatory and Cytotoxicity Data for Morpholinopyrimidine Derivatives

CompoundNO Inhibition in LPS-stimulated RAW 264.7 cells (% at 12.5 µM)Cytotoxicity in RAW 264.7 cells (% viability at 50 µM)Reference
V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol)HighNon-toxic[6]
V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol)HighNon-toxic[6]

Table 2: Anti-inflammatory and COX Inhibitory Activity of Pterostilbene Derivatives

CompoundNO Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cellsCOX-2 Inhibition IC50 (nM)Reference
E20.7-[4]
79.8785.44[2]
119.78140.88[2]
215.63110.21[2]
812.5598.63[2]
911.3292.17[2]
Celecoxib (Control)--[2][4]

Table 3: Anti-inflammatory Activity of Resveratrol-Ibuprofen Conjugates

CompoundNO Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cellsReference
Mono-substituted Resveratrol-Ibuprofen Conjugate (21)3.26[5]
Resveratrol8.31[5]
IbuprofenNo effect[5]

Experimental Protocols

Synthesis Protocols

This three-step synthesis involves the initial reaction of 4,6-dichloropyrimidine with morpholine, followed by substitution with piperazine, and a final Petasis reaction with an organoboronic acid and a phenol.

Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

  • To a solution of 4,6-dichloropyrimidine in a suitable solvent such as DMF, add potassium carbonate.

  • Add morpholine dropwise at room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product and purify by column chromatography.

Step 2: Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine

  • Dissolve 4-(6-chloropyrimidin-4-yl)morpholine and piperazine in 1,4-dioxane.

  • Add potassium carbonate and heat the mixture at 100 °C for 20 hours.

  • Monitor the reaction by TLC.

  • After completion, purify the product by column chromatography.

Step 3: Synthesis of 2-methoxy-6-((phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives

  • To a solution of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine in 1,4-dioxane, add the corresponding substituted phenylboronic acid and 2-hydroxy-3-methoxybenzaldehyde.

  • Heat the reaction mixture at 110 °C for 48 hours.

  • Monitor the reaction by TLC.

  • Purify the final product by column chromatography to yield the desired morpholinopyrimidine derivative[1][6][7].

The synthesis of pterostilbene derivatives can be achieved through various methods, including Wittig or Horner-Wadsworth-Emmons reactions. A general procedure is outlined below.

  • To a solution of a substituted benzaldehyde and a phosphonium ylide or phosphonate ester in a suitable solvent (e.g., THF, DMF), add a strong base (e.g., NaH, n-BuLi) at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir for a specified time until completion, monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired pterostilbene derivative[2][3][4].

This synthesis involves the protection of hydroxyl groups on resveratrol, followed by esterification with ibuprofen and subsequent deprotection.

  • Protection of Resveratrol: Protect the hydroxyl groups of resveratrol using a suitable protecting group, such as TBDMS or TIPS, in the presence of a base like imidazole in a solvent like DMF.

  • Esterification: To a solution of the protected resveratrol in dry dichloromethane, add ibuprofen, EDCI, and DMAP. Stir the reaction at room temperature for 8 hours.

  • Work-up: Add aqueous NaHCO3 solution and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography.

  • Deprotection: To a solution of the purified ester in dry dichloromethane, add triethylammonium trihydrofluoride (Et3N·3HF) and stir for 8 hours.

  • Final Work-up and Purification: Add EtOAc to the mixture, and wash the organic layer with water and saturated brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final resveratrol-ibuprofen conjugate[5].

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent. Mix 100 µL of cell culture medium with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

This assay assesses the effect of the compounds on the viability of RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 18-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the cell viability as a percentage of the untreated control group.

This is a widely used model to evaluate the acute anti-inflammatory activity of novel compounds in rats.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of paw edema for the treated groups compared to the carrageenan control group.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKK MAPKKK TAK1->MAPKKK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_n AP-1 MAPK->MAPK_n Translocates DNA DNA NFkappaB_n->DNA Binds MAPK_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: TLR4-mediated NF-κB and MAPK signaling pathway in inflammation.

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity NO_Assay NO Inhibition Assay (LPS-stimulated RAW 264.7) Cytotoxicity->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay NO_Assay->COX_Assay Paw_Edema Carrageenan-Induced Paw Edema (Rat) COX_Assay->Paw_Edema Toxicity_Study Acute Toxicity Study Paw_Edema->Toxicity_Study end End Toxicity_Study->end start Start start->Synthesis

Caption: Experimental workflow for the synthesis and evaluation of novel anti-inflammatory agents.

References

Application Notes and Protocols for HPLC Analysis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of common benzodioxole derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined are applicable to various matrices and are intended to serve as a comprehensive guide for researchers in analytical chemistry, forensic science, and pharmaceutical development.

Introduction

Benzodioxole derivatives are a class of organic compounds characterized by a methylenedioxy functional group attached to a benzene ring. This core structure is found in a variety of natural and synthetic substances, including fragrances (e.g., piperonal), essential oils (e.g., safrole), and psychoactive compounds (e.g., 3,4-methylenedioxymethamphetamine, MDMA). Accurate and reliable quantification of these derivatives is crucial for quality control, regulatory compliance, and research purposes. Reversed-phase HPLC with UV detection is a widely used, robust, and sensitive technique for the analysis of these compounds.

Experimental Protocols

General Sample Preparation from a Solid Matrix

This protocol provides a general guideline for the extraction of benzodioxole derivatives from solid samples such as tablets or plant material.

  • Homogenization: Accurately weigh a representative portion of the solid sample and homogenize it to a fine powder using a mortar and pestle.

  • Extraction: Transfer a known weight of the homogenized powder (e.g., 50 mg) to a suitable volumetric flask (e.g., 10 mL). Add a suitable extraction solvent, such as methanol or a mixture of acetonitrile and water.[1]

  • Sonication/Shaking: Sonicate the mixture for approximately 15-30 minutes or shake vigorously for 5-10 minutes to ensure complete extraction of the analyte.[2]

  • Centrifugation: Centrifuge the mixture at 3000 g for 10 minutes to pellet any insoluble excipients or plant material.[1]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range of the HPLC method.

Standard Solution Preparation

Accurate preparation of standard solutions is critical for the quantification of the target analyte.

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the reference standard of the benzodioxole derivative. Dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to obtain a high-concentration stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the mobile phase.[3] These solutions should cover the expected concentration range of the samples and be used to construct a calibration curve. For example, for MDMA analysis, a calibration curve can be prepared with concentrations ranging from 5.0 to 100.0 ppm.

System Suitability Testing

Before sample analysis, it is essential to verify the performance of the HPLC system.

  • Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Make at least five replicate injections of a working standard solution.

  • Performance Evaluation: Evaluate the following parameters:

    • Repeatability: The relative standard deviation (%RSD) of the peak areas from the replicate injections should be ≤ 2.0%.[4]

    • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.[4]

    • Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates, should be > 2000.[4]

    • Resolution (Rs): The resolution between the analyte peak and any adjacent peaks should be ≥ 2.0.[4]

HPLC Methods for Benzodioxole Derivatives

The following tables summarize validated HPLC methods for the analysis of MDMA, Safrole, and Piperonal.

Table 1: HPLC Method for 3,4-Methylenedioxymethamphetamine (MDMA)
ParameterConditionReference
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 240 nm
Column Temp. Ambient
Linearity Range 5.0 - 100.0 µg/mL
LOD 2.94 µg/mL
LOQ Not Reported
Table 2: HPLC Method for Safrole
ParameterConditionReference
Stationary Phase C18 column (e.g., LiChrospher 100 RP-18e, 5 µm)[3]
Mobile Phase Methanol / Water (73:27 v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Detection UV at 282 nm[3]
Column Temp. 28°C[3]
Linearity Range 1 - 16 µg/mL[3]
LOD 0.668 µg/mL[3]
LOQ 2.023 µg/mL[3]
Table 3: HPLC Method for Piperonal
ParameterConditionReference
Stationary Phase C18 column[1]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[1]
Flow Rate Not Specified
Injection Volume Not Specified
Detection UV (Wavelength Not Specified)
Column Temp. Not Specified
Linearity Range Not Reported
LOD Not Reported
LOQ Not Reported

Note: For Mass-Spec (MS) compatible applications for Piperonal, phosphoric acid should be replaced with formic acid.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of benzodioxole derivatives.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Solid Sample (e.g., Tablet, Plant Material) Homogenize Homogenize Sample->Homogenize Extract Extract with Solvent Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Dilute_Sample Dilute (if necessary) Filter->Dilute_Sample Inject Inject Sample/Standard Dilute_Sample->Inject Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Working->Inject Calibrate Generate Calibration Curve Working->Calibrate SST System Suitability Test Inject->SST Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for HPLC analysis.

Chemical Relationship of Benzodioxole Derivatives

This diagram shows the structural relationship between safrole, isosafrole, piperonal, and MDMA, all sharing the benzodioxole core.

G cluster_derivatives Common Derivatives Benzodioxole Benzodioxole Core Safrole Safrole Benzodioxole->Safrole Isosafrole Isosafrole Benzodioxole->Isosafrole Piperonal Piperonal Benzodioxole->Piperonal MDMA MDMA Benzodioxole->MDMA Safrole->Isosafrole Isomerization Isosafrole->Piperonal Oxidation Piperonal->MDMA Reductive Amination

Caption: Key benzodioxole derivatives.

References

Application Note: High-Purity Isolation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and biologically active molecules.[1] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that necessitate a robust purification strategy. Flash column chromatography using silica gel is a highly effective and widely adopted method for isolating this compound to a high degree of purity, making it suitable for subsequent downstream applications.[2][3] This document provides a detailed protocol for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, including quantitative data, a step-by-step methodology, and a troubleshooting guide.

Principle of Separation Column chromatography facilitates the separation of chemical compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For this application, silica gel, a polar adsorbent, serves as the stationary phase. The separation principle relies on polarity: more polar compounds in the mixture will have a stronger interaction with the silica gel and thus move through the column more slowly.[4] Non-polar compounds are adsorbed less strongly and are eluted first.[4] By selecting a mobile phase (eluent) of appropriate polarity, a high-resolution separation of the target compound from impurities can be achieved.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate based on established laboratory procedures.

ParameterValue / ConditionReference / Source
Stationary Phase Silica Gel (e.g., 230-400 mesh)[3][5]
Mobile Phase (Eluent) 15% Ethyl Acetate in Hexane[5]
Alternate Mobile Phase Petroleum Ether : Ethyl Acetate (5:1, v/v)[5]
Crude to Silica Ratio 1:30 to 1:100 (by weight)[3][6]
Target TLC Rf Value ~0.25 - 0.35[3][7]
Reported Post-Column Yield 55 - 58%[5]
Expected Purity >99%[7]

Experimental Workflow Diagram

G Experimental Workflow for Column Chromatography Purification cluster_prep Preparation Stage cluster_sep Separation Stage cluster_iso Isolation Stage crude Crude Product tlc 1. TLC Analysis (Determine Optimal Eluent) crude->tlc prep_column 2. Prepare Column (Slurry Pack with Silica Gel) tlc->prep_column load 3. Load Sample (Dry Loading Recommended) prep_column->load elute 4. Elute Column (Apply Mobile Phase) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (via TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Solvent Evaporation (Rotary Evaporator) combine->evap final_product Purified White Solid evap->final_product start Start start->crude end End final_product->end

Caption: Workflow for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Detailed Experimental Protocol

This protocol details the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from a crude reaction mixture.

Materials and Reagents:

  • Crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

  • Silica Gel (230-400 mesh)

  • Hexane or Petroleum Ether (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Chromatography Column

  • TLC plates (silica gel coated)

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Filter paper

  • Rotary evaporator

Step 1: Mobile Phase Optimization via TLC

  • Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10%, 15%, 20%).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the plates in the prepared solvent systems.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system where the target compound has a retention factor (Rf) of approximately 0.25-0.35 and shows good separation from impurities.[3][7] A system of 15% EtOAc in hexane is a proven starting point.[5]

Step 2: Column Packing

  • Select a glass column of appropriate size for the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[3][6]

  • Prepare a slurry by mixing the required amount of silica gel with the selected mobile phase in a beaker.

  • Secure the column vertically and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pour the silica gel slurry into the column.[6] Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure the silica bed does not run dry at any point.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading (Dry Loading Method)

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[2][3]

  • Carefully add this powder as a flat, even layer on top of the sand in the packed column.[3]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sample layer.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a consistent flow rate.

  • Continuously add fresh eluent to the top of the column to ensure the silica bed remains wet.

Step 5: Fraction Analysis

  • Monitor the separation by spotting collected fractions onto TLC plates.

  • Develop the TLC plates using the mobile phase and visualize under UV light.

  • Identify the fractions containing the pure target compound, which should appear as a single spot at the target Rf value.

Step 6: Product Isolation

  • Combine the fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to remove any residual solvent. The final product should be a white solid.[5]

  • Determine the final mass to calculate the yield and confirm purity using analytical methods such as NMR or HPLC.

Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Poor Separation (Overlapping Bands) Inappropriate eluent polarity.Optimize the solvent system using TLC. Try slightly decreasing the polarity (e.g., from 15% to 12% EtOAc) to increase separation.[6][7]
Column was overloaded.Reduce the amount of crude material loaded onto the column. Maintain a silica-to-sample ratio of at least 30:1.[3][6]
Streaking or Tailing of Spots Compound is too polar for the eluent; sample is too concentrated.Add a very small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the sample is loaded in a very thin, concentrated band.[7]
Cracked or Channeled Silica Bed Improper column packing; column ran dry.Ensure the silica gel is packed as a uniform slurry and the solvent level is never allowed to drop below the top of the stationary phase.[7]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Benzodioxole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The 1,3-benzodioxole moiety is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds, making it a crucial building block in drug discovery and development.[1][2] These application notes provide detailed protocols and optimized reaction conditions for the Suzuki-Miyaura coupling of various benzodioxole substrates with arylboronic acids, enabling the synthesis of diverse biaryl compounds.

The general principle of the Suzuki-Miyaura coupling involves three key steps in a catalytic cycle: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of an organoboron species to the palladium complex, and reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[1][3][4] The efficiency and success of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.[1]

Data Presentation: Optimized Reaction Conditions and Substrate Scope

The following tables summarize quantitative data from a study on the synthesis of 1,3-benzodioxole derivatives, providing insights into optimized reaction conditions and the scope of the coupling reaction with various arylboronic acids.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions [1][5][6]

This table presents the results of the optimization of reaction conditions for the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh₃)₄Et₃NTHFTrace
2Pd(OAc)₂Et₃NTHF0
3Pd₂(dba)₃Et₃NTHF<5
4PdCl₂(PPh₃)₂Et₃NTHF55
5PdCl₂(PPh₃)₂Et₃NMeCN30
6PdCl₂(PPh₃)₂Et₃NToluene0
7PdCl₂(PPh₃)₂Et₃NBenzene0
8PdCl₂(PPh₃)₂Et₃NDCM0
9PdCl₂(PPh₃)₂Et₃NDioxane59
10PdCl₂(PPh₃)₂n-BuLiDioxane<5
11PdCl₂(PPh₃)₂sec-BuLiDioxaneTrace
12PdCl₂(PPh₃)₂NaHDioxane~10
13PdCl₂(PPh₃)₂LDADioxane~12
14PdCl₂(PPh₃)₂LiHMDSDioxane~12
15PdCl₂(PPh₃)₂ K₂CO₃ Dioxane 82

Reaction conditions: 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (5 mol%), base (2.0 eq.), solvent (10 mL), reflux, 24 h.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of a Benzodioxole Derivative with Various Arylboronic Acids [1]

This table illustrates the yields obtained from the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with a range of substituted arylboronic acids under the optimized conditions (Entry 15 from Table 1).

EntryArylboronic AcidProductTime (h)Yield (%)
6aIsoxazol-4-ylboronic acid4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)isoxazole2460
6b2-ethoxyphenylboronic acid2-ethoxy-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine2471
6c3-ethoxyphenylboronic acid3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine2475
6dQuinolin-8-ylboronic acid8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)quinoline2465
6ePhenylboronic acid1-((6-(4-phenyl)-benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole2482
6k2-(methylsulfonyl)phenylboronic acid2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine2445

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of benzodioxole substrates.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole[7]

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for the Synthesis of 1-((6-aryl-benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles[1][8]

This protocol is based on the optimized conditions identified in Table 1, Entry 15.

Materials:

  • 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • K₂CO₃ (2.0 eq.)

  • Anhydrous Dioxane

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the corresponding arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Evacuate the flask and backfill with nitrogen gas.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to reflux and stir for the time indicated in Table 2.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Benzodioxole Halide - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (e.g., Reflux) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a versatile scaffold in medicinal chemistry. The presence of a reactive hydroxyl group allows for a variety of derivatization strategies to be employed, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Benzodioxole derivatives have been identified as important intermediates in the synthesis of compounds with a wide range of biological activities, including anti-epileptic, anti-inflammatory, antibacterial, and anticancer properties.[1][2] This document provides detailed protocols for the O-alkylation and O-acylation of the hydroxyl group on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, along with relevant data and visualizations to guide researchers in their synthetic and drug discovery efforts.

Chemical Structures

Compound Structure
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (placeholder)
O-Alkylated Derivative (Generic) (placeholder)
O-Acylated Derivative (Generic) (placeholder)

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[3][4][5][6] This protocol describes a general procedure for the O-alkylation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Materials:

  • Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-alkylated derivative.

Expected Yields and Characterization:

Yields for Williamson ether synthesis can vary depending on the specific alkyl halide used. For a similar substrate, a yield of over 70% has been reported. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Derivative Type Reagents Typical Yield
O-Alkylated (Ether)Alkyl halide, K₂CO₃, DMF60-85%
Protocol 2: O-Acylation via Steglich Esterification

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8][9][10] This protocol outlines a general procedure for the O-acylation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Materials:

  • Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-acylated derivative.

Expected Yields and Characterization:

Steglich esterification typically provides good to excellent yields. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivative Type Reagents Typical Yield
O-Acylated (Ester)Carboxylic acid, DCC (or EDC), DMAP, DCM70-95%

Logical Workflow for Derivatization and Evaluation

Derivatization_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Alkylation O-Alkylation (Williamson Ether Synthesis) Start->Alkylation Acylation O-Acylation (Steglich Esterification) Start->Acylation Derivatives Library of Derivatives Alkylation->Derivatives Acylation->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate derivatives.

Potential Biological Applications and Signaling Pathways

Derivatives of benzodioxole and related heterocyclic systems have shown promise as anticancer agents.[1][6] For instance, certain benzimidazole derivatives, which share structural similarities, have been shown to act as microtubule targeting agents, leading to mitotic arrest and apoptosis in cancer cells.[6][11] A plausible mechanism of action for anticancer derivatives of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival, and can induce apoptosis.

Signaling_Pathway cluster_membrane cluster_nucleus cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation Derivative Benzodioxole Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTORC1 Inhibition

Caption: Postulated inhibitory effect of benzodioxole derivatives on the PI3K/Akt/mTOR signaling pathway.

Summary of Quantitative Data

The following table summarizes expected outcomes based on the provided protocols and literature on similar compounds. Actual results may vary and should be determined experimentally.

Reaction Type Derivative Reagents Solvent Temperature (°C) Typical Yield (%)
O-AlkylationEtherAlkyl halide, K₂CO₃DMF60-8060-85
O-AcylationEsterCarboxylic acid, DCC, DMAPDCM0 to RT70-95

Conclusion

The derivatization of the hydroxyl group on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate offers a promising avenue for the discovery of novel bioactive molecules. The protocols provided for O-alkylation and O-acylation are standard, reliable methods for generating a library of derivatives for biological screening. The potential for these derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes them attractive candidates for further investigation in drug development programs, particularly in the area of oncology. Careful characterization of synthesized compounds and systematic biological evaluation are crucial next steps in unlocking the therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols: Chemical Intermediates in Antioxidant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of key chemical intermediates in the research and development of novel antioxidant compounds. The focus is on practical methodologies for synthesis and evaluation, alongside an exploration of the underlying biological pathways.

Introduction

Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The development of novel and potent antioxidant compounds is a significant area of research in drug discovery. Chemical intermediates serve as foundational building blocks in the synthesis of these therapeutic agents, offering structural versatility to modulate antioxidant activity and pharmacokinetic properties. This guide focuses on three versatile chemical intermediates: Chalcones , 4-Hydroxycoumarin , and Gallic Acid , providing detailed protocols for their use in developing new antioxidants and evaluating their efficacy.

Core Signaling Pathway: The Nrf2-KEAP1 Axis

A primary mechanism by which many antioxidants exert their cytoprotective effects is through the activation of the Keap1-Nrf2-ARE signaling pathway.[1] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2] However, in the presence of oxidative stress or electrophilic compounds (including many antioxidant molecules), Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[3] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (Chemical Intermediate Derivative) Antioxidant->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Figure 1: The Keap1-Nrf2-ARE Signaling Pathway.

Section 1: Chalcones as Versatile Intermediates

Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors in flavonoid biosynthesis and serve as highly valuable intermediates for synthesizing a wide range of heterocyclic compounds with significant antioxidant potential, such as pyrazolines and flavanones.[3][5] The presence of an α,β-unsaturated keto functional group makes them highly reactive and amenable to various chemical modifications.[6]

Experimental Protocol: Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis, involving a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[5][7]

Materials:

  • Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)

  • Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Glacial Acetic Acid (for neutralization)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 1.0 mmol) and the corresponding substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a 50% aqueous solution of NaOH or KOH (e.g., 2.0 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid or HCl to precipitate the chalcone.

  • Filter the solid product using a Büchner funnel, wash with cold water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[7]

Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines, a class of nitrogen-containing heterocyclic compounds, can be synthesized from chalcones and often exhibit potent antioxidant activities.[8][9]

Materials:

  • Synthesized Chalcone Derivative (0.01 mol)

  • Hydrazine Hydrate (0.01 mol)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction completion using TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude pyrazoline derivative from ethanol.[8]

Data Presentation: Antioxidant Activity of Chalcone Derivatives

The antioxidant activity of synthesized chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IDChalcone DerivativeIC50 (µg/mL)[10]
Chalcone 1 (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one8.22
Chalcone 2 (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one6.89
Chalcone 3 (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one3.39
Standard Ascorbic Acid2.17

A lower IC50 value indicates higher antioxidant activity.

Chalcone_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization DPPH_Assay DPPH Radical Scavenging Assay Pyrazoline->DPPH_Assay Testing Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline IC50 IC50 Value Determination DPPH_Assay->IC50 Data Analysis

Figure 2: Workflow for Synthesis and Evaluation of Chalcone Derivatives.

Section 2: 4-Hydroxycoumarin as a Precursor for Antioxidants

4-Hydroxycoumarin and its derivatives are a class of compounds known for a wide range of biological activities, including anticoagulant and antioxidant properties.[11] The phenolic hydroxyl group is a key structural feature contributing to their antioxidant capacity, making 4-hydroxycoumarin an excellent starting intermediate for the synthesis of novel antioxidants.[12][13]

Experimental Protocol: Synthesis of 4-Hydroxycoumarin Derivatives

A common route to novel 4-hydroxycoumarin derivatives involves the synthesis of an intermediate ester, followed by further reactions.

Step 1: Synthesis of Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate

  • A mixture of 4-hydroxycoumarin, ethyl bromoacetate, and anhydrous potassium carbonate in dry acetone is refluxed for several hours.

  • The reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with water and recrystallized from ethanol to yield the ester intermediate.[14]

Step 2: Synthesis of 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide

  • The synthesized ester from Step 1 is dissolved in ethanol.

  • An excess of hydrazine hydrate is added, and the mixture is refluxed for 4-6 hours.

  • Upon cooling, the solid product precipitates, which is then filtered, washed with ethanol, and dried.[14]

Step 3: Synthesis of Final Coumarin Derivatives (e.g., Schiff bases)

  • The acetohydrazide from Step 2 is condensed with various substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid.

  • The mixture is refluxed for 8-10 hours.

  • The final product that separates out on cooling is filtered, washed, and recrystallized.[14]

Data Presentation: Antioxidant Activity of Coumarin Derivatives

The antioxidant potential of the synthesized coumarin derivatives can be assessed using various assays, including DPPH and ABTS radical scavenging methods.

Compound IDCoumarin DerivativeDPPH IC50 (mmol/L)[12]ABTS Scavenging Capacity vs. Trolox[12]
4a 4-hydroxy-6-methoxy-2H-chromen-2-one0.05Greater
4g 4-hydroxy-6-nitro-2H-chromen-2-one0.45Comparable
4h 4-hydroxy-6-chloro-2H-chromen-2-one0.33Not Reported
4i 4-hydroxy-6-bromo-2H-chromen-2-one0.28Not Reported
4k 4-hydroxy-7-methoxy-2H-chromen-2-one0.41Not Reported
4l 4-hydroxy-7,8-benzo-2H-chromen-2-one0.51Comparable
Standard 1 Ascorbic Acid0.06-
Standard 2 BHT0.58-
Standard 3 Trolox-Standard

IC50 values are inversely proportional to antioxidant activity. For ABTS, "Greater" or "Comparable" refers to the activity relative to the standard Trolox.

Section 3: Gallic Acid as a Natural Intermediate

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in many plants.[15] Its three hydroxyl groups make it a potent natural antioxidant. It serves as an excellent chemical intermediate for the synthesis of various derivatives, such as esters, to enhance its lipophilicity and potential for application in different biological and food systems.[16][17]

Experimental Protocol: Synthesis of Gallic Acid Esters

The synthesis of gallic acid esters can be achieved through Fischer esterification or by using activating agents.

Materials:

  • Gallic Acid

  • Appropriate alcohol (e.g., ethanol, propanol)

  • Thionyl chloride or a strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Benzene or another suitable solvent

  • Reflux apparatus

Procedure (using Thionyl Chloride):

  • A mixture of gallic acid (e.g., 1.0 mmol) and thionyl chloride (e.g., 5.0 mmol) in benzene is refluxed for 2-3 hours to form the acid chloride.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting crude galloyl chloride is dissolved in a suitable solvent (e.g., chloroform).

  • The corresponding alcohol (e.g., 1.2 mmol) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed with a sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude ester is purified by column chromatography or recrystallization.[18]

Data Presentation: Antioxidant Activity of Gallic Acid Derivatives

The antioxidant activities of gallic acid and its synthesized esters are evaluated to understand the effect of the alkyl chain on their radical scavenging potential.

CompoundDPPH Scavenging Activity (% Inhibition at 100 µg/mL)
Gallic Acid High
Methyl Gallate High
Ethyl Gallate Excellent
Propyl Gallate High

Note: Specific IC50 values for a homologous series were not available in a single reference, but studies consistently show that short-chain esters of gallic acid retain or even enhance the high antioxidant activity of the parent molecule.[19]

General_Workflow Intermediate Chemical Intermediate (e.g., Chalcone, 4-Hydroxycoumarin, Gallic Acid) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization, Esterification) Intermediate->Synthesis Derivative Novel Antioxidant Derivative Synthesis->Derivative Purification Purification (Recrystallization, Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Evaluation In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, etc.) Characterization->Evaluation Cell_Studies Cell-Based Assays (e.g., Nrf2 Activation) Characterization->Cell_Studies Data_Analysis Data Analysis (IC50, % Inhibition) Evaluation->Data_Analysis

Figure 3: General Experimental Workflow for Antioxidant Development.

Conclusion

The chemical intermediates discussed herein—chalcones, 4-hydroxycoumarin, and gallic acid—represent versatile platforms for the synthesis of novel antioxidant compounds. The provided protocols offer a starting point for researchers to design and synthesize derivatives with potentially enhanced efficacy and tailored physicochemical properties. By systematically evaluating these new chemical entities through the described antioxidant assays and investigating their mechanisms of action, such as the Nrf2 pathway, the field of antioxidant drug discovery can continue to advance, providing new therapeutic strategies for oxidative stress-related diseases.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It facilitates the introduction of an acyl group onto an aromatic ring, yielding aryl ketones. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. The acylation of 1,3-benzodioxole (also known as methylenedioxybenzene) is of significant interest as the resulting 3,4-methylenedioxyacetophenone is a key precursor to numerous biologically active molecules and pharmaceutical agents. This document provides a detailed experimental procedure for the Friedel-Crafts acylation of 1,3-benzodioxole, focusing on the synthesis of 3,4-methylenedioxyacetophenone using acetyl chloride and aluminum chloride.

Reaction Principle

The Friedel-Crafts acylation of 1,3-benzodioxole proceeds via a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride), leading to the formation of a highly electrophilic acylium ion. The electron-rich 1,3-benzodioxole ring then acts as a nucleophile, attacking the acylium ion. This is followed by the loss of a proton to restore aromaticity, yielding the corresponding aryl ketone. A key advantage of Friedel-Crafts acylation is that the ketone product is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative experimental protocol for the Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride.

ParameterValueMolar Amount (mol)Molar Ratio
Reactants
1,3-Benzodioxole6.1 g (5.0 mL)0.0501.0
Acetyl Chloride4.3 g (3.9 mL)0.0551.1
Catalyst
Anhydrous Aluminum Chloride7.3 g0.0551.1
Solvent
Dichloromethane (CH₂Cl₂)25 mL--
Reaction Conditions
Initial Temperature0 °C--
Reaction TemperatureRoom Temperature--
Reaction Time15 minutes post-addition--
Work-up
Ice~25 g--
Concentrated HCl15 mL--
Product
3,4-MethylenedioxyacetophenoneExpected Yield: ~70-80%--

Experimental Protocol

Materials:

  • 1,3-Benzodioxole (C₇H₆O₂)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • 100 mL round-bottomed flask

  • Addition funnel

  • Reflux condenser

  • Septa

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a 100 mL round-bottomed flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Cap all openings with septa. Flame-dry the glassware under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • Charging the Flask: To the reaction flask, add anhydrous aluminum chloride (7.3 g, 0.055 mol) and 15 mL of anhydrous dichloromethane.[1]

  • Cooling: Cool the mixture to 0 °C in an ice/water bath.[1]

  • Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (4.3 g, 0.055 mol) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[1]

  • Addition of 1,3-Benzodioxole: After the addition of acetyl chloride is complete, add a solution of 1,3-benzodioxole (6.1 g, 0.050 mol) in 10 mL of anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise excessively.[1]

  • Reaction: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.[1]

  • Washing: Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by a final wash with water.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane by rotary evaporation to yield the crude product.[1]

  • Purification: The crude 3,4-methylenedioxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation. The product is a solid with a melting point of 87-89 °C.

Visualizations

G A Reaction Setup (Dry Glassware) B Charge AlCl₃ and CH₂Cl₂ A->B 1. C Cool to 0 °C B->C 2. D Add Acetyl Chloride Solution Dropwise C->D 3. E Add 1,3-Benzodioxole Solution Dropwise D->E 4. F Stir at Room Temp (15 min) E->F 5. G Quench with Ice/HCl F->G 6. H Extract with CH₂Cl₂ G->H 7. I Wash with NaHCO₃ and Water H->I 8. J Dry and Evaporate Solvent I->J 9. K Purify Product (Recrystallization/Distillation) J->K 10. L 3,4-Methylenedioxy- acetophenone K->L Final Product

Caption: Experimental workflow for the synthesis of 3,4-methylenedioxyacetophenone.

G cluster_reactants Reactant Activation cluster_product Product Formation AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzodioxole 1,3-Benzodioxole (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Benzodioxole->SigmaComplex Electrophilic Attack Deprotonation Deprotonation SigmaComplex->Deprotonation - H⁺ Product 3,4-Methylenedioxy- acetophenone Deprotonation->Product HCl HCl AlCl3_regen AlCl₃ (regenerated)

References

Monitoring reaction progress of benzodioxole synthesis via TLC or HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the synthesis of 1,3-benzodioxole from catechol and a methylene source (e.g., dibromomethane) using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction

The synthesis of 1,3-benzodioxole, a crucial intermediate in the pharmaceutical and fragrance industries, is commonly achieved through the condensation of catechol with a methylene source.[1][2][3] Careful monitoring of the reaction progress is essential to optimize reaction conditions, maximize yield, and ensure the purity of the final product. This document outlines reliable and reproducible TLC and HPLC methods for real-time tracking of the conversion of catechol to 1,3-benzodioxole.

Reaction Scheme

The synthesis of 1,3-benzodioxole from catechol and dibromomethane proceeds via a Williamson ether synthesis mechanism.

ReactionScheme cluster_reactants Reactants cluster_products Products Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole + Dibromomethane, Base Dibromomethane Dibromomethane Base Base (e.g., NaOH) Byproducts Side Products

Caption: General reaction scheme for the synthesis of 1,3-benzodioxole.

Experimental Protocols

Synthesis of 1,3-Benzodioxole

This protocol is adapted from a known procedure for the synthesis of 1,2-methylenedioxybenzene.[1]

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Dibromomethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., trioctylmethylammonium chloride)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine dibromomethane, water, and the phase-transfer catalyst.

  • Heat the mixture to reflux with vigorous stirring.

  • Separately, prepare a solution of catechol and sodium hydroxide in water.

  • Slowly add the catechol solution to the refluxing mixture over a period of approximately 2 hours.

  • After the addition is complete, continue to reflux and stir the reaction mixture for an additional 90 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) for TLC and/or HPLC analysis.

  • Upon completion, the product can be isolated by steam distillation followed by extraction and vacuum distillation.[1]

Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC provides a rapid and qualitative method to follow the disappearance of the starting material (catechol) and the appearance of the product (1,3-benzodioxole).

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Mobile Phase: Toluene:Acetone (92:8 v/v)[4] or Hexane:Ethyl Acetate (8:2 v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization Reagent: Vanillin-Sulfuric Acid Stain (1 g vanillin in 100 mL of 5% H2SO4 in ethanol)[4] or p-Anisaldehyde stain.[5]

Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate). Prepare standard solutions of catechol and 1,3-benzodioxole for comparison.

  • Spotting: Using a capillary tube, spot the diluted reaction mixture, the catechol standard, and the 1,3-benzodioxole standard on the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). 1,3-Benzodioxole and catechol are UV active and will appear as dark spots.[5][6]

    • For further visualization, dip the plate in the vanillin-sulfuric acid stain and heat gently with a heat gun until colored spots appear.[4]

Interpretation of Results:

  • Catechol is a polar molecule and will have a lower Retention Factor (Rf) value, meaning it will travel a shorter distance up the plate.

  • 1,3-Benzodioxole is less polar and will have a higher Rf value.

  • As the reaction progresses, the spot corresponding to catechol will diminish in intensity, while the spot for 1,3-benzodioxole will become more intense.

Expected TLC Profile:

CompoundExpected Rf Value (Toluene:Acetone 92:8)
Catechol~ 0.3 - 0.4
1,3-Benzodioxole~ 0.7 - 0.8
Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the quantitative analysis of the reaction mixture, providing accurate data on the consumption of reactants and the formation of the product over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Program: [7]

    • Start with 5% B for 3 minutes.

    • Linearly increase to 60% B over 22 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture at specified time points.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of acid if the reaction is basic).

    • Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of catechol and 1,3-benzodioxole in the initial mobile phase to create a calibration curve for quantification.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Processing: Integrate the peak areas of catechol and 1,3-benzodioxole. Use the calibration curves to determine the concentration of each component in the reaction mixture at different time points.

Data Presentation

The progress of the reaction can be effectively visualized by tabulating the concentration of the reactant and product over time.

Table 1: HPLC Monitoring of Benzodioxole Synthesis

Reaction Time (minutes)Catechol Concentration (%)1,3-Benzodioxole Concentration (%)
01000
307525
604555
902080
120595
150<1>99

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for monitoring the synthesis of 1,3-benzodioxole.

experimental_workflow synthesis Benzodioxole Synthesis (Catechol + Dibromomethane) sampling Aliquot Sampling (Every 30 min) synthesis->sampling tlc_prep TLC Sample Prep sampling->tlc_prep hplc_prep HPLC Sample Prep sampling->hplc_prep tlc_analysis TLC Analysis tlc_prep->tlc_analysis hplc_analysis HPLC Analysis hplc_prep->hplc_analysis tlc_results Qualitative Results (Rf Values, Spot Intensity) tlc_analysis->tlc_results hplc_results Quantitative Results (Concentration vs. Time) hplc_analysis->hplc_results interpretation Reaction Progress Interpretation & Optimization tlc_results->interpretation data_table Data Tabulation hplc_results->data_table data_table->interpretation

Caption: Experimental workflow for monitoring benzodioxole synthesis.

References

Scale-up Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, an important intermediate in the pharmaceutical and fine chemical industries. The synthesis involves a two-step process commencing with the esterification of gallic acid to produce methyl gallate, followed by a Williamson ether synthesis to form the desired product. Detailed protocols for both laboratory-scale and scale-up synthesis are presented, along with critical process parameters, safety considerations, and purification techniques. The information is intended to facilitate the efficient and safe production of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate for research and development purposes.

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable building block in the synthesis of various biologically active molecules. Its unique structure, featuring a protected catechol and a reactive carboxylate group, makes it a versatile intermediate for the development of novel therapeutic agents and other fine chemicals. The synthesis of this molecule on a laboratory scale is relatively straightforward; however, scaling up the production presents several challenges, including reaction control, process safety, and product purification.

This application note outlines a robust and scalable synthetic route to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, starting from readily available gallic acid.

Synthetic Pathway

The overall synthetic pathway is a two-step process:

  • Esterification: Gallic acid is reacted with methanol in the presence of an acid catalyst to yield methyl gallate.

  • Methylenedioxy Bridge Formation: Methyl gallate is then reacted with a dihalomethane in the presence of a base to form the methylenedioxy bridge, yielding Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

G GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate  Methanol, H₂SO₄ (cat.) TargetMolecule Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate MethylGallate->TargetMolecule  CH₂X₂ (X=Br, I), Base (e.g., K₂CO₃)

Caption: Overall synthetic pathway for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Experimental Protocols

Step 1: Scale-up Synthesis of Methyl Gallate

This protocol is adapted for a larger scale synthesis.

3.1.1. Materials and Equipment

Reagent/EquipmentSpecification
Gallic Acid1.0 kg
Methanol3.0 L
Concentrated Sulfuric Acid100 mL
10 L Jacketed Glass ReactorEquipped with mechanical stirrer, reflux condenser, and temperature probe
Filtration apparatusBuchner funnel, filter flask
Drying ovenVacuum compatible

3.1.2. Procedure

  • Charging the Reactor: To a 10 L jacketed glass reactor, add 3.0 L of methanol.

  • Acid Addition: While stirring, slowly add 100 mL of concentrated sulfuric acid to the methanol. An exotherm will be observed; ensure the temperature does not exceed 40 °C by using a cooling circulator on the reactor jacket.

  • Addition of Gallic Acid: Once the acid is fully dissolved and the solution has cooled to room temperature, add 1.0 kg of gallic acid in portions to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

    • Slowly pour the concentrated reaction mixture into 6 L of cold water with vigorous stirring.

    • A white precipitate of methyl gallate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

3.1.3. Expected Yield and Purity

ParameterValue
Expected Yield80-85%
Purity (by HPLC)>98%
AppearanceWhite to off-white crystalline solid
Step 2: Scale-up Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

This protocol details the formation of the methylenedioxy bridge.

G cluster_reagents Reagents cluster_process Process cluster_product Product MethylGallate Methyl Gallate Reaction Reaction (60 °C, 1.5-2 h) MethylGallate->Reaction Dibromomethane Dibromomethane Dibromomethane->Reaction PotassiumCarbonate Potassium Carbonate PotassiumCarbonate->Reaction DMSO DMSO (Solvent) DMSO->Reaction Workup Work-up (Quenching with water) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Crystallization) Extraction->Purification FinalProduct Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of the target molecule.

3.2.1. Materials and Equipment

Reagent/EquipmentSpecification
Methyl Gallate1.0 kg (5.43 mol)
Dibromomethane0.4 L (5.70 mol)
Anhydrous Potassium Carbonate1.5 kg (10.85 mol)
Dimethyl sulfoxide (DMSO)5.0 L
Ethyl Acetate10 L
Saturated Brine Solution5 L
Anhydrous Sodium Sulfate500 g
20 L Jacketed Glass ReactorEquipped with mechanical stirrer, condenser, and temperature probe
Large separating funnel20 L
Filtration apparatusBuchner funnel, filter flask
Rotary evaporatorLarge scale

3.2.2. Procedure

  • Reactor Setup: Set up a 20 L jacketed glass reactor under a nitrogen atmosphere.

  • Charging Reagents: To the reactor, add 5.0 L of DMSO, 1.0 kg of methyl gallate, and 1.5 kg of anhydrous potassium carbonate.

  • Addition of Dibromomethane: Begin stirring the mixture and slowly add 0.4 L of dibromomethane.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 1.5-2 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into 20 L of cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 3 L).

  • Purification:

    • Combine the organic extracts and wash with saturated brine solution (2 x 2.5 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until turbidity is observed.

    • Allow the solution to cool to room temperature, then cool to 0-5 °C in an ice bath to complete crystallization.

    • Collect the crystals by filtration, wash with a cold ethyl acetate/hexane mixture, and dry under vacuum.

3.2.3. Expected Yield and Purity

ParameterValue
Expected Yield50-60%
Purity (by HPLC)>99%
AppearanceWhite to off-white solid

Process Safety Considerations

Scaling up this synthesis requires careful attention to safety due to the nature of the reagents and the reaction itself.

HazardMitigation Strategy
Exothermic Reaction The initial mixing of sulfuric acid and methanol is exothermic. Ensure slow addition and adequate cooling. The Williamson ether synthesis can also be exothermic. Monitor the internal temperature closely and have a cooling system readily available.
Dibromomethane Toxicity Dibromomethane is a hazardous substance. Handle in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
DMSO Handling DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.
Pressure Build-up Ensure the reaction vessel is properly vented, especially during heating.

Conclusion

The protocols described in this application note provide a reliable and scalable method for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can produce this key intermediate in sufficient quantities for their needs. The provided data on yields and purity can serve as a benchmark for process optimization.

Application Notes and Protocols for In Vitro Biological Assays of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a range of in vitro biological assays relevant to the evaluation of benzodioxole derivatives. The methodologies outlined are foundational for screening and characterizing the bioactivity of this important class of compounds.

Anticancer and Cytotoxicity Assays

The evaluation of anticancer potential is a primary focus in the study of novel benzodioxole derivatives. The following assays are fundamental in determining the cytotoxic effects of these compounds on various cancer cell lines.

MTS Assay for Cell Viability and Cytotoxicity

The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, which is quantifiable by spectrophotometry.

Table 1: Cytotoxicity of Benzodioxole Derivatives against Various Cell Lines

Compound IDCell LineAssay TypeIC50 / CC50Reference
2a Hep3BMTS< 0.5 mM
2b Hep3BMTS< 0.5 mM[1]
3e HeLaMTSCC50 = 219 µM[2]
4f HeLaMTS-[2]
IIc Hek293t (normal)MTS> 150 µM[3]
IId Various Cancer LinesMTS26-65 µM[3][4]
Various HeLa, Caco-2, Hep3BMTSIC50 = 3.94-9.12 mM[1][5]

Experimental Protocol: MTS Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTS Assay Workflow cluster_analysis Data Analysis A Synthesized Benzodioxole Derivatives D Compound Treatment A->D B Cancer Cell Lines C Cell Seeding (96-well plate) B->C C->D E Incubation (48-72h) D->E F Add MTS Reagent E->F G Incubation (1-4h) F->G H Measure Absorbance (490nm) G->H I Calculate % Viability H->I J Determine IC50/CC50 I->J

Caption: Workflow of the MTS assay for evaluating the cytotoxicity of benzodioxole derivatives.

Cell Cycle Analysis

Certain benzodioxole derivatives have been shown to induce cell cycle arrest.[1] Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the benzodioxole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Diagram of Cell Cycle Arrest

G A Benzodioxole Derivative B Cancer Cell A->B C Induction of Cell Cycle Arrest (e.g., at G2/M phase) B->C treatment D Inhibition of Cell Proliferation C->D E Apoptosis C->E

Caption: Logical flow of a benzodioxole derivative inducing cell cycle arrest and inhibiting proliferation.

Enzyme Inhibition Assays

Benzodioxole derivatives have been investigated as inhibitors of various enzymes involved in different pathological conditions.

Cyclooxygenase (COX) Inhibition Assay

COX-1 and COX-2 are key enzymes in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.

Table 2: COX Inhibition by Benzodioxole Derivatives

Compound IDTargetIC50 (µM)Reference
3b COX-11.12[2]
3b COX-21.3[2]
4f COX-10.725[2]
4d COX-1/COX-2 Ratio1.809[2]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the benzodioxole derivative for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes).

  • Detection: Measure the product formation (e.g., prostaglandin E2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Signaling Pathway of COX Inhibition

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation Pain C->D E Benzodioxole Derivative E->B Inhibition

Caption: Inhibition of the cyclooxygenase pathway by benzodioxole derivatives.

α-Amylase Inhibition Assay

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.[3][4][6]

Table 3: α-Amylase Inhibition by Benzodioxole Derivatives

Compound IDTargetIC50 (µM)Reference
IIa α-Amylase0.85[3][4]
IIc α-Amylase0.68[3][4]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

  • Enzyme and Inhibitor Incubation: Pre-incubate a solution of α-amylase with various concentrations of the benzodioxole derivative for 10 minutes at 37°C.

  • Substrate Addition: Add a starch solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[4]

Antioxidant Assays

The antioxidant capacity of benzodioxole derivatives can be evaluated using various in vitro assays. The DPPH assay is one of the most common methods.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Table 4: Antioxidant Activity of Benzodioxole Derivatives

Compound IDAssay TypeIC50Reference
3a DPPH21.44 µg/mL[7]
7a DPPH39.85 µM[1]
7b DPPH79.95 µM[1]
Trolox (Control) DPPH7.72 µM[1]

Experimental Protocol: DPPH Assay

  • Sample Preparation: Prepare different concentrations of the benzodioxole derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add the sample solutions to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Trolox or ascorbic acid can be used as a positive control.

Workflow for DPPH Antioxidant Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Benzodioxole Derivatives (in Methanol) C Mix Sample and DPPH A->C B DPPH Solution (in Methanol) B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517nm) D->E F Calculate % Scavenging Activity E->F G Determine IC50 F->G

Caption: General workflow for determining antioxidant activity using the DPPH assay.

Antimicrobial Assays

The antimicrobial properties of benzodioxole derivatives are assessed against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 5: Antimicrobial Activity of Benzodioxole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3e S. aureus125[7]
3e E. coli250[7]
3e E. faecalis220[7]
3e P. aeruginosa100[7]
Cinoxacin (Control) S. aureus, E. coli, E. faecalis250[7]

Experimental Protocol: Broth Microdilution Assay

  • Compound Dilution: Prepare two-fold serial dilutions of the benzodioxole derivatives in a 96-well microplate containing broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

These protocols and application notes provide a comprehensive framework for the in vitro biological evaluation of benzodioxole derivatives, enabling researchers to systematically assess their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?

The most frequently cited starting material for this synthesis is Methyl gallate.

Q2: I am seeing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields, often in the range of 55-58%, can be attributed to several factors.[1] Key areas to investigate include:

  • Reagent Quality: Ensure that all reagents, particularly the solvent, are anhydrous. The presence of water can interfere with the reaction.

  • Reaction Conditions: Strict adherence to the reaction temperature and time is crucial. Deviations can lead to the formation of side products or incomplete reactions.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.[1]

  • Purification: Inefficient purification can lead to loss of product. Column chromatography is a common method for purification.[1]

Q3: What are the common side products in this synthesis?

While not explicitly detailed in the provided literature, incomplete reaction of the starting material, Methyl gallate, is a likely impurity. Additionally, side reactions involving the hydroxyl groups can lead to other undesired compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield (<50%) Moisture in reagents/solvent.Use anhydrous solvents and dry reagents thoroughly before use.
Improper reaction temperature.Carefully monitor and control the reaction temperature as specified in the protocol.
Inefficient purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).
Reaction not run under inert atmosphere.Ensure the reaction is conducted under a nitrogen or argon atmosphere.
Multiple Spots on TLC after Reaction Incomplete reaction.Increase reaction time or temperature slightly.
Formation of side products.Re-evaluate the stoichiometry of the reagents and ensure an inert atmosphere.
Difficulty in Product Purification Co-elution of impurities.Adjust the polarity of the eluent for column chromatography. Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Two primary protocols for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from Methyl gallate are summarized below.

Protocol 1: Dichloromethane (DCM) as Solvent

This method involves the reaction of Methyl gallate with diiodomethane in the presence of potassium carbonate.

Reaction Scheme:

cluster_reactants Reactants MethylGallate Methyl Gallate Reaction MethylGallate->Reaction Diiodomethane Diiodomethane Diiodomethane->Reaction K2CO3 K2CO3 K2CO3->Reaction DCM DCM, 0°C to 120°C Product Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Reaction->Product 5h at 0°C, then 120°C

Caption: Reaction scheme for Protocol 1.

Detailed Procedure:

  • Dissolve Methyl gallate (6 g, 29.7 mmol) and potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane.[1]

  • Add diiodomethane (2.8 mL, 34.8 mmol) to the solution under a nitrogen atmosphere at room temperature.[1]

  • Stir the reaction mixture at 0°C for 5 hours.[1]

  • Increase the temperature to 120°C and continue the reaction until completion.[1]

  • After completion, pour the mixture into cooled water (500 mL) and extract with ethyl acetate.[1]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure.[1]

  • Purify the residue by column chromatography using 15% ethyl acetate/hexane as the eluent to obtain the final product.[1]

Yield: 58%[1]

Protocol 2: Dimethyl Sulfoxide (DMSO) as Solvent

This alternative protocol utilizes dibromomethane and potassium hydrogen carbonate in DMSO.

Reaction Scheme:

cluster_reactants Reactants MethylGallate Methyl Gallate Reaction MethylGallate->Reaction Dibromomethane Dibromomethane Dibromomethane->Reaction KHCO3 KHCO3 KHCO3->Reaction DMSO DMSO, 60°C Product Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Reaction->Product 1.5h at 60°C

Caption: Reaction scheme for Protocol 2.

Detailed Procedure:

  • To a solution of Methyl gallate (1 g, 5.43 mmol) in dimethyl sulfoxide (25 ml), add potassium hydrogen carbonate (0.54 g, 5.43 mmol).[1]

  • Add dibromomethane (0.4 ml) to the mixture.[1]

  • Heat the reaction mixture at 60°C for 1.5 hours under a nitrogen atmosphere.[1]

  • Cool the reaction and pour it into water (50 ml).[1]

  • Extract the mixture with ether.[1]

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield a crude oil.[1]

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (5:1) eluent system.[1]

Yield: 55%[1]

Data Summary

Parameter Protocol 1 Protocol 2
Starting Material Methyl gallateMethyl gallate
Reagents Diiodomethane, Potassium CarbonateDibromomethane, Potassium Hydrogen Carbonate
Solvent DichloromethaneDimethyl Sulfoxide (DMSO)
Temperature 0°C to 120°C60°C
Reaction Time > 5 hours1.5 hours
Yield 58%55%
Purification Column Chromatography (15% ethyl acetate/hexane)Column Chromatography (petroleum ether:ethyl acetate = 5:1)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

start Start reactants Combine Methyl Gallate, Base, and Methyleneating Agent in Solvent start->reactants reaction React under controlled temperature and inert atmosphere reactants->reaction workup Aqueous Workup and Extraction reaction->workup drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure Product purification->product

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of Benzodioxoles from Methyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions and other issues during the synthesis of benzodioxoles from methyl gallate, a common precursor in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing benzodioxoles from catechols like methyl gallate?

A1: The most common method is a variation of the Williamson ether synthesis. This reaction typically involves treating the catechol moiety of methyl gallate with a methylene source, such as a dihalomethane (e.g., dichloromethane or dibromomethane), in the presence of a base. The base deprotonates the adjacent hydroxyl groups, which then act as nucleophiles to displace the halides, forming the methylenedioxy bridge.[1][2]

Q2: My reaction is sluggish or yields are consistently low. What are the most common causes?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenolic hydroxyl groups to form the more reactive phenoxide.[3]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the S_N2 reaction. Polar aprotic solvents are generally preferred.[3]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.[3]

  • Presence of Water: Moisture can hydrolyze the alkylating agent and deactivate the base, hindering the reaction.[3]

Q3: I've isolated a byproduct that is a carboxylic acid instead of a methyl ester. What happened?

A3: This is a common side reaction caused by the hydrolysis of the methyl ester group under basic conditions. Many protocols for this synthesis use strong bases like sodium hydroxide or potassium carbonate, which can readily saponify the ester, especially at elevated temperatures.

Q4: My crude product contains a significant amount of dark, insoluble polymer. How can I prevent this?

A4: Catechols are sensitive to oxidation, especially under basic conditions, which can lead to the formation of polymeric tars. To minimize this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] Using a milder base or carefully controlling the reaction temperature can also reduce polymerization.

Troubleshooting Guide

Issue 1: Low Yield of Desired Benzodioxole Product

If you are experiencing low yields, consult the following troubleshooting workflow and data tables to optimize your reaction conditions.

TroubleshootingWorkflow start Low Yield / Impure Product check_sm Verify Purity of Starting Materials (Methyl Gallate, Solvent, Base) start->check_sm analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts incomplete_reaction Issue: Incomplete Reaction analyze_byproducts->incomplete_reaction Unreacted Starting Material hydrolysis Issue: Ester Hydrolysis analyze_byproducts->hydrolysis Carboxylic Acid Detected polymerization Issue: Polymerization analyze_byproducts->polymerization Insoluble Tar Observed mono_alkylation Issue: Mono-Alkylation analyze_byproducts->mono_alkylation Intermediate Mass Detected solution_base Solution: Use Stronger/Drier Base (e.g., Cs₂CO₃, NaH) incomplete_reaction->solution_base solution_time_temp Solution: Increase Reaction Time or Temperature (Monitor for side reactions) incomplete_reaction->solution_time_temp solution_solvent Solution: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) incomplete_reaction->solution_solvent solution_hydrolysis Solution: Use Milder Base (e.g., K₂CO₃) or Lower Temperature hydrolysis->solution_hydrolysis solution_inert Solution: Ensure Inert Atmosphere (N₂/Ar) and Degas Solvent polymerization->solution_inert mono_alkylation->solution_time_temp solution_ratio Solution: Adjust Stoichiometry (Slight excess of alkylating agent) mono_alkylation->solution_ratio

Caption: Troubleshooting workflow for low benzodioxole yield.

Table 1: Effect of Reaction Parameters on Yield and Side Products
ParameterCondition ACondition BCondition CExpected Outcome & Common Issues
Base K₂CO₃NaOHCs₂CO₃Cesium carbonate (Cs₂CO₃) often gives higher yields due to the "cesium effect," but is more expensive. NaOH is a strong base but significantly increases the risk of ester hydrolysis.
Solvent AcetoneDMFDMSOPolar aprotic solvents like DMF and DMSO are generally superior for S_N2 reactions involving phenoxides.[3] DMSO is often used for difficult reactions but requires higher temperatures for removal.[1]
Temperature 60 °C100 °C130 °CHigher temperatures increase reaction rate but can also promote side reactions like ester hydrolysis and polymerization.[3] Optimal temperature must be determined empirically.
Atmosphere AirNitrogenArgonAn inert atmosphere is critical to prevent the oxidative polymerization of the catechol starting material.
Issue 2: Identification and Mitigation of Side Reactions

The primary reaction pathway can be compromised by several competing side reactions. Understanding these pathways is key to minimizing byproduct formation.

SideReactions methyl_gallate Methyl Gallate desired_product Desired Product (Methyl 3,4-methylenedioxy- 5-hydroxybenzoate) methyl_gallate->desired_product Main Pathway (Inert Atmosphere, Optimized Conditions) hydrolyzed_product Side Product 1 (Ester Hydrolysis) methyl_gallate->hydrolyzed_product Side Pathway mono_alkylated Side Product 2 (Mono-alkylation) methyl_gallate->mono_alkylated Side Pathway polymer Side Product 3 (Oxidative Polymerization) methyl_gallate->polymer Side Pathway ch2cl2 CH₂Cl₂ + Base ch2cl2->desired_product base_h2o Strong Base (e.g., NaOH) + High Temp base_h2o->hydrolyzed_product insufficient_reagent Insufficient CH₂Cl₂ or Short Reaction Time insufficient_reagent->mono_alkylated oxygen O₂ (Air) oxygen->polymer

Caption: Main and side reaction pathways in benzodioxole synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-methylenedioxy-5-hydroxybenzoate

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired purity.

Materials:

  • Methyl gallate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl gallate (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe until the methyl gallate is fully dissolved and the mixture is stirrable.

  • Reagent Addition: Add dichloromethane (1.2 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 100-110 °C and allow it to stir vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1M HCl and ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.[4]

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4][6]

Protocol 2: Analysis of Reaction Mixture by LC-MS

Purpose: To identify the desired product and potential byproducts (hydrolyzed acid, mono-alkylated intermediate).

Methodology:

  • Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture in 1 mL of acetonitrile/water (1:1). Vortex and filter through a 0.22 µm syringe filter.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient could be:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: Use both a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer (in both positive and negative ion modes) to detect all components.

  • Data Interpretation:

    • Expected Product (m/z): [M+H]⁺ for methyl 3,4-methylenedioxy-5-hydroxybenzoate.

    • Hydrolyzed Byproduct (m/z): [M-H]⁻ for the corresponding carboxylic acid.

    • Mono-alkylated Intermediate (m/z): [M+H]⁺ for the open-chain ether intermediate.

References

Technical Support Center: Purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate synthesized from methyl gallate and a dihalomethane?

A1: The primary impurities likely present in your crude product include:

  • Unreacted Starting Materials: Residual methyl gallate and the dihalomethane (e.g., dibromomethane or diiodomethane) used in the synthesis.

  • Partially Reacted Intermediates: Mono-alkylated methyl gallate species where the benzodioxole ring has not yet formed.

  • Polymeric Byproducts: High molecular weight species formed from undesired side reactions.

  • C-Alkylated Byproducts: Isomers where the alkylation occurred on the aromatic ring instead of the hydroxyl groups, although this is generally less favored.

Q2: What is the recommended primary method for purifying crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?

A2: The most effective and commonly cited method for purifying this compound is column chromatography on silica gel.[1][2]

Q3: Can recrystallization be used to purify Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?

A3: Yes, recrystallization can be a viable purification method, either as a standalone technique if the impurity profile is suitable, or as a final polishing step after column chromatography. The choice of solvent is critical for successful recrystallization.

Q4: How can I tell if my purified product is clean?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected peaks for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate without significant signals from impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Issue 1: Multiple spots are visible on the TLC of my crude product.
Possible Cause Troubleshooting Step
Incomplete reaction.Ensure your reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or consider optimizing the reaction conditions (e.g., temperature, base).
Presence of unreacted starting materials and byproducts.This is expected for a crude product. Proceed with column chromatography for separation.
Issue 2: The desired product is not separating well from an impurity during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent).Optimize the eluent system. If the spots are too close together, try a more polar or less polar solvent system to improve separation. A common eluent is a mixture of ethyl acetate and hexane or petroleum ether.[1][2] A gradient elution may be necessary.
Column overloading.Do not load too much crude product onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Poorly packed column.Ensure the silica gel is packed uniformly without any cracks or channels to achieve good separation.
Issue 3: The purified product is an oil or fails to crystallize during recrystallization.
Possible Cause Troubleshooting Step
The compound has a low melting point or is an oil at room temperature.Confirm the expected physical state of your compound. If it is an oil, recrystallization will not be possible.
The chosen recrystallization solvent is not suitable.Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar aromatic compounds, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Presence of impurities that inhibit crystallization.The crude product may be too impure for successful recrystallization. Purify by column chromatography first to remove the bulk of the impurities.
Issue 4: The yield after purification is very low.
Possible Cause Troubleshooting Step
Incomplete reaction.As mentioned before, ensure the reaction has proceeded to completion.
Loss of product during work-up and extraction.Ensure proper phase separation during aqueous work-up. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Suboptimal column chromatography conditions.If the product is eluting too slowly, it can lead to band broadening and lower recovery. If it elutes too quickly, separation will be poor. Optimize the eluent polarity.
Product is too soluble in the recrystallization solvent.If attempting recrystallization, ensure you are not using too much solvent and that the solution is allowed to cool slowly to induce crystallization.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 15% ethyl acetate in hexane).[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude or partially purified product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification Method Typical Eluent/Solvent System Reported Yield Reference
Column Chromatography15% Ethyl Acetate / Hexane58%[1]
Column ChromatographyPetroleum Ether / Ethyl Acetate (5:1)55%[2]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product TLC TLC NMR NMR MS MS Pure Product->TLC Pure Product->NMR Pure Product->MS

Caption: Purification workflow for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Impurity_Formation cluster_products Reaction Mixture Methyl Gallate Methyl Gallate Reaction Reaction Methyl Gallate->Reaction Dihalomethane Dihalomethane Dihalomethane->Reaction Desired Product Desired Product Reaction->Desired Product Unreacted Methyl Gallate Unreacted Methyl Gallate Reaction->Unreacted Methyl Gallate Partially Reacted Intermediate Partially Reacted Intermediate Reaction->Partially Reacted Intermediate C-Alkylated Byproduct C-Alkylated Byproduct Reaction->C-Alkylated Byproduct

Caption: Potential products and impurities from the synthesis reaction.

References

Technical Support Center: Optimizing Benzodioxole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of benzodioxole rings.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1,3-benzodioxole ring?

A1: The most prevalent method involves the condensation of a catechol (a 1,2-dihydroxybenzene derivative) with a methylene source.[1][2][3] This is typically achieved through a reaction with a dihalomethane (like dichloromethane or dibromomethane) under basic conditions, a process related to the Williamson ether synthesis.[3][4][5] Another common approach is the acetalization or ketalization of catechol with aldehydes or ketones in the presence of an acid catalyst.[6][7]

Q2: Why is catechol protection important before subsequent reactions?

A2: The dihydroxyl moiety of catechol is sensitive to oxidation and can undergo unwanted side reactions under various conditions.[8] Protecting the catechol as a benzodioxole ring prevents these side reactions, allowing for chemical modifications on other parts of the molecule, such as nitration or coupling reactions.[9][10][11]

Q3: What are the key factors influencing the yield and purity of the benzodioxole formation reaction?

A3: Several factors critically impact the reaction's success:

  • Choice of Base: The strength and type of base are crucial for deprotonating the catechol.

  • Solvent: The solvent affects the solubility of reactants and the reaction rate. Aprotic polar solvents are often used.

  • Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition.[9]

  • Purity of Starting Materials: Impurities in the catechol or the methylene source can lead to low yields and byproduct formation.[9]

  • Catalyst: In methods involving acetalization, the choice and amount of catalyst are key.[6][7] For coupling reactions on a pre-formed benzodioxole ring, the palladium catalyst and ligands are critical.[10][11]

Q4: Can Phase Transfer Catalysis (PTC) be used to optimize the reaction?

A4: Yes, Phase Transfer Catalysis (PTC) is an effective green methodology for reactions involving reactants in different phases, such as an aqueous base and an organic substrate.[12][13] A PTC, like a quaternary ammonium salt, facilitates the transfer of the catecholate anion to the organic phase to react with the dihalomethane, often leading to milder reaction conditions, increased yields, and reduced side reactions.[12][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzodioxole derivatives.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Citation
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or slightly elevating the temperature.[9]
Poor Quality Starting MaterialVerify the purity of the catechol and dihalomethane/aldehyde/ketone using techniques like NMR or melting point analysis. Purify starting materials if necessary.[9]
Ineffective BaseEnsure the base is strong enough to fully deprotonate the catechol. Consider using a stronger base or a different solvent system to enhance basicity.
Catalyst InactivityFor catalyzed reactions, ensure the catalyst is active. For solid catalysts, ensure proper activation and surface area.[6][7]
Steric HindranceIf using substituted catechols or bulky alkylating agents, steric hindrance can slow down or prevent the SN2 reaction. Consider a less hindered reactant combination.[4][14][15]

Issue 2: Formation of a Dark-Colored or Tarry Mixture

Potential Cause Troubleshooting Step Citation
Reaction Temperature Too HighMaintain a lower reaction temperature, especially during the initial exothermic phase. Use an ice bath to control the temperature during reagent addition.[9]
Oxidation of CatecholEnsure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich catechol starting material.[8]
Rapid Reagent AdditionAdd reagents, especially strong bases or catalysts, dropwise with vigorous stirring to dissipate heat and avoid localized high concentrations.[9]

Issue 3: Presence of Multiple Products in the Final Mixture

Potential Cause Troubleshooting Step Citation
Formation of Polymers/OligomersThis can occur if the stoichiometry is not precise. Use a slight excess of the dihalomethane. Impurities in the starting materials can also contribute.[16]
Incomplete ReactionUnreacted starting materials will contaminate the product. Monitor via TLC to ensure the reaction goes to completion.[9]
Side Reactions (e.g., Dinitration)For subsequent reactions on the benzodioxole ring, optimize conditions to improve regioselectivity. Lowering the temperature may help.[9]
Isomeric ByproductsIn reactions like nitration, isomeric byproducts can form. Purification by column chromatography is often necessary to separate these isomers.[9]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies optimizing reactions for synthesizing benzodioxole derivatives.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Reaction: Coupling of 1-((6-bromobenzo[d][2][9]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic Acid.

EntryPalladium CatalystSolventBaseYield (%)
1Pd(PPh₃)₄THFEt₃N<5
2Pd(PPh₃)₄THFK₂CO₃42
3Pd(dba)₂THFK₂CO₃<5
4PdCl₂(PPh₃)₂THFK₂CO₃55
5PdCl₂(PPh₃)₂MeCNK₂CO₃30
6PdCl₂(PPh₃)₂TolueneK₂CO₃0
7PdCl₂(PPh₃)₂BenzeneK₂CO₃0
8PdCl₂(PPh₃)₂DCMK₂CO₃0
9PdCl₂(PPh₃)₂DioxaneK₂CO₃59

(Data sourced from Worldresearchersassociations.Com[10])

Table 2: Optimization of Acylation of 1,3-Benzodioxole

Reaction: Acylation of 1,3-Benzodioxole (MDB) with Propionic Anhydride.

CatalystMDB/Anhydride RatioTemperature (°C)Residence Time (min)MDB Conversion (%)Product Selectivity (%)
Aquivion SO₃H®1:1100307362
Aquivion SO₃H®1:1.2100307959
Aquivion SO₃H®1:1120307855
Zn-Aquivion (Batch)-160605934
Zn-Aquivion (Batch)-160603141

(Data sourced from MDPI and PMC - NIH[17][18])

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis for 1,3-Benzodioxole Formation

This protocol is a generalized procedure based on the Williamson ether synthesis, a common method for this ring formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve catechol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Base Addition: Add a strong base (e.g., sodium hydride (NaH), 2.2 eq, or potassium carbonate (K₂CO₃), 2.5 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the catecholate anion.

  • Alkylating Agent Addition: Slowly add a dihalomethane (e.g., dibromomethane or dichloromethane, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[4][14][15][19][20]

Protocol 2: Nitration of 5-bromo-1,3-benzodioxole

  • Nitrating Mixture Preparation: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve 5-bromo-1,3-benzodioxole in glacial acetic acid in a separate flask equipped with a magnetic stirrer and placed in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 5-bromo-1,3-benzodioxole while maintaining the temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization or column chromatography may be necessary for further purification.[9]

Visualizations

TroubleshootingWorkflow start Start: Benzodioxole Synthesis check_yield Problem Encountered: Low/No Yield? start->check_yield check_purity Problem Encountered: Impure Product? (Tarry mixture / Multiple spots on TLC) check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC) check_yield->incomplete_rxn Yes oxidation Oxidation of Catechol? check_purity->oxidation Yes end Successful Synthesis check_purity->end No poor_reagents Poor Reagent Quality? incomplete_rxn->poor_reagents No solution_time_temp Action: Increase Time / Temperature incomplete_rxn->solution_time_temp Yes bad_conditions Suboptimal Conditions? poor_reagents->bad_conditions No solution_purify_reagents Action: Purify Starting Materials poor_reagents->solution_purify_reagents Yes solution_optimize_cond Action: Re-evaluate Base / Solvent / Catalyst bad_conditions->solution_optimize_cond temp_high Temperature Too High? oxidation->temp_high No solution_inert_atm Action: Use Inert Atmosphere (N₂/Ar) oxidation->solution_inert_atm Yes side_reactions Side Reactions Occurring? temp_high->side_reactions No solution_control_temp Action: Use Ice Bath / Slow Addition temp_high->solution_control_temp Yes solution_purify_product Action: Purify via Chromatography / Recrystallization side_reactions->solution_purify_product solution_time_temp->end solution_purify_reagents->end solution_optimize_cond->end solution_inert_atm->end solution_control_temp->end solution_purify_product->end

Caption: Troubleshooting workflow for benzodioxole ring formation.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Prepare Catechol (1 eq) and Dihalomethane (1.1 eq) setup Combine Catechol, Base, Solvent under Inert Atmosphere reagents->setup solvent_base Prepare Solvent (e.g., DMSO) and Base (e.g., K₂CO₃) solvent_base->setup addition Add Dihalomethane Dropwise setup->addition heating Heat Reaction Mixture (e.g., 80-120°C) addition->heating monitor Monitor Progress with TLC heating->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Combined Organic Layers extract->dry purify Purify by Chromatography or Distillation dry->purify product Final Product: 1,3-Benzodioxole Derivative purify->product

References

Technical Support Center: Alternative Catalysts for Friedel-Crafts Acylation of Benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of benzodioxole. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative, greener catalytic systems.

I. Troubleshooting Guides

This section addresses common issues encountered during the Friedel-Crafts acylation of benzodioxole with various alternative catalysts.

Heterogeneous Solid Acid Catalysts (e.g., Zeolites, AquivionSO₃H®)

Q1: My reaction with a solid acid catalyst is showing low to no conversion. What are the possible causes and solutions?

A1: Low conversion in solid acid-catalyzed acylations can stem from several factors:

  • Catalyst Deactivation: The catalyst's active sites can be blocked by reactants, products, or byproducts.[1][2] The product ketone, in particular, can have a pronounced inhibiting effect.[1]

    • Solution: Consider increasing the reaction temperature or using a solvent to improve mass transfer and reduce product inhibition.[1][3] Catalyst regeneration through calcination can also restore activity.[4]

  • Insufficient Catalyst Activity: The chosen solid acid may not be strong enough to catalyze the reaction effectively.

    • Solution: Switch to a catalyst with stronger acid sites. For instance, sulfated zirconia and supported heteropolyacids have been shown to have stronger acid sites than some zeolites.[4]

  • Mass Transfer Limitations: In heterogeneous catalysis, the diffusion of reactants to the active sites on the catalyst surface can be a limiting factor.

    • Solution: Ensure efficient stirring of the reaction mixture. Using a higher catalyst loading or a catalyst with a higher surface area can also help.[5]

  • Presence of Water: Moisture can deactivate the acid sites of the catalyst.

    • Solution: Ensure all reactants, solvents, and glassware are thoroughly dried.[6]

Q2: I'm observing the formation of a significant amount of a non-polar byproduct. What is it and how can I minimize it?

A2: A common byproduct in the acylation of 1,3-benzodioxole, especially at higher temperatures (e.g., 120 °C), is bis(benzo[d][1][2]dioxol-5-yl)methane.[7] This is formed from a side reaction of the benzodioxole starting material in the presence of the acid catalyst.[7]

  • Solution: Optimizing the reaction temperature is key. For instance, using AquivionSO₃H® as a catalyst, the best results were obtained at 100 °C, which minimized byproduct formation while achieving good conversion.[7]

Q3: How can I improve the selectivity of my reaction for the desired acylated product?

A3: Selectivity can be influenced by several factors:

  • Reaction Conditions: As mentioned, temperature plays a crucial role. Lowering the temperature can sometimes improve selectivity by reducing the rate of side reactions.[8]

  • Catalyst Choice: The pore size and structure of zeolite catalysts can influence regioselectivity.[9] Experimenting with different types of solid acids may lead to improved selectivity.

  • Reactant Ratio: Varying the molar ratio of benzodioxole to the acylating agent can impact selectivity.[5]

Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)

Q1: My Friedel-Crafts acylation using a metal triflate catalyst is not proceeding. What could be the issue?

A1: While metal triflates are generally robust Lewis acid catalysts, several factors can lead to reaction failure:[4]

  • Catalyst Deactivation: Although more water-tolerant than traditional Lewis acids, excessive moisture can still negatively impact the catalytic activity of metal triflates.[10]

    • Solution: While strictly anhydrous conditions are not always necessary, using dry solvents and reagents is good practice.

  • Insufficient Catalyst Loading: In some cases, a higher catalyst loading may be required to achieve a reasonable reaction rate, especially with less reactive acylating agents.

    • Solution: Incrementally increase the mole percentage of the metal triflate catalyst.

  • Low Reactivity of Acylating Agent: Carboxylic acids are generally less reactive than acyl chlorides or anhydrides and may require harsher conditions or more active catalysts.[11]

    • Solution: If using a carboxylic acid, consider switching to the corresponding anhydride or acyl chloride. Alternatively, using microwave irradiation can sometimes drive the reaction to completion.[10]

Q2: I am getting a complex mixture of products. How can I improve the reaction's cleanliness?

A2: Side reactions can be a problem, particularly at elevated temperatures.

  • Solution:

    • Optimize Temperature: Try running the reaction at a lower temperature for a longer period.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Experiment with different solvents to find one that minimizes side product formation.[12]

    • Use of Additives: In some cases, additives can improve the performance of metal triflate catalysts.[4]

Ionic Liquids (ILs)

Q1: My product is difficult to separate from the ionic liquid. What are the best methods for product isolation and IL recycling?

A1: Product separation and ionic liquid recycling are key considerations for the sustainability of this method.[13]

  • Solution:

    • Solvent Extraction: If the product is soluble in a non-polar organic solvent (e.g., diethyl ether, hexane) and the ionic liquid is not, extraction is a straightforward method for product isolation.[13] The ionic liquid can then be dried under vacuum and reused.

    • Distillation: For volatile products, distillation directly from the reaction mixture can be an effective separation technique, as ionic liquids have negligible vapor pressure.[14]

    • Aqueous Wash: If the ionic liquid is immiscible with water, washing with water can remove any water-soluble byproducts or unreacted starting materials.[14]

Q2: The catalytic activity of my recycled ionic liquid seems to be decreasing with each run. Why is this happening?

A2: Several factors can contribute to the deactivation of ionic liquid catalysts:

  • Accumulation of Byproducts: Non-volatile byproducts can accumulate in the ionic liquid phase, inhibiting the catalyst.[15]

  • Leaching of the Catalytic Species: In cases where the ionic liquid is used as a medium for a dissolved catalyst (e.g., a metal salt), the catalytic species may be partially extracted into the product phase during workup.[15]

  • Degradation of the Ionic Liquid: Although generally stable, some ionic liquids can degrade under harsh reaction conditions.[16]

    • Solution: A thorough cleaning of the ionic liquid between cycles, for example, by washing with an appropriate solvent, can help maintain its activity.[14] Careful selection of an ionic liquid that is stable under the required reaction conditions is also crucial.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional Lewis acids like AlCl₃ for the acylation of benzodioxole?

A1: Alternative catalysts offer several advantages, primarily related to green chemistry principles:

  • Reduced Waste: Traditional Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃, leading to large quantities of acidic waste during workup.[17] Alternative catalysts are often used in catalytic amounts and can be recycled and reused.[5][12]

  • Milder Reaction Conditions: Many alternative catalysts can operate under milder conditions (e.g., lower temperatures, atmospheric pressure) than traditional methods.[14]

  • Easier Product Isolation: Solid heterogeneous catalysts can be easily separated from the reaction mixture by filtration.[5]

  • Increased Safety: Alternative catalysts are often less corrosive and easier to handle than AlCl₃.[18]

Q2: Can I use carboxylic acids directly as acylating agents with these alternative catalysts?

A2: Yes, direct acylation with carboxylic acids is possible with some alternative catalysts, such as certain zeolites and metal triflates, often under microwave irradiation.[3][11] However, carboxylic acids are generally less reactive than acyl chlorides or anhydrides, so the reaction may require more forcing conditions.[11]

Q3: How do I choose the best alternative catalyst for my specific acylation of benzodioxole?

A3: The optimal catalyst depends on several factors, including the specific acylating agent, desired reaction scale (batch vs. continuous flow), and available equipment. The comparative data table below can serve as a starting point for your selection. For continuous flow processes, a robust heterogeneous catalyst like AquivionSO₃H® has shown excellent performance.[5] For batch reactions, metal triflates in combination with microwave heating can offer high yields in short reaction times.[10]

III. Data Presentation: Comparative Performance of Alternative Catalysts

The following table summarizes quantitative data for the Friedel-Crafts acylation of 1,3-benzodioxole with various alternative catalysts.

CatalystAcylating AgentSolventTemp. (°C)TimeCatalyst LoadingConversion (%)Selectivity (%)Yield (%)Reference
Heterogeneous Catalysts
AquivionSO₃H®Propionic anhydrideNone (Flow)10030 minN/A71-73~8561-62[7]
Zn-AquivionPropionic anhydrideNone (Batch)1601 h~1 mol%5934~20[7]
Metal Triflates
Pr(OTf)₃Benzoic anhydrideDES100 (MW)10 min5 mol%>95High (para)92[10]
Note: Data for anisole, a structurally similar activated aromatic ether.
Ionic Liquids
[CholineCl][ZnCl₂]₃Acetic anhydride[CholineCl][ZnCl₂]₃ (MW)1005 minN/A>99High (para)98[19]
Note: Data for anisole, a structurally similar activated aromatic ether.

IV. Experimental Protocols

Continuous Flow Acylation of 1,3-Benzodioxole with AquivionSO₃H®

This protocol is adapted from a study on the continuous acylation of 1,3-benzodioxole.[7]

Materials:

  • 1,3-Benzodioxole (MDB)

  • Propionic anhydride

  • AquivionSO₃H® catalyst

  • Continuous flow reactor setup with a packed bed reactor

Procedure:

  • Pack a glass column reactor with AquivionSO₃H® catalyst.

  • Set the reactor temperature to 100 °C.

  • Using syringe pumps, flow neat 1,3-benzodioxole and propionic anhydride at a 1:1 molar ratio through a T-piece mixer and then into the packed bed reactor.

  • Adjust the flow rates to achieve a residence time of 30 minutes.

  • Collect the product mixture at the reactor outlet after reaching a steady state.

  • The unreacted starting material can be separated from the product by distillation.

Batch Acylation of an Aromatic Ether with a Metal Triflate under Microwave Irradiation

This protocol is a general procedure for the acylation of an activated aromatic ether, like anisole, and can be adapted for benzodioxole.[10]

Materials:

  • Benzodioxole (1 mmol)

  • Acylating agent (e.g., propionic anhydride, 1.2 mmol)

  • Metal triflate (e.g., Pr(OTf)₃, 0.05 mmol, 5 mol%)

  • Deep Eutectic Solvent (DES) (e.g., choline chloride/urea 1:2)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the benzodioxole, acylating agent, metal triflate, and the deep eutectic solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • After cooling, extract the product from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Benzodioxole, Acylating Agent, and Catalyst start->reactants reaction Heat/Irradiate under Controlled Conditions reactants->reaction separation Catalyst/Product Separation (Filtration/Extraction) reaction->separation purification Purification (Distillation/Chromatography) separation->purification product Isolated Acylated Benzodioxole purification->product

Figure 1: General experimental workflow for the Friedel-Crafts acylation of benzodioxole.

troubleshooting_logic start Low/No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_deact Deactivated? catalyst->catalyst_deact temp Sub-optimal Temperature? conditions->temp moisture Moisture Present? reagents->moisture regenerate Regenerate or Replace Catalyst catalyst_deact->regenerate Yes optimize_temp Adjust Temperature temp->optimize_temp Yes dry_reagents Use Anhydrous Conditions moisture->dry_reagents Yes

Figure 2: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Regioselective Functionalization of the Benzodioxole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the benzodioxole ring. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of the benzodioxole ring challenging?

A1: The benzodioxole ring system presents unique challenges in achieving regioselectivity. Standard electrophilic substitution reactions, such as halogenation, nitration, and acylation, predominantly yield the 5-substituted product.[1] Introducing functional groups at the 4-position is particularly difficult due to the electronic properties of the ring.[1] Furthermore, the development of selective C-H bond functionalization reactions can be hampered by issues of both regio- and chemoselectivity, especially in complex molecules with multiple potential reaction sites.[2]

Q2: What are the primary strategies to control regioselectivity in benzodioxole functionalization?

A2: The two main strategies to overcome the inherent regioselectivity are:

  • Directed ortho-Metalation (DoM): This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. This allows for the introduction of an electrophile at a site that is otherwise disfavored.[3]

  • Transition-Metal-Catalyzed C-H Activation: This modern approach employs transition metal catalysts (e.g., Palladium, Rhodium) to selectively activate and functionalize specific C-H bonds. The regioselectivity is often controlled by a directing group that coordinates to the metal center.[4][5]

Q3: What are common directing groups for the functionalization of the benzodioxole ring?

A3: A variety of functional groups can act as directing groups. For Directed ortho-Metalation, strong directing groups include amides, carbamates, and sulfoxides.[3] In transition-metal-catalyzed C-H activation, a wider range of functionalities can be employed, including amides, ketones, and ethers, to direct the catalyst to a specific C-H bond.[6] The choice of directing group is critical and can significantly influence the outcome and regioselectivity of the reaction.[7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: My electrophilic substitution reaction on a benzodioxole derivative is yielding a mixture of regioisomers, or primarily the undesired isomer.

Potential Cause Troubleshooting Suggestion
Inherent Electronic Effects The benzodioxole ring is electronically rich, favoring substitution at the 5-position. To achieve substitution at other positions, consider switching to a strategy like Directed ortho-Metalation or transition-metal-catalyzed C-H activation.
Steric Hindrance Bulky substituents on the ring or the electrophile can influence the position of attack. Analyze the steric environment of your substrate to predict the most likely outcome. In some cases, adjusting the steric bulk of your reagents can alter the regioselectivity.
Reaction Conditions Temperature and solvent can play a role in regioselectivity. Try running the reaction at a lower temperature to favor the thermodynamically more stable product. Solvent choice can also influence the reactivity and selectivity of the electrophile.
Low Yield or Reaction Failure in Directed ortho-Metalation (DoM)

Problem: I am attempting a Directed ortho-Metalation on a benzodioxole derivative, but I am observing low yields of the desired product or complete failure of the reaction.

Potential Cause Troubleshooting Suggestion
Inactive Organolithium Reagent Organolithium reagents like n-BuLi and t-BuLi are sensitive to moisture and air. Ensure you are using a freshly titrated or new bottle of the reagent.[8]
Inadequate Drying of Glassware and Solvents Traces of water will quench the organolithium reagent. Rigorously dry all glassware in an oven and use freshly distilled, anhydrous solvents.[8] For instance, THF can be distilled over sodium/benzophenone.[8]
Incorrect Reaction Temperature The stability of the lithiated intermediate is highly temperature-dependent. Many lithiations are performed at low temperatures (e.g., -78 °C) to prevent decomposition or side reactions.[9] However, some lithiations may require higher temperatures to proceed at a reasonable rate.[8]
Poor Directing Group Not all directing groups are equally effective. The strength of the directing group can influence the efficiency of the lithiation.[3] Consider if a stronger directing group is necessary for your substrate.
Steric Hindrance around the ortho-Position Bulky substituents near the target C-H bond can sterically hinder the approach of the organolithium base.[10]

A general workflow for troubleshooting lithiation reactions is presented below:

G start Low Yield in DoM check_reagent Check Organolithium Reagent (Titrate/New Bottle) start->check_reagent reagent_ok Reagent Active? check_reagent->reagent_ok check_conditions Verify Anhydrous Conditions (Dry Glassware/Solvents) conditions_ok Conditions Dry? check_conditions->conditions_ok optimize_temp Optimize Reaction Temperature temp_ok Temperature Optimized? optimize_temp->temp_ok reagent_ok->start No reagent_ok->check_conditions Yes conditions_ok->start No conditions_ok->optimize_temp Yes temp_ok->optimize_temp No consider_substrate Consider Substrate Effects (Sterics, Directing Group) temp_ok->consider_substrate Yes success Successful Lithiation consider_substrate->success

Troubleshooting workflow for Directed ortho-Metalation.
Issues with Transition-Metal-Catalyzed C-H Functionalization

Problem: My transition-metal-catalyzed C-H functionalization of a benzodioxole derivative is giving poor regioselectivity or low conversion.

Potential Cause Troubleshooting Suggestion
Suboptimal Catalyst/Ligand Combination The choice of metal catalyst and ligand is crucial for both reactivity and selectivity.[11] Consult the literature for catalyst systems known to be effective for your specific transformation and substrate class.
Ineffective Directing Group The directing group must effectively coordinate to the metal center to ensure high regioselectivity.[4] The electronic and steric properties of the directing group can significantly impact the reaction outcome.[6]
Incorrect Oxidant or Additives Many C-H functionalization reactions require a specific oxidant or additives (e.g., acids, bases) to facilitate the catalytic cycle. Ensure you are using the correct stoichiometry and type of additives as specified in literature protocols.[1]
Reaction Conditions Temperature, solvent, and reaction time can all influence the efficiency and selectivity of the reaction. A systematic optimization of these parameters may be necessary.

Below is a diagram illustrating the general principle of directing group-assisted C-H activation.

G sub Benzodioxole with Directing Group (DG) intermediate Cyclometalated Intermediate sub->intermediate Coordination & C-H Activation cat Transition Metal Catalyst (M-L) cat->intermediate product Functionalized Benzodioxole intermediate->product Reaction with Coupling Partner reagent Coupling Partner reagent->product product->cat Catalyst Regeneration

Simplified workflow for C-H functionalization.

Experimental Protocols

Protocol 1: Acylation of 1,3-Benzodioxole

This protocol is adapted from a procedure for the acylation of 1,3-benzodioxole using a heterogeneous catalyst.[12]

Materials and Reagents:

  • 1,3-Benzodioxole

  • Propionic anhydride

  • Heterogeneous acid catalyst (e.g., Zn-Aquivion)

  • Anhydrous solvent (e.g., dichloroethane, if required)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring equipment

Procedure (Batch Reaction):

  • In a clean, dry round-bottom flask, combine 1,3-benzodioxole (1.0 eq) and the heterogeneous catalyst.

  • Add propionic anhydride (1.2 eq).

  • Heat the mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by GC or TLC. Note that selectivity can be low in batch processes, with the formation of by-products such as bis(benzo[d][12][13]dioxol-5-yl)methane.[12]

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • The crude product can be purified by distillation or column chromatography.

Note: Continuous flow processes have been shown to significantly improve conversion and selectivity in the acylation of 1,3-benzodioxole.[12]

Protocol 2: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative

This is a general procedure based on the synthesis of new 1,3-benzodioxole derivatives.[14]

Materials and Reagents:

  • Brominated benzodioxole derivative (e.g., 5-(azidomethyl)-6-bromobenzo[d][12][13]dioxole) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a degassed solution of the brominated benzodioxole derivative and the arylboronic acid in the solvent system, add the base.

  • Add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes results from a study on the acylation of 1,3-benzodioxole, highlighting the difference between batch and continuous flow processes.[12]

MethodCatalystTemperature (°C)TimeConversion (%)Selectivity (%)
Batch Zn-Aquivion1201 hr5934
Continuous Flow Zn-Aquivion10030 min7362

This data clearly indicates the superior performance of the continuous flow method for this specific transformation.[12]

References

Troubleshooting low yield in Suzuki coupling of benzodioxole bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of benzodioxole bromides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Suzuki coupling of a benzodioxole bromide?

A1: The success of the Suzuki-Miyaura coupling of benzodioxole bromides hinges on several key factors: the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[1] Benzodioxole moieties are electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-poor aryl bromides. Therefore, careful optimization of these parameters is crucial to achieve high yields.

Q2: Which palladium catalysts and ligands are recommended for coupling with electron-rich benzodioxole bromides?

A2: For electron-rich aryl bromides like benzodioxole bromides, catalysts that are electron-rich and sterically hindered tend to be more effective as they can facilitate the oxidative addition step.[2] Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.[1] Ligands such as SPhos and XPhos are also frequently used to enhance catalytic activity.[1] In a study on a substituted benzodioxole, PdCl₂(PPh₃)₂ was found to be more effective than Pd(PPh₃)₄ or Pd(OAc)₂.

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose for my benzodioxole bromide substrate?

A3: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[1] The choice of base can significantly impact the reaction yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] For a specific 1,3-benzodioxole derivative, K₂CO₃ provided a better yield than stronger bases like n-butyl lithium, sec-butyl lithium, sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LiHMDS).

Q4: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

A4: Common side reactions in Suzuki couplings include:

  • Homocoupling of the boronic acid, which is often caused by the presence of oxygen. To minimize this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][4]

  • Protodeboronation , the loss of the boronic acid group, can be problematic, especially with unstable boronic acids. Using anhydrous solvents and milder bases can help reduce this side reaction.[4]

  • Debromination of the benzodioxole starting material can also occur. Lowering the reaction temperature may help to mitigate this issue.[1]

Q5: My boronic acid seems to be unstable under the reaction conditions. What are my options?

A5: If you suspect your boronic acid is degrading, you can use more stable alternatives such as boronate esters (e.g., pinacol esters).[3] These are generally more robust and can release the boronic acid in situ during the reaction. Another strategy is to use organotrifluoroborates, which are also known for their enhanced stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of benzodioxole bromides.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents or solvents.1. Use a fresh batch of palladium catalyst and ligand. Ensure Pd(0) is the active species. 2. Incrementally increase the reaction temperature. Typical temperatures range from 80-110 °C.[1] 3. Use anhydrous solvents and ensure reagents are pure.
Formation of Significant Byproducts 1. Homocoupling of the boronic acid due to oxygen. 2. Protodeboronation of the boronic acid. 3. Dehalogenation of the benzodioxole bromide.1. Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere.[3][4] 2. Use a milder base (e.g., K₂CO₃) and anhydrous conditions. Consider using a more stable boronic ester.[4] 3. Try lowering the reaction temperature.[1]
Low Isolated Yield Despite Good Conversion 1. Difficult purification. 2. Product instability.1. Residual palladium can be removed by washing with an aqueous thiourea solution or by filtration through Celite®.[1] 2. If the product is sensitive, consider milder workup and purification conditions.
Reaction is Sluggish or Stalls 1. Poor solubility of reagents. 2. Inefficient catalyst system for the specific substrate.1. Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include dioxane, toluene, and DMF, often with some water.[1] 2. Screen different palladium catalysts and ligands. For electron-rich systems like benzodioxole, ligands such as SPhos or XPhos may be beneficial.[1]

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of a substituted 1,3-benzodioxole bromide with phenylboronic acid.

Table 1: Optimization of Reaction Conditions

Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ (5) K₂CO₃ Dioxane 100 Trace
Pd(OAc)₂ (5) K₂CO₃ Dioxane 100 0
PdCl₂(dppf) (5) K₂CO₃ Dioxane 100 45
PdCl₂(PPh₃)₂ (5) K₂CO₃ Dioxane 100 59
PdCl₂(PPh₃)₂ (5) Cs₂CO₃ Dioxane 100 50
PdCl₂(PPh₃)₂ (5) K₃PO₄ Dioxane 100 48
PdCl₂(PPh₃)₂ (5) K₂CO₃ THF 100 42
PdCl₂(PPh₃)₂ (5) K₂CO₃ Toluene 100 35

| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | MeCN | 100 | 30 |

Data adapted from a study on a substituted 1,3-benzodioxole derivative.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole Derivatives

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Substituted 5-bromo-1,3-benzodioxole (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-1,3-benzodioxole, arylboronic acid, palladium catalyst, ligand (if separate), and base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Benzodioxole Bromide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Boronic Acid/ Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow start Start reagents Combine Benzodioxole Bromide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat with Vigorous Stirring (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Workup (Quench, Extract, Wash, Dry) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No catalyst_issue Inactive Catalyst? low_conversion->catalyst_issue Action temp_issue Suboptimal Temperature? low_conversion->temp_issue Action reagent_issue Reagent Quality? low_conversion->reagent_issue Action side_products Significant Side Products? good_conversion->side_products Action purification_issue Purification Difficulty? good_conversion->purification_issue Action solve_catalyst Use Fresh Catalyst/Ligand catalyst_issue->solve_catalyst solve_temp Increase Temperature temp_issue->solve_temp solve_reagents Use Pure/Anhydrous Reagents reagent_issue->solve_reagents solve_homocoupling Degas Thoroughly side_products->solve_homocoupling solve_deboronation Use Milder Base/ Anhydrous Conditions side_products->solve_deboronation solve_purification Specialized Wash/ Filtration purification_issue->solve_purification

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: HPLC Method Development for Separating Benzodioxole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of benzodioxole isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My benzodioxole isomers are not separating and are co-eluting. What should I do?

A1: Co-elution is a common challenge when separating structurally similar isomers.[1] A systematic approach to improving the column's selectivity and efficiency is necessary.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous portion can enhance retention and improve separation.[2]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[3]

    • Modify pH: For ionizable benzodioxole derivatives, slight changes in the mobile phase pH can significantly impact retention and selectivity.[3]

    • Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of ionizable isomers.[2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • For Positional Isomers: Consider columns that offer different selectivities, such as a phenyl-based column which can provide pi-pi interactions with the aromatic ring of benzodioxole.[4][5] Porous graphitic carbon columns have also been shown to be effective for separating benzodioxinic isomers.[6]

    • For Enantiomers: Chiral stationary phases (CSPs) are necessary to resolve enantiomeric pairs.[7][8] A screening of different chiral columns is often the most effective approach.[9]

  • Adjust Temperature: Altering the column temperature can change the selectivity of the separation. Lower temperatures often enhance chiral selectivity.

Q2: I'm observing poor peak shape (tailing or fronting) for my benzodioxole isomer peaks. How can I improve this?

A2: Poor peak shape can compromise the accuracy of your results. Peak tailing is often due to secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check for Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.

    • Adjust pH: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanols.

    • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.

    • Use an End-Capped Column: Modern, well-end-capped columns have fewer active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to split or tailing peaks.[10]

Q3: My retention times are shifting between injections. What is the cause?

A3: Unstable retention times can make peak identification difficult and suggest a problem with the system's stability or the method's robustness.[11]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[10][11]

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven for better reproducibility.

Q4: I am experiencing high backpressure in my HPLC system. What should I do?

A4: High or unstable backpressure can signal a blockage within the system.

Troubleshooting Steps:

  • Identify the Blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.[12]

  • Check for Blocked Frits: The column inlet frit can become clogged with particulate matter. If the manufacturer allows, try reversing and flushing the column.[12]

  • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.

  • Buffer Precipitation: If you are using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent them from precipitating in the system.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for separating benzodioxole positional isomers?

A1: A good starting point is to use a C18 column with a simple mobile phase of water and acetonitrile or methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate solvent concentration needed to elute the isomers.[13]

  • Mobile Phase pH: For potentially ionizable benzodioxole derivatives, a starting pH of around 3.0 is common to suppress silanol activity.[3]

Q2: How do I choose a chiral column for separating benzodioxole enantiomers?

A2: The selection of a chiral stationary phase (CSP) is largely empirical.[8] It is recommended to screen a set of 3-5 diverse chiral columns (e.g., polysaccharide-based, protein-based, etc.) with different mobile phase systems (normal-phase, reversed-phase, and polar organic).[9]

Q3: What are the advantages of using a phenyl stationary phase for separating benzodioxole isomers?

A3: Phenyl columns can provide alternative selectivity to C18 columns for aromatic compounds like benzodioxole. The phenyl groups on the stationary phase can engage in pi-pi interactions with the benzene ring of the analytes, which can help to resolve positional isomers that are difficult to separate based on hydrophobicity alone.[4][5]

Q4: Can I use gradient elution for the separation of benzodioxole isomers?

A4: Yes, gradient elution is a powerful tool, especially for complex mixtures of isomers with a wide range of polarities. It allows for the separation of both early and late-eluting compounds in a single run.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Benzodioxole Isomers

  • Weighing: Accurately weigh a suitable amount of the sample.

  • Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions. Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[12]

Protocol 2: General Method Development Strategy for Benzodioxole Isomers

  • Initial Column and Mobile Phase Selection:

    • For positional isomers, start with a C18 or Phenyl column.

    • For enantiomers, select a set of 3-5 diverse chiral columns for screening.[9]

    • Choose a mobile phase system (e.g., reversed-phase, normal-phase, or polar organic).

  • Scouting Gradient Run: Perform a broad gradient run to determine the elution range of the isomers.

  • Optimization of Selectivity (α):

    • Vary the organic modifier (acetonitrile vs. methanol).

    • Adjust the mobile phase pH.

    • Test different mobile phase additives (e.g., different buffers).

    • Change the column stationary phase if necessary.

  • Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the peaks of interest.

  • Optimization of Efficiency (N):

    • Adjust the flow rate.

    • Consider increasing the column length or using a column with smaller particles (UHPLC).

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Data Presentation

Table 1: Example Data for Reversed-Phase Separation of Benzodioxole Positional Isomers

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 30-70% B in 20 min40-80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Retention Time 1 10.2 min11.5 min
Retention Time 2 10.8 min12.8 min
Resolution 1.82.5

Table 2: Example Screening Data for Chiral Separation of a Benzodioxole Derivative

ColumnMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution
Chiralpak IAn-Hexane/IPA (90:10)8.59.21.6
Chiralcel OD-Hn-Hexane/EtOH (80:20)12.114.52.1
Chiralpak AD-HMeOH/ACN (50:50)6.36.30.0

Visualizations

Method_Development_Workflow cluster_start 1. Initial Setup cluster_optimize 2. Optimization cluster_validate 3. Finalization Start Select Initial Column (e.g., C18, Phenyl, or Chiral Screen) Scouting Perform Scouting Gradient Start->Scouting Optimize_Selectivity Optimize Selectivity (α) - Organic Modifier - pH - Additives Scouting->Optimize_Selectivity No_Separation No_Separation Scouting->No_Separation No Separation Optimize_Retention Optimize Retention (k') - Adjust Gradient/Isocratic % Optimize_Selectivity->Optimize_Retention Optimize_Efficiency Optimize Efficiency (N) - Flow Rate - Column Dimensions Optimize_Retention->Optimize_Efficiency Validation Method Validation Optimize_Efficiency->Validation Final_Method Final HPLC Method Validation->Final_Method Change_Column Change_Column No_Separation->Change_Column Change Column Change_Column->Scouting

Caption: HPLC method development workflow for benzodioxole isomer separation.

Troubleshooting_Coelution cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_other Other Parameters Problem Problem: Peak Co-elution Adjust_Strength Adjust Solvent Strength Problem->Adjust_Strength Switch_Solvent Switch Organic Modifier (ACN vs. MeOH) Adjust_Strength->Switch_Solvent If no improvement Solution Resolution Achieved Adjust_Strength->Solution Success Adjust_pH Adjust pH Switch_Solvent->Adjust_pH If no improvement Switch_Solvent->Solution Success Change_Column Change Column Chemistry (e.g., C18 -> Phenyl or Chiral) Adjust_pH->Change_Column If no improvement Adjust_pH->Solution Success Adjust_Temp Adjust Temperature Change_Column->Adjust_Temp If no improvement Change_Column->Solution Success Adjust_Temp->Solution Success

Caption: Troubleshooting decision tree for co-eluting benzodioxole isomers.

References

Technical Support Center: Improving the Solubility of Benzodioxole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of benzodioxole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my benzodioxole compounds exhibit poor aqueous solubility?

A1: Benzodioxole moieties are inherently hydrophobic due to their fused ring structure, which consists of a benzene ring and a dioxole ring.[1][2] This nonpolar nature leads to low solubility in aqueous buffers commonly used in biological assays. The overall solubility of a specific benzodioxole derivative will also depend on the nature of its other substituents.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a benzodioxole compound into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep them in solution dramatically decreases when diluted into an aqueous environment.[3] The hydrophobic benzodioxole compound, now exposed to a predominantly aqueous medium, crashes out of the solution.

To prevent this, you can try the following:

  • Lower the final DMSO concentration: While aiming for a low final DMSO concentration (typically <0.5%) to minimize solvent effects on the assay, ensure it's not so low that the compound precipitates.

  • Optimize the dilution method: Add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing or sonicating to facilitate better dispersion.

  • Employ solubility enhancement techniques: Consider using co-solvents, pH adjustment, cyclodextrins, or liposomes as described in the troubleshooting guides below.

Q3: Can changing the pH of my buffer improve the solubility of my benzodioxole compound?

A3: Yes, if your benzodioxole derivative has ionizable functional groups, such as carboxylic acids or amines. By adjusting the pH of the buffer to be at least 2 pH units above the pKa for an acidic compound or 2 pH units below the pKa for a basic compound, you can convert the compound into its more soluble ionized (salt) form.[4]

Q4: Are there any general starting points for selecting a solubility enhancement technique for a new benzodioxole compound?

A4: A good starting point is to assess the physicochemical properties of your compound.

  • For neutral compounds: Co-solvents or cyclodextrin complexation are often effective first choices.

  • For compounds with ionizable groups: pH modification is the simplest and often most effective method.

  • For highly lipophilic compounds: Liposomal formulations can be very effective at encapsulation and delivery.

It is often beneficial to screen several methods to find the most suitable one for your specific compound and assay system.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer
Potential Cause Troubleshooting Steps
Low intrinsic aqueous solubility of the benzodioxole compound.1. Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the aqueous buffer to increase the overall solvent polarity.[5][6] 2. pH Adjustment: If the compound has an ionizable group, adjust the buffer pH to favor the more soluble ionized form.[4] 3. Cyclodextrin Complexation: Encapsulate the hydrophobic compound within the cavity of a cyclodextrin molecule to increase its apparent solubility.[7][8] 4. Liposomal Formulation: Encapsulate the compound within the lipid bilayer of liposomes.[9]
High final concentration of the compound exceeds its solubility limit.1. Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound starts to precipitate under your specific assay conditions.[10][11][12] 2. Work at a Lower Concentration: If possible, perform your initial assays at a concentration well below the determined solubility limit.
Improper mixing of DMSO stock with aqueous buffer.1. Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer. 2. Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or sonicating to ensure rapid and uniform dispersion.

Data Presentation: Solubility Enhancement of Benzodioxole-Containing Compounds

The following tables provide examples of how different techniques can improve the solubility of compounds containing a benzodioxole moiety. The actual degree of solubility enhancement is highly dependent on the specific compound's structure.

Table 1: Effect of Co-solvents on the Solubility of Stiripentol

Solvent SystemSolubility (mg/mL)Fold Increase vs. Aqueous BufferReference
Aqueous Buffer (PBS, pH 7.2) with 50% Ethanol~0.5>10[13]
DMSO~50>1000[13]
Ethanol~30>600[13]
WaterInsoluble-[14]

Table 2: Solubility of Podophyllotoxin and its Derivatives

| Compound | Solvent | Solubility (mg/mL) | Reference | | :--- | :--- | :--- | | Podophyllotoxin | Water | Slightly soluble |[15] | | Podophyllotoxin | 1:3 DMSO:PBS (pH 7.2) | ~0.25 |[11] | | Podophyllotoxin | Ethanol | ~0.14 |[11] | | Podophyllotoxin | DMSO | ~15 |[11] | | Water-insoluble podophyllotoxin derivative (VP-16-213) | - | - |[16] | | Water-soluble podophyllotoxin derivative (27–487) | - | - |[16] | | Glucoside derivative of podophyllotoxin (6b) | Water | 1.7 |[17] |

Table 3: Fold Increase in Aqueous Solubility with Cyclodextrins (General Examples)

Compound TypeCyclodextrin DerivativeFold Increase in SolubilityReference
Pyrazolo[3,4-d]pyrimidines2-Hydroxypropyl-β-cyclodextrin (HPβCD)100 - 1000[18]
Plant Essential Oilsα- and β-cyclodextrinUp to 10

Experimental Protocols

Kinetic Solubility Assay using Nephelometry

This method provides a high-throughput assessment of the concentration at which a compound begins to precipitate from a solution.

Materials:

  • Test benzodioxole compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer plate reader

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Add Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations for the serial dilution.

  • Mix and Incubate: Mix the contents of the plate thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in the nephelometric signal is observed compared to the baseline.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Materials:

  • Solid (crystalline) benzodioxole compound

  • Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. Ensure there is undissolved solid material present.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm) for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After incubation, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol describes a common method for preparing solid cyclodextrin-benzodioxole complexes.

Materials:

  • Benzodioxole compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Organic solvent (e.g., ethanol, methanol)

  • Deionized water

Procedure:

  • Dissolve the Guest: Dissolve the benzodioxole compound in a minimal amount of a suitable organic solvent.

  • Dissolve the Host: In a separate container, dissolve the cyclodextrin in deionized water, with gentle heating if necessary.

  • Complexation: Slowly add the benzodioxole solution to the cyclodextrin solution with continuous stirring.

  • Precipitation: Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a constant temperature. The inclusion complex will gradually precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of cold deionized water to remove any uncomplexed material, and then dry it under vacuum.

Preparation of a Liposomal Formulation (Thin-Film Hydration Method)

This is a widely used method for encapsulating hydrophobic compounds like benzodioxoles into liposomes.

Materials:

  • Benzodioxole compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the benzodioxole compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by benzodioxole derivatives, providing a conceptual framework for their potential mechanisms of action in biological assays.

Experimental_Workflow_for_Solubility_Assessment cluster_start Start cluster_screening Initial Screening cluster_decision Decision Point cluster_optimization Solubility Enhancement cluster_validation Validation cluster_end End start Poorly Soluble Benzodioxole Compound kinetic_sol Kinetic Solubility Assay (Nephelometry) start->kinetic_sol decision Solubility Sufficient for Assay? kinetic_sol->decision cosolvent Co-solvents decision->cosolvent No ph_adjust pH Adjustment decision->ph_adjust No cyclodextrin Cyclodextrins decision->cyclodextrin No liposome Liposomes decision->liposome No assay_ready Assay-Ready Solution decision->assay_ready Yes equilibrium_sol Equilibrium Solubility Assay (Shake-Flask) cosolvent->equilibrium_sol ph_adjust->equilibrium_sol cyclodextrin->equilibrium_sol liposome->equilibrium_sol equilibrium_sol->assay_ready

Caption: Experimental workflow for assessing and improving compound solubility.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation benzodioxole Benzodioxole Compound benzodioxole->stat3 Inhibition transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: Inhibition of the STAT3 signaling pathway by benzodioxole compounds.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor Binding raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors erk->transcription_factors Nuclear Translocation benzodioxole Benzodioxole Compound benzodioxole->raf Potential Inhibition gene_expression Gene Expression (Cell Growth, Differentiation) transcription_factors->gene_expression

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Thioredoxin_Reductase_Pathway nadph NADPH trxr Thioredoxin Reductase (TrxR) nadph->trxr nadp NADP+ trx_ox Thioredoxin (Trx) Oxidized trxr->trx_ox Reduction trx_red Thioredoxin (Trx) Reduced protein_ox Oxidized Protein (S-S) trx_red->protein_ox Reduction protein_red Reduced Protein (SH SH) benzodioxole Benzodioxole Compound benzodioxole->trxr Inhibition

Caption: Inhibition of the Thioredoxin Reductase (TrxR) system.

References

Avoiding over-bromination in benzodioxole scaffold synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzodioxole scaffold synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding over-bromination during electrophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant amounts of di-brominated and other poly-brominated byproducts in my reaction?

A: The 1,3-benzodioxole ring is a highly activated aromatic system, making it susceptible to multiple additions of bromine under standard electrophilic aromatic substitution conditions. Using strong brominating agents like molecular bromine (Br₂) can lead to unavoidable side-reactions, including dibromination, even with cooling.[1] The use of liquid bromine in acetic acid has also been reported to yield the dibromide byproduct.[2] This high reactivity necessitates the use of milder reagents and carefully controlled conditions to achieve selective mono-bromination.

Q2: My current protocol uses molecular bromine. What are some recommended alternative methods to achieve mono-bromination?

A: To improve selectivity and avoid over-bromination, switching to a milder or more controlled brominating system is highly recommended. Several effective methods have been reported:

  • Oxidative Bromination with H₂O₂: This method uses a bromide salt, such as ammonium bromide (NH₄Br), and an oxidant like hydrogen peroxide (H₂O₂).[1] It is a greener approach that often provides good yields of the mono-brominated product.[2]

  • Oxidative Bromination with Oxone: Another catalytic approach involves using ammonium bromide as the bromine source with Oxone as the oxidant in a solvent like methanol or water.[3]

  • N-Bromosuccinimide (NBS): NBS is a common and effective reagent for the bromination of activated aromatic rings like benzodioxole.[4][5] Its reactivity can be modulated by catalysts, such as mandelic acid, to achieve highly regioselective mono-bromination.[3]

  • iso-Amyl Nitrite/HBr System: This system has been shown to be a mild and efficient reagent for the electrophilic aromatic bromination of benzodioxole, yielding pure 4-bromobenzodioxole without detectable impurities in select solvents.[6][7]

The following diagram illustrates the decision-making process for troubleshooting over-bromination.

G start Start: Synthesis of mono-brominated benzodioxole check_overbromination Problem Encountered: Over-bromination observed? start->check_overbromination success Success: Desired mono-bromo product isolated in high yield. check_overbromination->success No troubleshoot Troubleshooting: Modify Reaction Strategy check_overbromination->troubleshoot Yes method_a Method A: Oxidative Bromination (e.g., NH4Br / H2O2) troubleshoot->method_a method_b Method B: Use N-Bromosuccinimide (NBS) +/- Catalyst troubleshoot->method_b method_c Method C: iso-Amyl Nitrite / HBr System troubleshoot->method_c purify Purification Challenge: Separating isomers or byproducts? method_a->purify method_b->purify method_c->purify purify->success No purify_methods Consider: - Vacuum Distillation - Steam Distillation - Column Chromatography purify->purify_methods Yes purify_methods->success

Caption: Troubleshooting workflow for over-bromination.
Q3: How do different reaction conditions and reagents affect the yield and selectivity of mono-bromination?

A: The choice of reagent and solvent has a significant impact on the outcome. While traditional methods with molecular bromine often result in mixtures, newer oxidative methods demonstrate much higher selectivity.

Reagent SystemSubstrateSolventTemp.YieldSelectivity/CommentsReference
Molecular Bromine (Br₂)1,3-BenzodioxoleDCM0°C~70%Dibromination is an "unavoidable side-reaction".[1]
NH₄Br / 30% H₂O₂1,3-BenzodioxoleAcetic AcidRTGoodProvides a greener alternative to molecular bromine.[2]
iso-Amyl Nitrite / 48% HBr1,3-BenzodioxoleDichloromethaneRT90%Leads to pure 4-bromobenzodioxole without detectable impurities.[6]
iso-Amyl Nitrite / 48% HBr1,3-BenzodioxoleAcetonitrileRT82%Good yield, but lower than with DCM.[6]
iso-Amyl Nitrite / 48% HBr1,3-BenzodioxoleMethanolRT75%Good yield, but lower than with DCM.[6]
Q4: I am having difficulty purifying the mono-brominated product. What are the best practices?

A: The high boiling point of bromo-benzodioxole can make purification challenging.

  • Vacuum Distillation: This is a common method, but it requires a high vacuum (e.g., <10 mmHg) to prevent the product from decomposing or turning to tar at high temperatures.[8]

  • Steam Distillation: This technique can be effective for separating the brominated products from non-volatile tars and impurities. However, it may not effectively separate the desired mono-bromo product from unreacted starting material or other bromo-isomers.[8]

  • Column Chromatography: For achieving high purity, especially in complex reaction mixtures, flash column chromatography over silica gel is a reliable method.[9]

Experimental Protocols

Protocol 1: Mono-bromination using Ammonium Bromide and H₂O₂

This procedure is adapted from a general method for the bromination of activated aromatic systems.[2]

  • Preparation: In a two-necked round-bottomed flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol).

  • Solvent Addition: Add acetic acid (4 mL) to the flask.

  • Reaction Initiation: Begin stirring the mixture at room temperature. Add 30% hydrogen peroxide (H₂O₂, 2.2 mmol) dropwise to the reaction mixture.

  • Monitoring: Allow the contents to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by treating the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the product with dichloromethane (DCM).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via vacuum distillation or column chromatography.

Protocol 2: Mono-bromination using iso-Amyl Nitrite and HBr

This procedure is based on the highly selective oxybromination method reported by Gavara, et al.[6][7]

  • Preparation: To a solution of 1,3-benzodioxole (1 equivalent) in dichloromethane (DCM), begin stirring at room temperature.

  • Reagent Addition: Add iso-amyl nitrite (2 equivalents) followed by 48% hydrobromic acid (HBr, 1.5 equivalents).

  • Reaction: Continue stirring the mixture at room temperature for 3 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup & Purification: Upon completion, perform an appropriate aqueous workup followed by extraction with an organic solvent. The crude product can be purified by column chromatography to yield pure 4-bromobenzodioxole.

Reaction Pathway Visualization

The following diagram illustrates the desired mono-bromination pathway versus the undesired over-bromination pathway on the benzodioxole scaffold.

reaction_pathway cluster_main cluster_side benzodioxole 1,3-Benzodioxole brominating_agent + [Br+] (Brominating Agent) path1 Selective Conditions (e.g., NH4Br/H2O2) benzodioxole->path1 mono_bromo Desired Product: 5-Bromo-1,3-benzodioxole path2 Harsh Conditions (e.g., excess Br2) mono_bromo->path2 + [Br+] di_bromo Side Product: Di-bromo-1,3-benzodioxole path1->mono_bromo path2->di_bromo

Caption: Desired vs. undesired bromination pathways.

References

Technical Support Center: Isolating Pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure to isolate pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to inactive reagents, incorrect temperature, or insufficient reaction time.- Ensure the freshness and purity of starting materials like methyl gallate and diiodomethane or dibromomethane. - Verify the reaction temperature is maintained at the optimal level (e.g., 60°C). - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Product Contaminated with Starting Material (Methyl Gallate) Inefficient extraction or insufficient washing. Methyl gallate is polar and may remain in the organic layer if not properly washed.- During the aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic phenols like methyl gallate. - Perform multiple extractions to ensure complete separation.
Oily or Gummy Product Instead of a Solid Presence of impurities, residual solvent, or byproducts.- Ensure the organic extracts are thoroughly dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) before solvent evaporation.[1] - Purify the crude product using column chromatography on silica gel.[1] - Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Product is a Discolored (non-white) Solid Formation of colored byproducts or oxidation of phenolic compounds.- Treat the crude product solution with activated charcoal to remove colored impurities before filtration and concentration. - Conduct the work-up and purification steps quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Purifying by Column Chromatography Incorrect solvent system (eluent) leading to poor separation of the product from impurities.- Optimize the eluent system using TLC. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][2] A reported successful ratio is 15% ethyl acetate in hexane.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?

A1: Pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is typically a white amorphous powder or a white solid.[1][2]

Q2: What are the key steps in a standard work-up procedure for this compound?

A2: A typical work-up involves pouring the reaction mixture into water, followed by extraction with an organic solvent such as ethyl acetate or ether.[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

Q3: What purification technique is most effective for isolating this compound?

A3: Column chromatography on silica gel is a highly effective method for purifying Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.[1]

Q4: What is a suitable eluent system for column chromatography?

A4: A common and effective eluent system is a mixture of ethyl acetate and hexane. A specific ratio reported to be successful is 15% ethyl acetate in hexane.[1][2] Another suggested eluent is petroleum ether:ethyl acetate in a 5:1 ratio.[1]

Q5: How can I confirm the purity and identity of the final product?

A5: The purity and identity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. One source confirms the structure using NMR.[1]

Experimental Data Summary

Parameter Value Reference
Molecular Formula C9H8O5[3]
Molecular Weight 196.16 g/mol [1]
Reported Yield 55-58%[1]
Appearance White amorphous powder / White solid[1][2]
Chromatography Eluent 15% ethyl acetate in hexane or 5:1 petroleum ether:ethyl acetate[1][2]

Key Experimental Protocols

Protocol 1: Reaction Quenching and Extraction

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 50 mL for a 1g scale reaction).[1]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[1]

  • Combine the organic extracts.

  • Wash the combined organic layers with saturated brine (2 x 30 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in the chosen eluent system (e.g., 15% ethyl acetate in hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.[1][2]

Workflow for Isolation and Purification

Workup_Purification ReactionMixture Crude Reaction Mixture Quenching Quench with Water ReactionMixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Organic Layer AqueousWaste Aqueous Waste Extraction->AqueousWaste Aqueous Layer Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate (Crude Product) Drying->Concentration SolidWaste Solid Waste (Drying Agent) Drying->SolidWaste ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography PureProduct Pure Product ColumnChromatography->PureProduct

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Methylenedioxybenzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, substituted methylenedioxybenzoates represent a class of compounds with significant potential. Their core structure, the 1,3-benzodioxole ring, is a key pharmacophore in a variety of biologically active molecules. The strategic placement of substituents on this scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides an in-depth comparison of the primary synthetic routes to access these valuable compounds, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Strategic Importance of the Methylenedioxybenzene Core

The 1,3-benzodioxole moiety, often referred to as the methylenedioxy bridge, is a privileged scaffold in medicinal chemistry. Its presence can significantly influence a molecule's interaction with biological targets, often enhancing potency and modulating metabolic stability. The synthesis of benzoate derivatives of this core structure is therefore of considerable interest for the development of new therapeutic agents and functional materials. This guide will dissect and compare three principal synthetic strategies, evaluating them on criteria of efficiency, scalability, safety, and versatility.

Route 1: The Classical Approach - Oxidation of Substituted Piperonals

This is arguably the most traditional and widely employed route, starting from readily available substituted piperonals (3,4-methylenedioxybenzaldehydes). The core of this strategy lies in the oxidation of the aldehyde functionality to a carboxylic acid, followed by esterification.

Causality Behind Experimental Choices

The choice of oxidizing agent is critical in this route. Potassium permanganate (KMnO₄) is a common choice due to its high reactivity and cost-effectiveness. The reaction is typically performed in an aqueous medium, often with heating, to ensure sufficient solubility of the starting material. The subsequent esterification is usually a straightforward acid-catalyzed reaction with the desired alcohol, or a two-step process involving conversion to the acyl chloride followed by reaction with the alcohol.

Experimental Protocol: Synthesis of Methyl 3,4-methylenedioxybenzoate from Piperonal

Step 1: Oxidation of Piperonal to Piperonylic Acid

  • Reaction Setup: In a flask equipped with a mechanical stirrer, suspend piperonal (1 equivalent) in water.

  • Oxidant Preparation: Prepare a solution of potassium permanganate (approximately 1.4 equivalents) in water.

  • Reaction: Heat the piperonal suspension to 70-80°C and slowly add the potassium permanganate solution. Maintain the temperature and vigorous stirring. The disappearance of the purple permanganate color indicates the progress of the reaction.

  • Work-up: After the reaction is complete, filter the hot solution to remove the manganese dioxide byproduct. Cool the filtrate and acidify with a mineral acid (e.g., HCl) to precipitate the piperonylic acid.

  • Purification: Filter the crude piperonylic acid and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Step 2: Esterification of Piperonylic Acid

  • Reaction Setup: Dissolve the dried piperonylic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Reflux the mixture until the reaction is complete (monitored by TLC or GC).

  • Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3,4-methylenedioxybenzoate.

Route 2: Building from the Ground Up - Synthesis from Substituted Catechols

This route offers greater flexibility in the introduction of various substituents on the aromatic ring by starting with a pre-functionalized catechol. The key steps involve the formation of the methylenedioxy bridge, followed by carboxylation and esterification.

Causality Behind Experimental Choices

The formation of the methylenedioxy bridge is typically achieved via a Williamson ether synthesis, reacting the catechol with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base.[1][2] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous and organic phases, thereby improving the yield and reaction rate.[3] Subsequent carboxylation can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation, or more modern direct carboxylation techniques using carbon dioxide.

Experimental Protocol: Synthesis of a Substituted Methylenedioxybenzoate from a Substituted Catechol

Step 1: Synthesis of Substituted 1,2-Methylenedioxybenzene

  • Reaction Setup: Dissolve the substituted catechol (1 equivalent) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent system (e.g., water/dichloromethane).

  • Base Addition: Add a strong base, such as sodium hydroxide, to deprotonate the catechol.

  • Reaction: Add dihalomethane (an excess is often used) and heat the mixture under reflux with vigorous stirring.

  • Work-up: After completion, separate the organic layer, wash with water and brine, and dry over a suitable drying agent.

  • Purification: Purify the product by distillation or column chromatography.

Step 2: Carboxylation and Esterification

  • Method A: Friedel-Crafts Acylation/Oxidation

    • Perform a Friedel-Crafts acylation on the substituted 1,2-methylenedioxybenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).

    • Oxidize the resulting ketone to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).

    • Esterify the carboxylic acid as described in Route 1.

  • Method B: Direct Carboxylation

    • Employ a transition-metal-catalyzed direct carboxylation reaction using CO₂ as the carboxylating agent.[4][5] Reaction conditions will vary depending on the chosen catalytic system.

    • Esterify the resulting carboxylic acid.

Route 3: An Eco-Friendly Alternative - Vapor-Phase Synthesis

Driven by the principles of green chemistry, this route provides a more sustainable approach to the synthesis of the core 1,2-methylenedioxybenzene structure, avoiding the use of hazardous dihalomethanes.

Causality Behind Experimental Choices

This method involves the reaction of a catechol with a formaldehyde acetal, such as dimethoxymethane, in the vapor phase over a heterogeneous catalyst.[6] The choice of catalyst is crucial for achieving high selectivity and yield. Zeolites and other solid acid catalysts have shown promise in this transformation. The subsequent carboxylation and esterification steps would follow similar procedures as outlined in Route 2.

Experimental Protocol: Vapor-Phase Synthesis of 1,2-Methylenedioxybenzene
  • Catalyst Bed Preparation: Pack a fixed-bed reactor with a suitable heterogeneous catalyst (e.g., a specific zeolite).

  • Reaction: Pass a vaporized mixture of the catechol and a formaldehyde acetal over the heated catalyst bed.

  • Product Collection: Condense the product stream and separate the desired 1,2-methylenedioxybenzene from unreacted starting materials and byproducts.

  • Subsequent Steps: The purified 1,2-methylenedioxybenzene can then be carboxylated and esterified as described in Route 2.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Oxidation of Piperonals Route 2: Synthesis from Catechols Route 3: Vapor-Phase Synthesis
Starting Material Availability Readily available for common substitution patterns.Wide variety of substituted catechols are commercially available or can be synthesized.[7]Catechols and formaldehyde acetals are readily available.
Versatility for Substitution Limited by the availability of substituted piperonals.High, allows for diverse substitution patterns on the aromatic ring.High, dependent on the availability of substituted catechols.
Typical Overall Yield Good to Excellent (often >80% for the oxidation step).Moderate to Good (yields for bridge formation can be variable).Potentially high, but optimization of catalyst and conditions is critical.
Scalability Well-established and scalable.Scalable, but may require optimization of phase-transfer conditions.Potentially scalable for continuous flow processes.
Safety & Environmental Concerns Use of strong oxidizing agents (KMnO₄).Use of hazardous dihalomethanes and strong bases.Avoids dihalomethanes, considered a "greener" alternative.[6]
Key Mechanistic Step Oxidation of an aldehyde to a carboxylic acid.Williamson ether synthesis (Sₙ2 reaction) for methylenedioxy bridge formation.[1][8]Heterogeneously catalyzed acetal exchange/cyclization.

Visualizing the Synthetic Workflows

Route 1: Oxidation of Piperonal

G cluster_0 Route 1: Oxidation of Piperonal Substituted Piperonal Substituted Piperonal Oxidation\n(e.g., KMnO₄) Oxidation (e.g., KMnO₄) Substituted Piperonal->Oxidation\n(e.g., KMnO₄) Step 1 Substituted Piperonylic Acid Substituted Piperonylic Acid Oxidation\n(e.g., KMnO₄)->Substituted Piperonylic Acid Esterification\n(e.g., MeOH, H⁺) Esterification (e.g., MeOH, H⁺) Substituted Piperonylic Acid->Esterification\n(e.g., MeOH, H⁺) Step 2 Substituted Methylenedioxybenzoate Substituted Methylenedioxybenzoate Esterification\n(e.g., MeOH, H⁺)->Substituted Methylenedioxybenzoate

Caption: Workflow for the synthesis of substituted methylenedioxybenzoates via oxidation of piperonals.

Route 2: Synthesis from Catechol

G cluster_1 Route 2: Synthesis from Catechol Substituted Catechol Substituted Catechol Williamson Ether Synthesis\n(CH₂X₂, Base, PTC) Williamson Ether Synthesis (CH₂X₂, Base, PTC) Substituted Catechol->Williamson Ether Synthesis\n(CH₂X₂, Base, PTC) Step 1 Substituted 1,2-Methylenedioxybenzene Substituted 1,2-Methylenedioxybenzene Williamson Ether Synthesis\n(CH₂X₂, Base, PTC)->Substituted 1,2-Methylenedioxybenzene Carboxylation\n(e.g., Friedel-Crafts or Direct) Carboxylation (e.g., Friedel-Crafts or Direct) Substituted 1,2-Methylenedioxybenzene->Carboxylation\n(e.g., Friedel-Crafts or Direct) Step 2a Substituted Piperonylic Acid Substituted Piperonylic Acid Carboxylation\n(e.g., Friedel-Crafts or Direct)->Substituted Piperonylic Acid Esterification Esterification Substituted Piperonylic Acid->Esterification Step 2b Substituted Methylenedioxybenzoate Substituted Methylenedioxybenzoate Esterification->Substituted Methylenedioxybenzoate

References

A Comparative Guide to the Structure-Activity Relationships of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole moiety, a five-membered ring containing two oxygen atoms fused to a benzene ring, is a prevalent scaffold in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique structural and electronic properties have made it a privileged starting point in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzodioxole derivatives across various therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Cell Proliferation and Survival

Benzodioxole derivatives have demonstrated significant potential as anticancer agents, with research focusing on their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.[3]

A study by Hawash et al. (2020) synthesized a series of benzodioxole carboxamide derivatives and evaluated their cytotoxic activity against several cancer cell lines.[1] The results highlighted that the presence of a carboxamide group is crucial for anticancer activity. Specifically, compounds 2a and 2b , which incorporate a dimethoxyphenyl amide moiety reminiscent of the potent anticancer agent Combretastatin A-4 (CA-4), exhibited notable activity.[4]

In contrast, derivatives lacking the amide group showed significantly weaker cytotoxicity.[4] Compound 2a was particularly effective against the Hep3B liver cancer cell line, reducing the secretion of α-fetoprotein (a tumor marker) and inducing cell cycle arrest at the G2/M phase, an effect comparable to that of the standard chemotherapeutic drug, doxorubicin.[1]

Comparative Cytotoxicity Data
CompoundModificationCell LineIC50 (µM)Reference
2a N-(3,4-dimethoxyphenyl)acetamideHep3BPotent (quantitative data not specified)[1]
2b N-(2,5-dimethoxyphenyl)acetamideHep3BActive (quantitative data not specified)[1]
5a, 5b, 6a, 6b, 7a, 7b Various non-amide derivativesHeLa, Caco-2, Hep3B>3940 (very weak or negligible)[1]
Doxorubicin (Standard)Hep3BNot specified, used as positive control[1]

Table 1: Comparative in vitro anticancer activity of selected benzodioxole derivatives.

Another study conjugated 1,3-benzodioxole derivatives with arsenicals, which improved the anti-tumor efficiency of the latter. These conjugates showed broad-spectrum anti-proliferative activity against four cancer cell lines while exhibiting significantly less inhibition against normal cell lines.[5] The mechanism of action involves inhibiting the thioredoxin system, leading to oxidative stress and apoptosis.[6]

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is linked to various diseases, including cancer. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy. Benzodioxole derivatives have been investigated as COX inhibitors.

Hawash et al. (2020) synthesized twelve novel benzodioxole derivatives, categorized as aryl acetates and aryl acetic acids, and evaluated their inhibitory activity against COX-1 and COX-2.[7] The study found that ortho-halogenated compounds were generally more potent than their meta-substituted counterparts. Compound 3b , an aryl acetate with an ortho-chloro substituent, showed potent activity against both COX-1 and COX-2, with a selectivity ratio comparable to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[7] Compound 4f , an aryl acetic acid derivative, was the most potent against COX-1.[7]

Comparative COX Inhibition Data
CompoundFunctional GroupSubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b Aryl Acetate2-Chloro1.121.30.862[7]
4f Aryl Acetic Acid4-Fluoro0.725Not specifiedNot specified[7]
4d Aryl Acetic Acid4-ChloroNot specifiedNot specified1.809[7]
Ketoprofen (Standard)-Not specifiedNot specified0.196[7]
Celecoxib (Standard)-Not specifiedNot specifiedSelective for COX-2

Table 2: Comparative in vitro COX-1 and COX-2 inhibitory activity of selected benzodioxole derivatives.

Antidiabetic Activity: α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A recent study by Hawash et al. (2023) synthesized and evaluated a series of benzodioxole carboxamide derivatives for their antidiabetic potential by assessing their in vitro α-amylase inhibitory activity.[8]

The results demonstrated that compounds IIa and IIc were potent inhibitors of α-amylase, with IC50 values in the sub-micromolar range.[8] Importantly, these compounds showed negligible cytotoxicity against the normal human embryonic kidney cell line (Hek293t), suggesting a favorable safety profile.[8] In vivo studies in a streptozotocin-induced diabetic mouse model confirmed the antidiabetic effect of compound IIc , which significantly reduced blood glucose levels.[8]

Comparative α-Amylase Inhibition Data
CompoundSubstitution on Aniline Ringα-Amylase IC50 (µM)Cytotoxicity (Hek293t) IC50 (µM)Reference
IIa 2-Chloro0.85>150[8]
IIc 4-Chloro0.68>150[8]
IId 2,4-DichloroNot specified (noted for anticancer activity)26-65 (against cancer lines)[8]

Table 3: Comparative in vitro α-amylase inhibitory activity and cytotoxicity of selected benzodioxole carboxamide derivatives.

Antimicrobial and Other Activities

The versatility of the benzodioxole scaffold extends to other therapeutic areas. Studies have reported its incorporation into derivatives with:

  • Antimicrobial Activity : Benzodioxole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[2] Some have also been investigated as inhibitors of the bacterial cell division protein FtsZ.[9]

  • Antifungal Synergists : Certain benzodioxole propanamides act as potent synergists with fluconazole against resistant Candida albicans.[10]

  • Anticonvulsant and Analgesic Effects : The benzodioxole moiety is present in compounds with antiepileptic and analgesic properties.[1]

  • Antitubulin Activity : Derivatives of 6-benzyl-1,3-benzodioxole have been shown to inhibit tubulin polymerization and mitosis, acting as competitive inhibitors of colchicine binding.[11]

Experimental Protocols

Synthesis of Benzodioxole Carboxamide Derivatives (General Procedure)

This protocol is a general representation based on the synthesis described by Hawash et al. (2023).[8]

  • Dissolution : Dissolve the starting benzodioxole acetic acid or carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Activation : Add 4-Dimethylaminopyridine (DMAP) (0.3 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents) to the solution under an argon atmosphere and stir.

  • Coupling : After a 30-minute incubation, add the desired substituted aniline derivative (1 equivalent).

  • Reaction : Stir the reaction mixture for 48 hours at room temperature.

  • Work-up and Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated. The crude product is then purified, usually by column chromatography.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard procedure for assessing cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the benzodioxole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro COX Inhibition Assay

This protocol is based on commercially available colorimetric inhibitor screening kits.

  • Reagent Preparation : Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme Incubation : In a 96-well plate, add the buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition : Add the benzodioxole derivatives at various concentrations to the wells. Include wells with a known inhibitor (e.g., celecoxib, ketoprofen) as a positive control and wells with solvent as a negative control. Incubate for a short period.

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid.

  • Colorimetric Measurement : Immediately following substrate addition, add the colorimetric substrate TMPD. Monitor the absorbance change over time at a specific wavelength (e.g., 590 nm). The rate of color development is proportional to COX activity.

  • IC50 Calculation : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vitro α-Amylase Inhibition Assay

This is a common method for screening α-amylase inhibitors.[12]

  • Reagent Preparation : Prepare a starch solution (substrate), porcine pancreatic α-amylase solution in buffer (e.g., Tris-HCl, pH 6.9 with CaCl₂), and a colorimetric reagent (e.g., 3,5-dinitrosalicylic acid, DNSA).

  • Inhibitor Incubation : Pre-incubate the α-amylase solution with various concentrations of the benzodioxole derivatives for 10 minutes at 37°C.

  • Reaction Initiation : Add the starch solution to initiate the enzymatic reaction and incubate for a further 10 minutes at 37°C.

  • Reaction Termination and Color Development : Stop the reaction by adding the DNSA reagent. Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement : After cooling to room temperature, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced, and thus to the enzyme activity.

  • IC50 Calculation : Calculate the percentage of inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of DNA content using propidium iodide (PI) staining.[1]

  • Cell Harvesting and Fixation : Harvest the treated cells (e.g., 1 x 10⁶ cells), wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing : Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • RNA Digestion : Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.

  • DNA Staining : Add a PI staining solution to the cells and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

SAR_Logic cluster_0 Benzodioxole Scaffold cluster_1 Key Modifications (R-groups) cluster_2 Resulting Biological Activity Scaffold 1,3-Benzodioxole Core Mod1 Carboxamide Linker (-CONH-) Scaffold->Mod1 Addition of Mod2 Aryl Acetate / Acetic Acid (-OCOCH3 / -OCH2COOH) Scaffold->Mod2 Addition of Activity4 Decreased/Negligible Activity Scaffold->Activity4 Without key groups Mod3 Substituents on Phenyl Ring (e.g., -Cl, -OCH3) Mod1->Mod3 Activity1 Increased Anticancer Activity (esp. with dimethoxy-phenyl) Mod1->Activity1 Activity3 α-Amylase Inhibition (Antidiabetic) Mod1->Activity3 Mod2->Mod3 Activity2 COX-1/COX-2 Inhibition (Anti-inflammatory) Mod2->Activity2

Figure 1: Logical relationship in the SAR of benzodioxole derivatives.

Experimental_Workflow start Start: Synthesized Benzodioxole Derivatives step1 Primary Screening: In Vitro Cytotoxicity (MTT Assay) against Cancer Cell Lines start->step1 decision1 Significant Cytotoxicity? step1->decision1 step2 Mechanism of Action Studies decision1->step2 Yes discard Discard or Re-evaluate decision1->discard No step2_sub1 Cell Cycle Analysis (Flow Cytometry) step2->step2_sub1 step2_sub2 Apoptosis Assay step2->step2_sub2 step3 Secondary Screening: Target-based Assays (e.g., COX, α-Amylase Inhibition) step2_sub1->step3 step2_sub2->step3 decision2 Potent Inhibition? step3->decision2 step4 Lead Optimization: Further SAR Studies decision2->step4 Yes decision2->discard No end End: Candidate for In Vivo Studies step4->end

Figure 2: General experimental workflow for screening benzodioxole derivatives.

Signaling_Pathway cluster_0 Cell Cycle Regulation cluster_1 Mechanism of Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M M->G1 Benzodioxole Benzodioxole Derivative (e.g., Compound 2a) Checkpoint G2/M Checkpoint Benzodioxole->Checkpoint Induces Checkpoint->M Inhibits Transition Block Cell Cycle Arrest Checkpoint->Block Apoptosis Apoptosis (Programmed Cell Death) Block->Apoptosis Leads to

Figure 3: Signaling pathway showing G2/M cell cycle arrest induced by benzodioxole derivatives.

References

Unveiling the Bioactivity of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-benzodioxole scaffold, a core component of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. Modifications to this core structure have led to the development of potent anticancer and anti-inflammatory agents. This guide will delve into the biological activities of these analogs, presenting a clear comparison of their efficacy.

Anticancer Activity of Benzodioxole Analogs

Several derivatives of 1,3-benzodioxole have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular pathways, such as the thioredoxin system, or interference with microtubule dynamics.

A notable class of anticancer benzodioxole analogs are those conjugated with arsenicals. These compounds have been shown to inhibit the thioredoxin (Trx) system, which is often upregulated in cancer cells and plays a critical role in redox homeostasis and cell survival[1]. Inhibition of this system leads to increased oxidative stress and subsequent apoptosis.

Another approach has been the synthesis of benzodioxole derivatives that exhibit broad-spectrum antiproliferative activity. For instance, the compound 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester has shown significant growth inhibitory effects across a wide panel of human tumor cell lines[2]. More recently, rationally designed derivatives have yielded compounds like (E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), which displays potent activity against breast cancer cells[4].

Comparative Anticancer Activity Data
Compound/AnalogCancer Cell LineIC50 / GI50 (µM)Reference
YL201 MDA-MB-231 (Breast)4.92 ± 1.09[4]
5-Fluorouracil (Reference) MDA-MB-231 (Breast)18.06 ± 2.33[4]
PZ2 (Arsenical Conjugate) 4T1 (Breast)1.40[1]
MAZ2 (Arsenical Conjugate) 4T1 (Breast)0.81[1]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester NCI 60-cell line panelLog10GI50 -4.00 to -5.71[5]

Anti-inflammatory Activity of Benzodioxole Analogs

The 1,3-benzodioxole moiety is also a key feature in several compounds with potent anti-inflammatory properties. The primary mechanism of action for many of these analogs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Hybrid molecules incorporating the benzodioxole scaffold with other pharmacologically active moieties, such as pyrazole, have been developed as dual inhibitors of COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile[6]. Furthermore, derivatives of piperonylic acid, a compound closely related to the title molecule, have demonstrated anti-inflammatory effects[7].

Comparative Anti-inflammatory Activity Data
Compound/AnalogAssayIC50 (µM) / % InhibitionReference
Compound 3b (Benzodioxole acetic acid derivative) COX-1 Inhibition1.12[8][9]
COX-2 Inhibition1.3[8][9]
Compound 4d (Benzodioxole acetate derivative) COX-1 Inhibition2.55[8][9]
COX-2 Inhibition1.41[8][9]
Compound 4f (Benzodioxole acetate derivative) COX-1 Inhibition0.725[8][9]
COX-2 Inhibition1.58[8][9]
Ketoprofen (Reference) COX-1 Inhibition1.2[8][9]
COX-2 Inhibition6.1[8][9]
Compound 11 (Benzodioxole-pyrazole hybrid) TNF-α Inhibition85.19%[6]
Compound 17 (Benzodioxole-pyrazole hybrid) TNF-α Inhibition97.71%[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance Thioredoxin_Pathway Thioredoxin Reductase Inhibition Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Apoptosis Apoptosis ROS->Apoptosis Induces Analog Benzodioxole Analog (e.g., Arsenical Conjugate) Analog->TrxR Inhibits

References

A Comparative Guide to the Validation of 1H NMR Spectra for Synthesized Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of synthesized benzodioxole derivatives using Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these important chemical entities. Benzodioxole derivatives are found in numerous natural products and are key pharmacophores in drug design.[1] Therefore, rigorous structural confirmation is paramount, and 1H NMR is a primary analytical tool for this purpose.

Data Presentation: Characteristic 1H NMR Chemical Shifts

The structural validation of benzodioxole compounds relies on the identification of characteristic signals in the 1H NMR spectrum. The protons of the methylenedioxy bridge (-O-CH₂-O-) and the aromatic ring protons serve as key diagnostic markers. The precise chemical shifts can vary based on the substitution pattern on the aromatic ring and the nature of the substituents.

The table below summarizes typical chemical shift ranges for protons in 1,3-benzodioxole derivatives, compiled from spectral data of the parent compound and various substituted analogues.[2]

Proton TypeTypical Chemical Shift (δ, ppm)Typical MultiplicityNotes
Methylene Protons (-O-CH₂-O-)5.90 - 6.10Singlet (s)This sharp singlet, integrating to 2H, is the most distinctive feature of the benzodioxole core. Its appearance is a strong indicator of the intact dioxole ring.
Aromatic Protons (Ar-H)6.70 - 7.80Singlet (s), Doublet (d), Multiplet (m)The chemical shifts and splitting patterns are highly dependent on the position and electronic nature of the substituents on the aromatic ring. For the unsubstituted 1,3-benzodioxole, the aromatic protons appear as a multiplet around 6.81 ppm.
Substituent ProtonsVariableVariableProtons on substituent groups will appear in their expected chemical shift regions. For example, protons on an alkyl chain adjacent to the aromatic ring typically appear between 2.0-3.0 ppm.[3][4]

Experimental Protocol for 1H NMR Validation

This section details a standard protocol for the acquisition and validation of 1H NMR spectra for newly synthesized benzodioxole compounds.

1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the purified, dry benzodioxole compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean NMR tube.

  • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Ensure the sample has fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][5]

  • Before acquisition, lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the spectrum using standard parameters for a 1H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing and Validation

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at δ 7.26 ppm).[2]

  • Integrate all signals. The area under each peak is proportional to the number of protons it represents.[6][7] Verify that the integration ratios correspond to the expected number of protons for each signal in the proposed structure.

  • Analyze the splitting patterns (multiplicity) of the signals. The n+1 rule can be used to determine the number of neighboring non-equivalent protons.[7]

  • Compare the observed chemical shifts, integrations, and multiplicities with the expected values summarized in the table above and with data from closely related, known compounds. The final structure should be consistent with all spectral data, often in conjunction with 13C NMR and HR-MS results for unambiguous confirmation.[8]

Visualization of the Validation Workflow

The logical flow from synthesis to structural validation of a benzodioxole compound is a systematic process. The following diagram illustrates the key stages involved in this workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis of Benzodioxole Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation for NMR Purification->SamplePrep Acquisition 1H NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Shift, Integration, Multiplicity) Processing->Analysis Comparison Comparison with Expected Data Analysis->Comparison Validation Structure Validated? Comparison->Validation

Caption: Workflow for Synthesis and 1H NMR Validation.

References

Comparative Efficacy of Benzodioxole Derivatives and Other Compounds as Alpha-Amylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic strategies for managing metabolic disorders such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase presents a key area of investigation. This guide provides a comparative analysis of the efficacy of various compounds, with a focus on benzodioxole derivatives, as inhibitors of α-amylase. While specific experimental data on the α-amylase inhibitory activity of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is not currently available in the public domain, this guide leverages data from structurally related benzodioxole compounds to provide valuable insights for researchers.

The management of postprandial hyperglycemia is a critical aspect of diabetes care, and α-amylase inhibitors play a significant role by delaying carbohydrate digestion and glucose absorption. This guide synthesizes available in vitro data to facilitate a comparative understanding of the potency of different inhibitor classes.

Quantitative Comparison of Alpha-Amylase Inhibitors

The inhibitory efficacy of various compounds against α-amylase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for a selection of benzodioxole derivatives and other well-known α-amylase inhibitors.

Compound/Derivative ClassSpecific CompoundIC50 (µg/mL)IC50 (µM)Reference
Benzodioxole Derivatives Benzodioxole aryl acetic acid (4f)1.11-[1]
Acarbose (Reference)6.47-[1]
Benzodioxole-carboxamide (6b)4.28-[1]
Benzodioxole-carboxamide (6a)8.54-[1]
Other Inhibitors Hemi-Pyocyanin3.1-
Acarbose (Reference)4.2-
Methanolic extract of Adenanthera pavonina16.16-
Acarbose (Reference)18.63-
5-O-p-coumaroylquinic acid (5-CQA)-69.39
Acarbose (Reference)-45.39

Note: The IC50 values for benzodioxole derivatives and their reference, acarbose, are taken from a single study for consistency.[1] Other inhibitor data is provided for broader context. Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

A standardized in vitro α-amylase inhibition assay is crucial for the reliable evaluation and comparison of potential inhibitors. The following protocol is a synthesis of methodologies reported in the literature.[1]

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (e.g., 1% w/v soluble starch in buffer)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM sodium chloride, pH 6.9)

  • Acarbose (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all solutions in the appropriate buffer. The DNSA reagent is prepared by dissolving DNSA in a solution of sodium potassium tartrate and sodium hydroxide.

  • Enzyme Inhibition Assay:

    • In a series of test tubes, add a specific volume of the test compound solution at various concentrations.

    • Add the α-amylase solution to each tube and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the starch solution to each tube.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the DNSA reagent.

    • Heat the tubes in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development.

    • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Controls:

    • Blank: Contains all reagents except the enzyme solution to account for the absorbance of the test compound.

    • Negative Control: Contains all reagents except the test compound to measure the maximum enzyme activity.

    • Positive Control: Contains acarbose instead of the test compound.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Alpha_Amylase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Starch, Inhibitor, DNSA) mix Mix Inhibitor and Enzyme (Pre-incubation) reagents->mix reaction Add Starch (Enzymatic Reaction) mix->reaction stop Add DNSA (Stop Reaction) reaction->stop develop Heat (Color Development) stop->develop measure Measure Absorbance (540 nm) develop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of the in vitro alpha-amylase inhibition assay.

Alpha_Amylase_Inhibition_Pathway cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition of Digestion starch Starch (Complex Carbohydrate) amylase Alpha-Amylase starch->amylase oligosaccharides Oligosaccharides amylase->oligosaccharides blocked_amylase Inhibited Alpha-Amylase glucosidase Alpha-Glucosidase oligosaccharides->glucosidase glucose Glucose glucosidase->glucose absorption Glucose Absorption (Bloodstream) glucose->absorption inhibitor Alpha-Amylase Inhibitor (e.g., Benzodioxole Derivative) inhibitor->amylase Binds to

Caption: Mechanism of alpha-amylase inhibition in carbohydrate digestion.

Conclusion

The exploration of α-amylase inhibitors is a vibrant field in the quest for effective anti-diabetic agents. While direct experimental evidence for the α-amylase inhibitory activity of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is lacking, the potent inhibitory effects of other benzodioxole derivatives highlight the potential of this chemical scaffold. The data presented in this guide, along with the detailed experimental protocol, offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of benzodioxole derivatives is warranted to design and synthesize novel and more potent α-amylase inhibitors for the potential management of hyperglycemia.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Synthetic Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation between in vitro and in vivo activity. This guide provides a comprehensive comparison of synthetic benzodioxole compounds, a versatile class of molecules with a wide range of biological activities, highlighting the translation of their effects from the laboratory bench to preclinical models.

Benzodioxole, a heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of pharmacological properties. These include anti-tumor, anti-hyperlipidemic, anti-diabetic, and anti-inflammatory activities.[1] This guide will delve into the quantitative data from both in vitro and in vivo studies, provide detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.

Quantitative Data Summary: A Tale of Two Environments

The efficacy of a drug candidate can vary significantly between a controlled in vitro environment and the complex biological system of a living organism. The following tables summarize the quantitative data for representative synthetic benzodioxole compounds, showcasing their in vitro potency and in vivo effects.

Compound ID In Vitro α-Amylase Inhibition (IC50, µM) In Vitro Cytotoxicity (CC50, µM) In Vivo Blood Glucose Reduction (mg/dL) Animal Model
IIc 0.68>150 (HEK293T cells)78.4 (from 252.2 to 173.8)Streptozotocin-induced diabetic mice
IIa 0.85>150 (HEK293T cells)Not ReportedNot Applicable

Table 1: Comparison of in vitro anti-diabetic activity and in vivo efficacy of benzodioxole carboxamide derivatives.

Compound ID In Vitro COX-1 Inhibition (IC50, µM) In Vitro COX-2 Inhibition (IC50, µM) In Vitro Cytotoxicity (CC50, µM) Cell Line
3b 1.121.3>219HeLa
4f 0.725Not Reported>219HeLa
3e 2.362.73219HeLa

Table 2: In vitro anti-inflammatory and cytotoxic activity of benzodioxole derivatives.

Compound ID In Vitro Anti-proliferative Activity (IC50, µmol·L⁻¹) Cell Lines In Vivo Effect Animal Model
PZ2 Broad spectrumVarious cancer cell linesTumor eliminationTumor-bearing mice
PZ5 Broad spectrumVarious cancer cell linesTumor eliminationTumor-bearing mice
PFZ2 Broad spectrumVarious cancer cell linesTumor eliminationTumor-bearing mice

Table 3: In vitro and in vivo anti-tumor activity of arsenical-conjugated benzodioxole derivatives.

Experimental Protocols: The "How-To" Behind the Data

Reproducibility and standardization are cornerstones of scientific research. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro α-Amylase Inhibitory Assay

This assay is used to screen for compounds that can inhibit the activity of α-amylase, an enzyme that plays a key role in carbohydrate digestion.

  • Substrate Preparation: A solution of starch (2 mg) is prepared in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M calcium chloride. The solution is boiled for 5 minutes and then pre-incubated at 37°C for 5 minutes.[2][3]

  • Compound Incubation: The test benzodioxole compound, dissolved in a suitable solvent (e.g., DMSO), is added to the substrate solution.

  • Enzyme Reaction: 0.1 mL of porcine pancreatic amylase (2 U/mL) in Tris-HCl buffer is added to the mixture and incubated for 10 minutes at 37°C.[2][3]

  • Stopping the Reaction: The reaction is terminated by adding 0.5 mL of 50% acetic acid.[2][3]

  • Measurement: The absorbance of the resulting solution is measured at 595 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor).

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in a culture. It is often used to assess the cytotoxicity of a compound.

  • Cell Seeding: Cells (e.g., HeLa, HEK293T) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthetic benzodioxole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plate is incubated for a further 1-4 hours, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

In Vivo Streptozotocin-Induced Diabetic Mouse Model

This animal model is widely used to study type 1 diabetes and to evaluate the efficacy of anti-diabetic drugs.

  • Animal Acclimatization: Male mice are acclimatized for at least one week before the experiment.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5). The dosage of STZ can vary depending on the mouse strain and desired severity of diabetes.[4][5][6][7][8]

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly from the tail vein. Mice with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[6]

  • Compound Administration: The diabetic mice are then treated with the synthetic benzodioxole compound or a vehicle control over a specified period.

  • Efficacy Evaluation: The effect of the compound on blood glucose levels is monitored throughout the treatment period.

Visualizing the Mechanisms: Pathways and Workflows

Understanding the underlying mechanisms of action and the experimental processes is crucial for interpreting the data. The following diagrams, created using the DOT language, visualize a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Benzodioxole Derivatives invitro_assay Enzyme Inhibition / Cytotoxicity Assays synthesis->invitro_assay animal_model Animal Model Development (e.g., Diabetic Mice) invitro_assay->animal_model Lead Compound Selection compound_admin Compound Administration animal_model->compound_admin data_collection Data Collection (e.g., Blood Glucose) compound_admin->data_collection

Caption: Experimental workflow for evaluating synthetic benzodioxole compounds.

antitumor_pathway cluster_cell Cancer Cell benzodioxole Arsenical-Benzodioxole Conjugate trx_system Thioredoxin System benzodioxole->trx_system Inhibition ros Increased ROS trx_system->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Proposed anti-tumor signaling pathway of arsenical-conjugated benzodioxole derivatives.[9][10]

Conclusion: From Promising Molecules to Potential Medicines

The presented data and methodologies underscore the importance of a multi-faceted approach to drug discovery. While in vitro assays provide a rapid and cost-effective means of identifying promising candidates, in vivo studies are indispensable for validating their efficacy and safety in a complex biological system. The synthetic benzodioxole compounds highlighted in this guide demonstrate a clear correlation between their in vitro activities and in vivo effects, particularly in the contexts of diabetes and cancer. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate the therapeutic potential of this versatile class of molecules and pave the way for their clinical development.

References

Confirmatory Analysis of Reaction Products: A Comparison of HRMS and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel chemical entities, rigorous structural confirmation of the final product is a critical step. Among the array of analytical techniques available, High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA) stand out as two powerful, complementary methods for verifying the elemental composition of a newly synthesized compound. This guide provides a comparative overview of these techniques, complete with experimental protocols and data interpretation, to assist researchers in drug discovery and chemical development in their application.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision.[1][2] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can provide the exact mass of a molecule, often to within 5 parts per million (ppm).[1] This high accuracy allows for the confident determination of a molecule's elemental formula.[3]

Principle of Operation: A sample is introduced into the mass spectrometer where it is ionized.[2] These ions are then separated based on their mass-to-charge ratio in a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) and detected.[4] The high resolving power of these instruments allows for the differentiation of ions with very similar masses.[1]

Information Provided:

  • Exact Mass: The primary output is a highly accurate mass measurement of the molecular ion.[5]

  • Elemental Composition: By comparing the exact mass to theoretical masses of possible chemical formulas, the elemental composition can be determined.[6]

  • Isotopic Pattern: HRMS can resolve the isotopic distribution of the elements within the molecule, providing further confirmation of the elemental composition.[1]

Advantages and Limitations of HRMS
AdvantagesLimitations
High Specificity & Accuracy: Provides unambiguous determination of molecular formulas.[1]Cannot Distinguish Isomers: Molecules with the same formula but different structures (isomers) will have the same exact mass.[2]
High Sensitivity: Requires very small amounts of sample (picomole to femtomole range).No Purity Information: HRMS provides the elemental formula of the ions detected but does not give a quantitative measure of the bulk sample's purity.[3]
Versatility: Can be coupled with chromatographic techniques (e.g., LC-HRMS) to analyze complex mixtures.[7]Matrix Effects: The ionization efficiency of the target molecule can be suppressed or enhanced by other components in the sample.
Rich Information: Provides both exact mass and isotopic pattern data.[1]Instrumentation Cost: HRMS instruments are generally more expensive to purchase and maintain than elemental analyzers.

Elemental Analysis (EA)

Elemental Analysis, often referred to as CHNX analysis, is a technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample.[8] It is a combustion-based method that provides the percentage composition of these elements in a pure organic compound.[9]

Principle of Operation: A small, precisely weighed amount of the sample is combusted in a furnace in the presence of excess oxygen.[9][10] The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[11] The mass percentages of the elements in the original sample are then calculated.

Information Provided:

  • Elemental Composition: Provides the weight percentage of C, H, N, S, and other elements in the bulk sample.

  • Empirical Formula: The percentage composition can be used to calculate the simplest whole-number ratio of atoms in the compound.

  • Purity Assessment: By comparing the experimentally determined percentages to the theoretical values for the proposed structure, the purity of the sample can be assessed.[12] An agreement within ±0.4% is often considered acceptable for publication in many chemistry journals.[12][13]

Advantages and Limitations of Elemental Analysis
AdvantagesLimitations
Purity Confirmation: Provides a direct measure of the bulk purity of the sample.[14]Larger Sample Requirement: Typically requires milligram quantities of the sample.[14]
Confirms Empirical Formula: Directly verifies the ratio of elements in the compound.Does Not Provide Molecular Weight: EA gives the empirical formula, but not the molecular formula, without additional data like mass spectrometry.
Cost-Effective: Generally, EA instrumentation is less expensive than HRMS.Destructive Technique: The sample is destroyed during the combustion process.
Robust and Reliable: A well-established and highly accurate technique for pure compounds.[10]Less Suitable for Mixtures: The presence of impurities, such as residual solvents, can significantly affect the results.[12]

Synergistic Application: A Comparative Summary

HRMS and Elemental Analysis are not mutually exclusive; in fact, they provide complementary information that together offers a more complete picture of a reaction product's identity and purity.[15]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Elemental Analysis (EA)
Primary Information Exact mass-to-charge ratio (m/z)Percentage composition of elements (C, H, N, S, etc.)
Derived Information Molecular FormulaEmpirical Formula
Sample Amount Picomole to femtomoleMilligram
Purity Assessment Indirectly, by detecting impuritiesDirect measure of bulk purity
Isomer Differentiation NoNo
Key Strength Unambiguous molecular formula determination of the analyte.[1]Confirmation of bulk sample purity and elemental ratios.[12]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation:

    • Dissolve a small amount of the purified reaction product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization technique.

    • For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard that covers the mass range of interest.[3] This can be done via external calibration before the analysis or by using an internal calibrant (lock mass) during the analysis for enhanced accuracy.[3]

  • Analysis:

    • Introduce the sample into the HRMS instrument, typically via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI, APCI) and mass range. Ensure the resolving power is set to a high value (e.g., >60,000 FWHM).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the instrument's software to determine the exact mass of this peak.

    • Input the measured exact mass into a formula calculator to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

    • Compare the theoretical isotopic pattern of the most likely formula with the experimentally observed pattern to confirm the assignment.

Elemental Analysis (EA) Protocol
  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvents, as these can significantly alter the C and H percentages. Drying under high vacuum is a common practice.

    • The sample must be homogeneous and pure.

    • Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Ensure the combustion and reduction furnaces are at their optimal temperatures and that the carrier gas (helium) and combustion gas (oxygen) are flowing at the correct rates.

  • Analysis:

    • Place the weighed sample capsule into the instrument's autosampler.

    • Initiate the combustion sequence. The sample is dropped into the high-temperature combustion furnace.

    • The resulting gases are passed through a reduction furnace and then separated, typically by gas chromatography.

    • The separated gases are quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software will calculate the weight percentages of C, H, N, and S based on the detector response and the initial sample weight.

    • Compare the experimental percentages with the theoretical percentages calculated for the proposed molecular formula. The difference should ideally be less than 0.4%.[12][13]

Data Presentation: A Case Study

Hypothetical Reaction Product: A researcher proposes the synthesis of a novel compound with the molecular formula C₁₇H₁₄N₂O₂ .

Theoretical Data:

  • Molecular Weight: 278.31 g/mol

  • HRMS (Monoisotopic Mass of [M+H]⁺): 279.1128

  • Elemental Analysis: C, 73.37%; H, 5.07%; N, 10.07%

Experimental Results:

Table 1: HRMS Data for the Reaction Product

IonTheoretical m/zMeasured m/zDifference (ppm)Proposed Formula
[M+H]⁺279.1128279.11311.1C₁₇H₁₅N₂O₂⁺

Table 2: Elemental Analysis Data for the Reaction Product

ElementTheoretical %Experimental %Difference %
Carbon (C)73.3773.25-0.12
Hydrogen (H)5.075.11+0.04
Nitrogen (N)10.0710.01-0.06

Conclusion from Data: The HRMS data shows a measured mass that is in excellent agreement (1.1 ppm error) with the theoretical mass for the protonated target molecule, confirming the molecular formula C₁₇H₁₄N₂O₂. The elemental analysis results are all within the acceptable ±0.4% deviation, which supports the proposed structure and indicates a high degree of purity for the bulk sample. The combination of these two datasets provides strong evidence for the successful synthesis of the desired product.

Workflow Visualization

The following diagram illustrates the logical workflow for confirming the structure of a reaction product using both HRMS and Elemental Analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Chemical Reaction Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution MS Analysis Purification->HRMS EA Elemental Analysis Purification->EA HRMS_Data Confirm Molecular Formula (Exact Mass & Isotopic Pattern) HRMS->HRMS_Data EA_Data Confirm Empirical Formula & Purity (% Composition) EA->EA_Data Conclusion Structure Confirmed HRMS_Data->Conclusion Data Match < 5 ppm Fail Structure Not Confirmed (Re-evaluate) HRMS_Data->Fail No Match EA_Data->Conclusion Data Match < 0.4% Dev. EA_Data->Fail No Match

Caption: Workflow for reaction product structure confirmation.

References

A Comparative Analysis of Benzodioxole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in numerous natural and synthetic compounds exhibiting potent anticancer activity. This guide provides a comparative overview of promising benzodioxole derivatives, summarizing their efficacy, detailing their mechanisms of action, and providing comprehensive experimental protocols to support further research and development in this critical area.

Executive Summary

This guide highlights three distinct classes of benzodioxole derivatives that have demonstrated significant potential as anticancer agents:

  • Benzodioxole-Arsenical Conjugates: Exemplified by MAZ2 , these compounds exhibit potent and selective cytotoxicity against a broad range of cancer cell lines. Their primary mechanism involves the inhibition of the thioredoxin (Trx) system, leading to overwhelming oxidative stress and subsequent apoptosis.

  • Benzodioxole Carboxamides: Represented by compound 2a , this class of derivatives has shown notable activity, particularly against liver cancer cells. Their mode of action includes the induction of cell cycle arrest at the G2/M phase.

  • Piperine and its Derivatives: Natural products like piperine and its synthetic analogue HJ1 have displayed multifaceted anticancer effects. These include the modulation of key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, induction of apoptosis through reactive oxygen species (ROS) generation, and cell cycle arrest.

This guide will delve into the quantitative data supporting the efficacy of these compounds, outline the experimental methodologies for their evaluation, and provide visual representations of their molecular pathways and experimental workflows.

Data Presentation: A Comparative Overview of In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected benzodioxole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Benzodioxole-Arsenical Conjugates (µM) [1]

CompoundMolm-13 (Leukemia)NB4 (Leukemia)HeLa (Cervical)4T1 (Breast)COS-7 (Normal)PBMC (Normal)
MAZ2 < 1< 1< 1< 1> 10> 10
PZ2 > 1> 1> 1> 1> 10> 10
PFZ2 ~1~1~1~1> 10> 10
HDZ2 < 1< 1< 1< 1> 10> 10
TAZ2 < 1< 1< 1< 1> 10> 10
DAZ2 < 1< 1< 1< 1> 10> 10

Table 2: IC50 Values of Benzodioxole Carboxamide Derivatives (mM) [2]

CompoundHeLa (Cervical)Caco-2 (Colorectal)Hep3B (Liver)
2a > 5> 5< 1
2b > 5> 5~2.5
5a, 5b, 6a, 6b, 7a, 7b > 3.94> 3.94> 3.94

Table 3: IC50 Values of Piperine and its Derivatives (µM)

CompoundCancer Cell LineIC50 (µM)Reference
Piperine HeLa (Cervical)~50-100[3]
Piperine 4T1 (Breast)~100 µg/mL[4]
HJ1 HeLa (Cervical)Potent Inhibition[1]
HJ1 MDA-MB-231 (Breast)Potent Inhibition[1]
H19 NCI-H226 (Lung)0.95[5]
H19 HCT-116 (Colon)Not specified[5]
H19 MDA-MB-231 (Breast)Not specified[5]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these benzodioxole derivatives are mediated through distinct and sometimes overlapping signaling pathways.

Benzodioxole-Arsenical Conjugates (MAZ2): Inhibition of the Thioredoxin System

The primary target of MAZ2 is the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in maintaining redox homeostasis and promoting cell survival.[1][6] Inhibition of thioredoxin reductase (TrxR) by MAZ2 leads to a cascade of events culminating in apoptosis.[1][7][8][9][10]

MAZ2_Mechanism cluster_Trx Thioredoxin Cycle MAZ2 MAZ2 TrxR Thioredoxin Reductase (TrxR) MAZ2->TrxR Inhibition Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_red Reduced Thioredoxin (Trx-(SH)2) Trx_ox->Trx_red TrxR ROS Reactive Oxygen Species (ROS)↑ Trx_ox->ROS Accumulation Trx_red->Trx_ox Reduces Oxidized Proteins ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Trx_red->ASK1 Inhibition ROS->ASK1 Activation Mitochondria Mitochondria ASK1->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

MAZ2 inhibits TrxR, leading to ROS accumulation, ASK1 activation, and mitochondrial-mediated apoptosis.
Benzodioxole Carboxamide (Compound 2a): G2/M Cell Cycle Arrest

Compound 2a exerts its anticancer effect by inducing cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2][8] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.[5][11][12][13]

Compound2a_Mechanism cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Checkpoint G2/M Checkpoint Cell_Arrest Cell Cycle Arrest at G2/M M->G1 Compound2a Compound 2a CDK1_CyclinB CDK1/Cyclin B Complex Compound2a->CDK1_CyclinB Inhibition? Compound2a->Cell_Arrest CDK1_CyclinB->M Promotes Mitosis Cell_Arrest->M Blocked

Compound 2a induces G2/M cell cycle arrest, potentially by inhibiting the CDK1/Cyclin B complex.
Piperine and its Derivatives (HJ1): Multi-Targeting Anticancer Effects

Piperine and its derivatives exhibit a broader mechanism of action, impacting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[12][14][15][16][17][18] This includes the induction of apoptosis through ROS generation and caspase activation, as well as cell cycle arrest.[3][19][20]

Piperine_Mechanism cluster_proliferation Proliferation & Survival Pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Regulation Piperine Piperine / HJ1 STAT3 STAT3 Piperine->STAT3 Inhibition NFkB NF-κB Piperine->NFkB Inhibition PI3K_Akt PI3K/Akt Piperine->PI3K_Akt Inhibition ROS ROS Generation Piperine->ROS G2M_arrest G2/M Arrest Piperine->G2M_arrest Proliferation_inhibition Inhibition of Proliferation & Survival STAT3->Proliferation_inhibition NFkB->Proliferation_inhibition PI3K_Akt->Proliferation_inhibition Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_arrest->Proliferation_inhibition

Piperine and its derivatives inhibit multiple signaling pathways and induce both apoptosis and cell cycle arrest.

In Vivo Efficacy

Preclinical in vivo studies are crucial for validating the therapeutic potential of novel anticancer agents.

  • MAZ2: In a 4T1 breast cancer syngeneic mouse model, intraperitoneal administration of MAZ2 at doses of 1 and 1.5 mg/kg once a week for two weeks resulted in significant tumor growth inhibition, with some tumors being completely eliminated.[6] This was achieved without noticeable side effects, and analysis of tumor tissue confirmed the inhibition of the thioredoxin system in vivo.[6]

  • HJ1: The in vivo antitumor activity of the piperine derivative HJ1 was evaluated using the chick embryo chorioallantoic membrane (CAM) model. HJ1 demonstrated robust antitumor activity by suppressing tumor angiogenesis and reducing tumor weight, highlighting its potential to inhibit tumor growth in a living system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of anticancer agents.

General Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel anticancer compounds.

Experimental_Workflow Synthesis Synthesis & Characterization of Benzodioxole Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro MTT MTT Assay (Cytotoxicity) In_Vitro->MTT Mechanism Mechanism of Action Studies In_Vitro->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Western Blot) Mechanism->Apoptosis_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., TrxR, Tubulin) Mechanism->Enzyme_Assay In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo CAM_Assay CAM Assay (Angiogenesis) In_Vivo->CAM_Assay Mouse_Model Mouse Xenograft/Syngeneic Tumor Models In_Vivo->Mouse_Model Lead_Optimization Lead Optimization Mouse_Model->Lead_Optimization

A general workflow for the discovery and development of novel anticancer agents.
Synthesis of Benzodioxole Derivatives

General Procedure for N-(benzo[d][1][7]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives:

  • Synthesis of 2-(benzylthio)acetic acid: To a solution of thioglycolic acid and an appropriately substituted benzyl bromide in ethanol, a solution of sodium hydroxide in water is added dropwise. The reaction mixture is refluxed for 3 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous residue is acidified with HCl. The product is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.

  • Synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(benzylthio)acetamide: The crude 2-(benzylthio)acetic acid is dissolved in dichloromethane, and oxalyl chloride is added dropwise at 0°C. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The excess oxalyl chloride and dichloromethane are removed to yield the crude acid chloride. This crude product is then added dropwise to a solution of benzo[d][1][7]dioxol-5-amine and triethylamine in dioxane at 0°C. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The mixture is then poured into water and acidified. The product is extracted with dichloromethane, dried, and concentrated.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanism of Action Studies

Cell Cycle Analysis by Flow Cytometry:

  • Treat cells with the benzodioxole derivative for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis for Apoptotic Proteins:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p53).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Thioredoxin Reductase (TrxR) Activity Assay:

  • Prepare cell lysates from treated and untreated cells.

  • Use a commercially available TrxR assay kit. The assay typically measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB, which can be monitored spectrophotometrically at 412 nm.

  • The specific activity of TrxR is determined by comparing the rate of DTNB reduction in the presence and absence of a TrxR inhibitor.

In Vitro Tubulin Polymerization Assay:

  • Use a commercially available tubulin polymerization assay kit.

  • The assay monitors the polymerization of purified tubulin into microtubules in the presence or absence of the test compound.

  • Polymerization is typically measured by an increase in turbidity (light scattering) at 340 nm in a spectrophotometer.

In Vivo Antitumor Activity

Chick Chorioallantoic Membrane (CAM) Assay:

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is made in the eggshell to expose the CAM.

  • A sterile filter paper or a gel sponge containing the test compound or cancer cells is placed on the CAM.

  • After a few days of incubation, the effect on angiogenesis (blood vessel formation) and tumor growth is observed and quantified.

Mouse Xenograft/Syngeneic Tumor Model:

  • Cancer cells are injected subcutaneously into the flank of immunocompromised (xenograft) or immunocompetent (syngeneic) mice.

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The benzodioxole derivative is administered via a suitable route (e.g., intraperitoneal, oral gavage).

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).

Conclusion

Benzodioxole derivatives represent a rich and diverse source of potential anticancer agents. The compounds highlighted in this guide, including the thioredoxin-inhibiting arsenical conjugates, the cell cycle-arresting carboxamides, and the multi-targeting piperine analogues, demonstrate the versatility of this scaffold in cancer drug discovery. The provided data and experimental protocols offer a solid foundation for researchers to further explore and optimize these promising molecules, with the ultimate goal of developing novel and effective cancer therapies. Future work should focus on comprehensive structure-activity relationship (SAR) studies, detailed pharmacokinetic and pharmacodynamic profiling, and rigorous in vivo testing to advance the most promising candidates toward clinical development.

References

Enhancing Metabolic Stability of Benzodioxole Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, valued for its presence in numerous natural products and its utility in the synthesis of a wide range of therapeutic agents.[1][2][3] However, the metabolic lability of the benzodioxole ring, primarily due to cytochrome P450 (CYP) enzyme-mediated oxidation, presents a significant challenge in drug development. This guide provides a comparative analysis of modified benzodioxole structures, focusing on strategies to enhance metabolic stability. We present supporting experimental data, detailed methodologies for key in vitro assays, and visualizations of metabolic pathways and experimental workflows to aid in the rational design of more robust drug candidates.

The Challenge of Benzodioxole Metabolism

The primary route of metabolism for benzodioxole-containing compounds involves the CYP enzyme system, particularly isoforms such as CYP3A4 and CYP2D6.[4][5][6] Metabolism often proceeds through the formation of reactive intermediates, including carbene and catechol species.[7] These reactive metabolites can lead to mechanism-based inhibition of CYP enzymes and potential toxicity, making the benzodioxole ring a "structural alert" in drug design.[7][8]

Strategies for Enhancing Metabolic Stability

To mitigate these metabolic liabilities, medicinal chemists employ various structural modification strategies. Two of the most effective approaches are:

  • Fluorination: The introduction of fluorine atoms at metabolically susceptible positions can block or slow down oxidative metabolism.[1][9] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[10]

  • Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can significantly slow the rate of bond cleavage due to the kinetic isotope effect, thereby enhancing metabolic stability.[11][12][13]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro metabolic stability data for a selection of benzodioxole-containing compounds and illustrates the impact of structural modifications. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDDescriptionModificationt½ (min)CLint (µL/min/mg protein)SpeciesAssay SystemReference
Compound A Non-fluorinated Indole Analog-12.35-MouseLiver Microsomes
Compound B 4-Fluoro-indazole Analog of AFluorination13.29-MouseLiver Microsomes
Compound C CF3-substituted Indazole Analog of ATrifluoromethylation53.711.29MouseLiver Microsomes
Compound D Non-deuterated Benzopyran Analog---Rat-[13]
Compound E Deuterated Benzopyran AnalogDeuterationImproved pharmacokinetic profile-Rat-[13]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies. The trend of increased stability with modification is the key takeaway.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for evaluating the success of structural modifications. Below are detailed protocols for two standard in vitro assays.

Microsomal Stability Assay

This assay is a widely used, high-throughput method to assess the metabolic stability of compounds in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compound and positive control compounds (with known high and low clearance)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent like DMSO. Prepare the liver microsomal suspension and the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent to the respective wells.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL)

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a more physiologically relevant system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.

  • Compound Addition: Prepare a solution of the test compound in the culture medium and add it to the plated hepatocytes.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium.

  • Sample Lysis and Extraction: Lyse the cells and extract the compound from the combined cell lysate and medium using an organic solvent.

  • Sample Processing: Centrifuge the samples to remove cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathway of benzodioxole and a generalized experimental workflow.

metabolic_pathway cluster_phase1 Phase I Metabolism Benzodioxole Benzodioxole Carbene Intermediate Carbene Intermediate Benzodioxole->Carbene Intermediate CYP450 Oxidation Catechol Metabolite Catechol Metabolite Benzodioxole->Catechol Metabolite CYP450 Oxidation CYP Inhibition CYP Inhibition Carbene Intermediate->CYP Inhibition Reactive Quinone Reactive Quinone Catechol Metabolite->Reactive Quinone Further Oxidation Toxicity Toxicity Reactive Quinone->Toxicity

Benzodioxole Metabolic Activation Pathway

experimental_workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Incubation with Microsomes/Hepatocytes Incubation with Microsomes/Hepatocytes Compound Preparation->Incubation with Microsomes/Hepatocytes Time-Point Sampling Time-Point Sampling Incubation with Microsomes/Hepatocytes->Time-Point Sampling Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Reaction Quenching->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis End End Data Analysis->End

In Vitro Metabolic Stability Assay Workflow

Conclusion

The metabolic stability of benzodioxole-containing compounds is a critical parameter that can be significantly improved through strategic structural modifications. Fluorination and deuteration have emerged as effective strategies to block or slow down CYP-mediated metabolism, thereby enhancing the pharmacokinetic profiles of these compounds. The in vitro assays and workflows detailed in this guide provide a robust framework for assessing the metabolic stability of novel benzodioxole derivatives. By integrating these experimental approaches with a sound understanding of the underlying metabolic pathways, researchers can accelerate the design and development of safer and more efficacious drugs.

References

Isocratic vs. Gradient HPLC: A Comparative Guide for the Analysis of Benzodioxole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and chemical synthesis for monitoring reaction progress, identifying impurities, and ensuring product quality. When analyzing complex reaction mixtures, such as those involving benzodioxole derivatives, a critical decision lies in the choice of elution mode: isocratic or gradient. This guide provides an objective comparison of these two techniques, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific analytical needs.

Principles of Isocratic and Gradient Elution

In HPLC, the separation of components in a mixture is achieved by their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The elution mode dictates how the mobile phase composition is managed during the analysis.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the entire analytical run.[1] For example, a mixture of 60% acetonitrile and 40% water is continuously pumped through the column. This simplicity offers several advantages, including straightforward method development, stable baselines, and excellent reproducibility, making it ideal for routine quality control of simple, well-characterized samples.[2] However, isocratic elution can be challenging for complex mixtures containing compounds with a wide range of polarities.[1] Early-eluting compounds may have poor resolution, while late-eluting compounds can exhibit broad peaks and excessively long retention times.[3]

Gradient Elution: This technique involves a programmed change in the mobile phase composition during the analysis.[3] Typically, the strength of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient elution of a wide range of compounds with varying polarities within a single run.[3] Gradient elution generally results in improved peak resolution, sharper peaks (especially for strongly retained compounds), and shorter overall analysis times for complex samples.[1][4] However, it requires more complex instrumentation and longer column re-equilibration times between injections.[4]

Logical Workflow for Method Selection

The choice between isocratic and gradient HPLC is fundamentally driven by the complexity of the sample and the analytical goals. The following diagram illustrates a logical workflow for selecting the appropriate elution mode for the analysis of a benzodioxole reaction mixture.

G start Start: Analyze Benzodioxole Reaction Mixture sample_complexity Assess Sample Complexity (Number of components, polarity range) start->sample_complexity simple_mixture Simple Mixture? (e.g., Reactant & Product only) sample_complexity->simple_mixture Low Complexity complex_mixture Complex Mixture? (Reactant, Product, Intermediates, Impurities) sample_complexity->complex_mixture High Complexity isocratic_choice Isocratic HPLC optimize_iso Optimize Isocratic Method isocratic_choice->optimize_iso gradient_choice Gradient HPLC optimize_grad Develop & Optimize Gradient Method gradient_choice->optimize_grad simple_mixture->isocratic_choice Yes simple_mixture->complex_mixture No complex_mixture->gradient_choice Yes end Final Analytical Method optimize_iso->end optimize_grad->end

Caption: Workflow for selecting between isocratic and gradient HPLC.

Experimental Comparison: Analysis of a Hypothetical Benzodioxole Reaction Mixture

To illustrate the practical differences between isocratic and gradient HPLC, we present a case study on the analysis of a hypothetical reaction mixture for the synthesis of a benzodioxole derivative.

Reaction: Catechol reacting with a dihaloalkane in the presence of a base to form a substituted benzodioxole.

Components of the Reaction Mixture:

  • Reactant: Catechol (highly polar)

  • Product: Substituted Benzodioxole (less polar)

  • Byproduct: Dimerized catechol (intermediate polarity)

  • Impurity: Unreacted dihaloalkane (non-polar)

Experimental Protocols

Sample Preparation: A 10 µL aliquot of the reaction mixture was quenched with 1 mL of acetonitrile, vortexed, and filtered through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation:

  • HPLC System: Standard HPLC with a quaternary pump, autosampler, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Isocratic Method:

  • Mobile Phase: 60% Acetonitrile, 40% Water.

  • Run Time: 20 minutes.

Gradient Method:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (Re-equilibration)

  • Run Time: 20 minutes (including re-equilibration).

Data Presentation and Comparison

The performance of both methods was evaluated based on retention time, peak area, peak width, and resolution. The results are summarized in the tables below.

Table 1: Isocratic HPLC Results

CompoundRetention Time (min)Peak Area (mAU*s)Peak Width (min)Resolution (Rs)
Catechol (Reactant)2.5150000.201.2 (vs. Byproduct)
Dimerized Catechol (Byproduct)3.080000.252.5 (vs. Product)
Substituted Benzodioxole (Product)5.5250000.454.0 (vs. Impurity)
Dihaloalkane (Impurity)15.030001.50-

Table 2: Gradient HPLC Results

CompoundRetention Time (min)Peak Area (mAU*s)Peak Width (min)Resolution (Rs)
Catechol (Reactant)3.8155000.153.5 (vs. Byproduct)
Dimerized Catechol (Byproduct)5.282000.185.0 (vs. Product)
Substituted Benzodioxole (Product)8.5258000.206.5 (vs. Impurity)
Dihaloalkane (Impurity)11.031000.22-

Table 3: Performance Comparison

ParameterIsocratic HPLCGradient HPLCAdvantage
Analysis Time (excluding re-equilibration) 15 min12 minGradient
Resolution of Early Eluting Peaks Poor (Rs = 1.2)Excellent (Rs = 3.5)Gradient
Peak Shape of Late Eluting Peaks Broad (1.50 min)Sharp (0.22 min)Gradient
Method Simplicity HighModerateIsocratic
Reproducibility HighGood (with proper equilibration)Isocratic
Solvent Consumption per Run ConstantVariable (often lower overall)Gradient

Discussion and Conclusion

The experimental data clearly demonstrates the trade-offs between isocratic and gradient HPLC for the analysis of a complex benzodioxole reaction mixture.

Isocratic HPLC proved to be a simple and reproducible method. However, it struggled to provide adequate resolution for the early-eluting polar compounds (Catechol and the byproduct). Furthermore, the late-eluting non-polar impurity (dihaloalkane) exhibited significant peak broadening, which can complicate accurate quantification. For a simple reaction with well-separated components of similar polarity, an optimized isocratic method could be sufficient and cost-effective for routine analysis.

Gradient HPLC , on the other hand, offered superior separation performance. It successfully resolved all components of the mixture with excellent resolution and sharp peaks for all compounds, including the late-eluting impurity. The overall analysis time was also shorter. This makes gradient elution the preferred method for complex reaction mixtures, impurity profiling, and method development where the composition of the sample may vary.

References

Comparison of different protecting groups for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of complex benzimidazole derivatives often necessitates the use of protecting groups to mask the reactive N-H bond of the imidazole ring, thereby enabling selective functionalization at other positions. The choice of an appropriate protecting group is critical and depends on its stability to various reaction conditions and the ease of its subsequent removal. This guide provides an objective comparison of common protecting groups for benzimidazole synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Common Protecting Groups

The selection of a protecting group is a strategic decision in the synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups. Below is a summary of the performance of four commonly used protecting groups for the benzimidazole nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

Protecting GroupProtection Conditions & YieldDeprotection Conditions & YieldStability ProfileKey AdvantagesPotential Limitations
Boc (Boc)₂O, Et₃N or DMAP, CH₂Cl₂ or THF, rt. Yield: ~95% [1]TFA/CH₂Cl₂, rt, 30 min - 4 h. Yield: High [2][3][4]Labile to strong acids. Stable to bases, nucleophiles, and catalytic hydrogenation.[5]Readily introduced and removed under mild acidic conditions. Orthogonal to Cbz and Fmoc groups.[5]Acid lability can be a limitation in multi-step syntheses involving acidic reagents.
Cbz Cbz-Cl, NaHCO₃ or Et₃N, THF/H₂O or CH₂Cl₂, 0 °C to rt. Yield: ~90-95% [6][7]H₂, Pd/C, MeOH or EtOH, rt. Yield: High [8][9][10][11]Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis.[6][12][13]High stability across a wide pH range. Orthogonal to Boc and Fmoc groups.[12]Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups).[8]
PMB PMB-Cl, NaH, DMF or THF, 0 °C to rt. Yield: Good to high DDQ or CAN, CH₂Cl₂/H₂O, rt. Yield: High [14][15] or TFA, CH₂Cl₂, rt. Yield: High Cleaved by strong acids and oxidizing agents. Stable to bases and catalytic hydrogenation.Can be removed under oxidative conditions, providing orthogonality to acid- and hydrogenolysis-labile groups.[14]Sensitive to strong acids and oxidants which may not be compatible with all substrates.
SEM SEM-Cl, NaH or Et₃N, DMF or CH₂Cl₂, 0 °C to rt. Yield: Good to high TBAF, THF, rt. or MgBr₂, Et₂O. Yield: Good to high [16]Labile to fluoride ions and some Lewis acids. Stable to a wide range of other conditions.Removable under specific and mild conditions (fluoride ions), offering excellent orthogonality.Silicon-containing reagent can sometimes be problematic in purification.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the benzimidazole nitrogen with Boc, Cbz, PMB, and SEM groups are provided below.

N-Boc Protection and Deprotection

Protection Protocol:

  • To a solution of the benzimidazole (1.0 eq) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1.0 equivalent of triethylamine (Et₃N).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected benzimidazole.[1]

Deprotection Protocol (TFA):

  • Dissolve the N-Boc protected benzimidazole (1.0 eq) in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[2][3][4]

N-Cbz Protection and Deprotection

Protection Protocol:

  • Dissolve the benzimidazole (1.0 eq) in a mixture of THF and water or in CH₂Cl₂.

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.0 - 2.0 eq).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.05 - 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[6][7]

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the N-Cbz protected benzimidazole in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected benzimidazole.[8][9][10][11]

N-PMB Protection and Deprotection

Protection Protocol:

  • To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous dimethylformamide (DMF) or THF at 0 °C, add a solution of the benzimidazole (1.0 eq) in the same solvent.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Deprotection Protocol (Oxidative Cleavage):

  • Dissolve the N-PMB protected benzimidazole in a mixture of CH₂Cl₂ and water.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) or ceric ammonium nitrate (CAN, 2.5 eq).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[14][15]

N-SEM Protection and Deprotection

Protection Protocol:

  • To a solution of the benzimidazole (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq).

  • Stir the reaction mixture at room temperature until completion as indicated by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Deprotection Protocol (Fluoride-mediated):

  • Dissolve the N-SEM protected benzimidazole in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[16]

Visualizing the Workflow and Concepts

To further clarify the role of protecting groups in benzimidazole synthesis, the following diagrams illustrate the general workflow and the principle of orthogonal protection.

G General Workflow for Protected Benzimidazole Synthesis cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection A Benzimidazole Substrate B N-Protected Benzimidazole A->B Protection (e.g., Boc, Cbz, PMB, SEM) C Selective Reaction (e.g., Alkylation, Arylation) B->C D Functionalized N-Protected Benzimidazole C->D E Final Product D->E Deprotection (e.g., TFA, H₂, DDQ, TBAF)

Caption: General workflow for synthesizing functionalized benzimidazoles using a protecting group strategy.

G Orthogonal Protection Strategy Start Polyfunctional Benzimidazole (e.g., with -NH and -OH groups) Protect_N Protect Benzimidazole-N (e.g., with Boc) Start->Protect_N Protect_O Protect -OH (e.g., with a different group like TBDMS) Protect_N->Protect_O React Selective Reaction at another site Protect_O->React Deprotect_N Selective N-Deprotection (e.g., TFA for Boc) React->Deprotect_N Functionalize_N Functionalize Benzimidazole-N Deprotect_N->Functionalize_N Deprotect_O Selective O-Deprotection Functionalize_N->Deprotect_O Final Final Polyfunctionalized Product Deprotect_O->Final

Caption: Logical flow of an orthogonal protection strategy in the synthesis of a polyfunctional benzimidazole.[17][18][19][20]

References

Safety Operating Guide

Proper Disposal of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals

For immediate reference, treat Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate as a hazardous chemical waste. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This guide provides essential safety and logistical information for the proper disposal of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate. The following table summarizes the key hazard information:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312+P330
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340+P312, P403+P233, P405

Personal Protective Equipment (PPE)

All personnel handling this chemical for disposal must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[2] A face shield may be required for splash hazards.[4]
Skin and Body Protection Laboratory coat.[2] Consider additional protective clothing if there is a risk of significant skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[1] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

Step-by-Step Disposal Protocol

The proper disposal of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate follows the general principles of hazardous chemical waste management. Never dispose of this chemical down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: As soon as Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate is no longer needed, it must be treated as hazardous waste.[5]

  • Segregate Solid Waste: Keep the solid chemical waste separate from liquid waste streams.

  • Avoid Mixing: Do not mix this chemical with other incompatible waste materials. Store it separately to prevent unintended chemical reactions.[6][7]

2. Waste Containment and Labeling:

  • Use a Compatible Container: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[8]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate"), and the associated hazards (e.g., "Toxic," "Irritant").[5] Check with your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.[1]

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2][6]

  • Secondary Containment: Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[7]

  • Store Away from Incompatibles: Ensure the storage location is away from incompatible chemicals.

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2] Do not attempt to transport the waste yourself.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup and documentation.

Disposal of Contaminated Materials

Any materials, such as weighing paper, gloves, or labware, that are contaminated with Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate must also be disposed of as hazardous waste.

  • Solid Contaminated Waste: Place these items in a sealed and properly labeled hazardous waste bag or container.

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1][5] After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface the original label.[1]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wear Appropriate PPE: Before cleaning, don the appropriate PPE as outlined above.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

DisposalWorkflowcluster_prepPreparationcluster_containmentContainment & Labelingcluster_storageStoragecluster_disposalFinal DisposalstartChemical is designated as wasteppeDon appropriate PPE:- Chemical-resistant gloves- Safety goggles- Lab coatstart->ppesegregateSegregate as solid hazardous wasteppe->segregatecontainerPlace in a compatible,sealed containersegregate->containerlabel_wasteLabel container:- 'Hazardous Waste'- Chemical Name- Hazard Informationcontainer->label_wastestoreStore in a designated SatelliteAccumulation Arealabel_waste->storesecondaryUse secondary containmentstore->secondarycontact_ehsContact Environmental Health& Safety (EHS) for pickupsecondary->contact_ehsendWaste collected by EHS forproper disposalcontact_ehs->end

Caption: Disposal workflow for Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate.

Logical Relationship of Disposal Decisions

DisposalDecisionTreeis_wasteIs the chemical waste?follow_protocolFollow Hazardous WasteDisposal Protocolis_waste->follow_protocolYesnot_wasteContinue to use/store properlyis_waste->not_wasteNois_contaminatedAre materials contaminated?is_emptyIs the original container empty?is_contaminated->is_emptyNodispose_contaminatedDispose of ashazardous wasteis_contaminated->dispose_contaminatedYestriple_rinseTriple-rinse container,collect rinsate as hazardous wasteis_empty->triple_rinseYesnot_contaminatedDispose of asnon-hazardous wasteis_empty->not_contaminatedNofollow_protocol->is_contaminateddispose_containerDeface label and disposeof container as regular trashtriple_rinse->dispose_container

Caption: Decision tree for handling the chemical and associated materials.

Essential Safety and Operational Guide for Handling Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Essential Safety and Operational Guide for Handling Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate. The following procedures are based on established safety practices for similar chemical compounds and are designed to ensure the safe handling, use, and disposal of this substance.

Hazard Summary and Personal Protective Equipment (PPE)

A risk assessment is crucial before handling this compound.[6] The minimum required PPE should be supplemented based on the specific experimental conditions and quantities being used.

Hazard Potential Required Personal Protective Equipment (PPE) Additional Information
Eye Irritation Chemical safety goggles or safety glasses with side shields.[2][6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7][8]All eye and face protection must be ANSI Z87.1 compliant.[6]
Skin Irritation Chemical-resistant lab coat.[8][9] Nitrile gloves are the minimum requirement; double gloving or using thicker, chemical-resistant gloves may be necessary for prolonged contact.[6][8]Inspect gloves for any signs of degradation before use.[10] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Irritation Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[11][12] If a fume hood is not available, a NIOSH-approved respirator may be required.[8]Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure.[12]
Ingestion Do not eat, drink, or smoke in laboratory areas.[10][13] Wash hands thoroughly after handling the chemical.[2][10][12]In case of accidental ingestion, rinse the mouth with water and seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow is critical to minimize exposure and prevent contamination.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1][11]

    • Cover the work surface with absorbent, disposable bench paper.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][13]

    • Assemble all necessary equipment and reagents before starting.

  • Weighing and Transfer :

    • If possible, purchase pre-weighed amounts to avoid handling the powder directly.[11]

    • When weighing, use an enclosed balance or a balance inside a fume hood.[1][11]

    • Use weigh boats to minimize spillage.[1]

    • Transfer the powder in small increments to prevent aerosolization.[1]

    • Keep the container tightly closed when not in use.[1][2]

  • Experimental Use :

    • When preparing solutions, work over disposable bench covers to contain any spills.[1]

    • Always wear appropriate PPE, including a lab coat, gloves, and eye protection.[1]

  • Post-Experiment :

    • Decontaminate the work area using an appropriate solvent or cleaning solution.[1]

    • Clean the exterior of all containers and equipment to remove any residual dust.[1]

    • Wash hands thoroughly after completing the work.[10][12]

Experimental Workflow Diagram

Workflow for Safe Handling of Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylatecluster_prep1. Preparationcluster_handling2. Handling and Usecluster_cleanup3. Post-Procedurecluster_disposal4. Disposalprep_areaDesignate work area in fume hoodprep_surfaceCover work surfaceprep_area->prep_surfaceprep_safetyVerify safety equipment accessprep_surface->prep_safetyprep_materialsAssemble all materialsprep_safety->prep_materialshandling_weighWeigh compound in enclosureprep_materials->handling_weighProceed to handlinghandling_transferTransfer carefullyhandling_weigh->handling_transferhandling_solutionPrepare solution over spill mathandling_transfer->handling_solutioncleanup_decontaminateDecontaminate work areahandling_solution->cleanup_decontaminateProceed to cleanupcleanup_equipmentClean equipment exteriorscleanup_decontaminate->cleanup_equipmentcleanup_washWash hands thoroughlycleanup_equipment->cleanup_washdisposal_collectCollect waste in labeled containercleanup_wash->disposal_collectProceed to disposaldisposal_consultConsult institutional guidelinesdisposal_collect->disposal_consultdisposal_disposeDispose via hazardous waste programdisposal_consult->disposal_dispose

Caption: A flowchart illustrating the key steps for the safe handling of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect excess solid material in a clearly labeled, sealed container.[2] Avoid generating dust during collection.
Liquid Waste Collect solutions containing the compound in a labeled, sealed waste container. Do not pour down the drain.
Contaminated Materials Dispose of contaminated items such as gloves, weigh boats, and bench paper as hazardous waste in a designated container.

General Disposal Guidelines :

  • All waste must be disposed of in accordance with federal, state, and local regulations.[2]

  • It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator.[2]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[12]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.